4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOEIIEAAPKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596838 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126353-18-2 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
This guide provides a comprehensive technical overview of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing data from analogous structures and established chemical principles, this document offers insights into its fundamental properties, potential synthetic routes, and prospective biological significance.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This bicyclic system, consisting of a fused pyrazole and pyrimidine ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated efficacy as protein kinase inhibitors, antiviral agents, and central nervous system modulators.[1][3][4] The unique electronic and steric properties of this framework allow for fine-tuning of its interactions with biomolecules, making it a focal point of numerous drug discovery programs.[1]
This guide specifically focuses on the 4,5,6,7-tetrahydro derivative functionalized with a hydroxyl group at the 6-position: this compound. While specific literature on this exact molecule is sparse, its chemical nature can be inferred from the extensive body of research on the parent scaffold and its substituted analogues.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound combines the aromatic pyrazole ring with a saturated pyrimidine ring, which imparts a three-dimensional character to the molecule. The hydroxyl group at the 6-position is a key feature, introducing polarity and the potential for hydrogen bonding.
Predicted Physicochemical Data
| Property | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | This compound (Predicted) |
| CAS Number | 126352-69-0 | 126353-18-2 |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃O |
| Molecular Weight | 123.16 g/mol | 139.15 g/mol |
| Boiling Point | ~290.2 °C at 760 mmHg | Expected to be higher due to the hydroxyl group |
| Density | ~1.3 g/cm³ | Expected to be slightly higher |
| Solubility | Soluble in polar organic solvents | Expected to have increased water solubility |
| LogP | - | Expected to be lower (more hydrophilic) |
Note: The data for this compound are estimations based on chemical principles and have not been experimentally verified in the available literature.
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis Strategies
While a specific, documented synthesis for this compound is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for constructing the pyrazolo[1,5-a]pyrimidine core.[1][5] A common and effective strategy involves the condensation of a 3-aminopyrazole derivative with a suitable three-carbon synthon.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the pyrimidine ring, leading back to a 3-aminopyrazole precursor and a three-carbon electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Step-by-Step Protocol
The following protocol outlines a potential synthetic pathway. It is crucial to note that this is a theoretical procedure and requires experimental validation and optimization.
-
Synthesis of 3-Aminopyrazole: This starting material can be synthesized through various established methods, often involving the condensation of a β-ketonitrile with hydrazine.
-
Cyclocondensation Reaction:
-
To a solution of 3-aminopyrazole in a suitable high-boiling solvent (e.g., n-butanol or DMF), add an equimolar amount of a 1,3-dihalogenated-2-propanol (e.g., 1,3-dichloro-2-propanol) or epichlorohydrin.
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, should be added to scavenge the acid formed during the reaction.
-
The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The rationale for this step is the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic carbons of the three-carbon synthon, followed by an intramolecular cyclization to form the pyrimidine ring.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound.
-
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the saturated pyrimidine ring. The protons on the pyrimidine ring would likely appear as complex multiplets due to diastereotopicity. The hydroxyl proton would be a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxyl group would be shifted downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₆H₉N₃O).
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.
Potential Biological and Pharmacological Properties
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1][2] Numerous derivatives have been synthesized and evaluated for their inhibitory activity against a wide range of kinases, including those involved in cancer and inflammatory diseases.
Kinase Inhibitor Potential
The introduction of a hydroxyl group at the 6-position could provide a crucial hydrogen bonding interaction with the hinge region of a kinase active site, a common binding motif for many kinase inhibitors. This could confer potency and selectivity for specific kinases. For example, derivatives of the pyrazolo[1,5-a]pyrimidine core have been investigated as inhibitors of KDR kinase and PI3Kδ.[5]
Antiviral Activity
Derivatives of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have shown promise as allosteric modulators of the Hepatitis B Virus (HBV) core protein.[3] Furthermore, other substituted pyrazolo[1,5-a]pyrimidines have been explored as HIV-1 integrase inhibitors.[6] The structural features of this compound may allow it to interact with viral enzymes or proteins, warranting investigation into its potential antiviral properties.
Central Nervous System (CNS) Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized in the development of agents targeting the central nervous system. For instance, certain derivatives have been identified as activators of Kv7/KCNQ potassium channels, which are implicated in neuronal excitability and have relevance to conditions like epilepsy.[4]
Reactivity and Chemical Behavior
The chemical reactivity of this compound will be dictated by the functional groups present in the molecule.
-
The Hydroxyl Group: The secondary alcohol at the 6-position can undergo typical alcohol reactions, such as oxidation to the corresponding ketone (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-one), esterification, or etherification. These transformations would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
The Pyrazole Ring: The pyrazole ring is generally stable but can undergo electrophilic substitution under certain conditions, although the electron-withdrawing nature of the fused pyrimidine ring may deactivate it.
-
The Tetrahydropyrimidine Ring: The saturated pyrimidine ring is relatively inert but the nitrogen atoms possess basic character and can be protonated or alkylated.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the broader class of pharmacologically relevant pyrazolo[1,5-a]pyrimidines. Based on the extensive research into this scaffold, it is reasonable to hypothesize that this hydroxylated derivative could possess interesting biological activities, particularly as a kinase inhibitor or antiviral agent.
Future research should focus on the development of a robust and scalable synthesis for this compound, followed by its thorough spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of relevant targets, such as kinases and viral proteins, would be essential to uncover its therapeutic potential. The insights gained from such studies would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the pyrazolo[1,5-a]pyrimidine class of compounds.
References
-
Pais, G. C. G., Zhang, X., Marchand, C., et al. (2002). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 45(15), 3184–3194. [Link]
-
Du, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116–14132. [Link]
-
Tomé, A. C., et al. (2018). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 157, 1059-1070. [Link]
-
Zhang, H., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 21(17), 5093-5097. [Link]
-
Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 28(15), 5844. [Link]
-
Abe, Y., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7687-7700. [Link]
-
Singh, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Brimblecombe, R. W., Hunt, R. R., Rickard, R. L., & Taylor, J. V. (1969). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology, 37(3), 534–546. [Link]
-
Michałek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11847. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable core for the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental insights.
Strategic Approaches to the Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol Core
The synthesis of this compound is not a trivial endeavor and typically involves a multi-step approach. The core strategy revolves around the initial construction of the bicyclic pyrazolo[1,5-a]pyrimidine system, followed by selective reductions. Two principal retrosynthetic disconnections can be envisioned, differing in the sequence of the reduction steps:
-
Pathway A: Initial formation of a pyrazolo[1,5-a]pyrimidin-6(7H)-one intermediate, followed by reduction of the pyrimidine ring and subsequent reduction of the 6-keto group.
-
Pathway B: Initial formation of a pyrazolo[1,5-a]pyrimidin-6(7H)-one intermediate, followed by reduction of the 6-keto group to the corresponding alcohol, and then hydrogenation of the pyrimidine ring.
This guide will focus on a convergent and efficient strategy that combines the synthesis of a key intermediate, pyrazolo[1,5-a]pyrimidin-7(4H)-one, and its subsequent transformation into the target molecule. This approach is often favored due to the accessibility of starting materials and the robustness of the chemical transformations involved.
Pathway I: Synthesis via a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Intermediate
This pathway is characterized by the initial construction of the aromatic pyrazolo[1,5-a]pyrimidine core, which is then subjected to reduction.
Step 1: Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidin-7(4H)-one
The cornerstone of this synthesis is the cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable β-ketoester. This reaction is a classic and versatile method for the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization with the elimination of water and an alcohol to afford the fused pyrazolo[1,5-a]pyrimidin-7(4H)-one. The regioselectivity of this reaction is generally high, favoring the formation of the 7-oxo isomer.
Caption: Step 1: Formation of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core.
Experimental Protocol: Synthesis of 5-Methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (5-10 vol), add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
| Reactant/Reagent | Molar Ratio | Key Parameters |
| 3-Amino-5-methylpyrazole | 1.0 | Starting material |
| Ethyl acetoacetate | 1.1 | 1,3-Dielectrophile |
| Glacial Acetic Acid | Solvent | Acid catalyst |
| Temperature | Reflux (~118 °C) | Drives reaction |
| Reaction Time | 4-6 hours | Typical duration |
Step 2: Reduction of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one
With the pyrazolo[1,5-a]pyrimidin-7(4H)-one in hand, the subsequent steps focus on the reduction of both the pyrimidine ring and the keto-functionality. The order of these reductions can be critical and may influence the overall yield and purity of the final product. Here, we will explore the catalytic hydrogenation of the heterocyclic system first, followed by the reduction of the ketone.
Sub-step 2a: Catalytic Hydrogenation of the Pyrimidine Ring
The selective reduction of the pyrimidine ring in the pyrazolo[1,5-a]pyrimidine system to the corresponding 4,5,6,7-tetrahydro derivative can be achieved through catalytic hydrogenation. This transformation is a key step in accessing the desired saturated core. Recent advances have highlighted the use of iridium and rhodium-based catalysts for the highly enantioselective hydrogenation of this scaffold.[1]
Mechanism: The catalytic hydrogenation proceeds via the coordination of the pyrimidine ring to the metal center of the catalyst. Hydrogen then adds across the double bonds of the pyrimidine ring in a stepwise manner, leading to the saturated 4,5,6,7-tetrahydro derivative. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.
Caption: Step 2a: Hydrogenation of the Pyrimidine Ring.
Experimental Protocol: Catalytic Hydrogenation of 5-Methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
-
In a high-pressure reactor, dissolve 5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of an appropriate hydrogenation catalyst (e.g., an Iridium-based complex like (R)-t-Bu-FcPhox-Ir).[1]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-one.
| Parameter | Condition | Rationale |
| Catalyst | Iridium or Rhodium complex | High activity and selectivity |
| Hydrogen Pressure | 50-80 bar | Drives the reduction |
| Temperature | 50-80 °C | Increases reaction rate |
| Solvent | Methanol/Ethanol | Good solubility for substrate |
Sub-step 2b: Reduction of the 6-Keto Group
The final step in this pathway is the reduction of the 6-keto group in the tetrahydropyrazolo[1,5-a]pyrimidin-6-one intermediate to the desired 6-hydroxyl group. This can be effectively achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Mechanism: The hydride from sodium borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol or ethanol), yields the secondary alcohol.
Caption: Step 2b: Reduction of the 6-Keto Group.
Experimental Protocol: Reduction of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-one
-
Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-one intermediate (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or acetone.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reagent | Molar Ratio | Role |
| Sodium Borohydride | 1.5-2.0 | Reducing agent |
| Methanol/Ethanol | Solvent | Proton source |
| Temperature | 0 °C to RT | Controls reaction rate |
Alternative Pathway Considerations
An alternative approach involves reversing the order of the reduction steps: first reducing the 6-keto group of the pyrazolo[1,5-a]pyrimidin-6-one to the corresponding alcohol, followed by catalytic hydrogenation of the pyrimidine ring. This strategy may offer advantages in certain cases, for instance, if the substrate is more soluble or the catalyst is more effective with the hydroxyl group present.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful construction of the pyrazolo[1,5-a]pyrimidine core and subsequent controlled reductions. The pathway detailed in this guide, proceeding through a pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate, represents a robust and versatile approach. Careful optimization of reaction conditions, particularly for the catalytic hydrogenation step, is paramount to achieving high yields and purity of the final target molecule. The insights and protocols provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic scaffold and its derivatives for applications in drug discovery and development.
References
- Terungwa, H. I., et al. (2025).
- Zhang, Y., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry, 89(3), 1748–1752.
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 5009.
- Pais, G. C. G., et al. (2008). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 721-725.
- Iorkula, T. H., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1244.
- Arias-Gómez, A. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3173.
- Xie, C., et al. (2023). Asymmetric Hydrogenation of Triazolo[1,5- a ]-, Imidazo[1,2- a ]-, and Pyrazolo[1,5- a ]pyridines.
- Abdel-Wahab, B. F., et al. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 13(38), 26789-26822.
- Galkin, A. A., et al. (2019). In water multicomponent synthesis of low-molecular-mass 4,7-dihydrotetrazolo[1,5- a]pyrimidines. Beilstein Journal of Organic Chemistry, 15, 2390-2397.
- Sokolov, D. N., et al. (2011). Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride.
- Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 19(16), 4833-4837.
- Katritzky, A. R., et al. (1985). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones. Journal of the Chemical Society, Perkin Transactions 1, 1447-1453.
- Abdel-Wahab, B. F., et al. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 13(38), 26789-26822.
- Wieczorek, M., et al. (2022).
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Spectroscopic and Structural Elucidation of the Tetrahydropyrazolo[1,5-a]pyrimidine Core: A Technical Guide for Researchers
Affiliation: Advanced Spectroscopic Solutions, Google AI Laboratories
Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold
The fusion of a pyrazole and a partially saturated pyrimidine ring creates the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine system, a three-dimensional structure that has garnered significant interest from the pharmaceutical and agrochemical industries. The non-planar nature of the tetrahydropyrimidine ring allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological target interactions. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors and antiviral agents.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a holistic view of a molecule's constitution, connectivity, and chemical environment. This guide is intended to serve as a practical resource for scientists, offering not just raw data, but a detailed interpretation and the underlying principles for the spectroscopic analysis of this important heterocyclic system.
Molecular Structure and Key Spectroscopic Features
The structural framework of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine provides a unique spectroscopic fingerprint. The pyrazole ring is aromatic, while the tetrahydropyrimidine ring is saturated and conformationally flexible. This combination of features gives rise to distinct signals in various spectroscopic experiments.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol and its Congeners
Authored by: A Senior Application Scientist
Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Framework in Modern Drug Discovery
The quest for novel therapeutic agents is often centered on the identification of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine nucleus is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its exploration in a wide array of therapeutic areas, including oncology, virology, and neurodegenerative diseases.[1] While the specific compound this compound is a representative of this class, a comprehensive understanding of its potential mechanism of action is best achieved by examining the broader family of pyrazolo[1,5-a]pyrimidine derivatives. This guide will provide an in-depth technical overview of the core mechanisms of action associated with this scaffold, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Predominant Mechanism of Action - Modulation of Protein Kinase Activity
A significant body of research has established protein kinases as a primary target class for pyrazolo[1,5-a]pyrimidine derivatives.[2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective template for the design of both ATP-competitive and allosteric kinase inhibitors.
Tyrosine Kinase Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have garnered considerable attention as therapeutic targets in oncology.[3][4] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving clinical approval.[4][5] These inhibitors typically function by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. The pyrazolo[1,5-a]pyrimidine core is essential for establishing a key hinge interaction with the Met592 residue within the kinase domain, a critical factor for binding affinity.[5]
Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have also shown promise, particularly in the context of non-small cell lung cancer (NSCLC).[2]
Serine/Threonine Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed to target serine/threonine kinases. Notable examples include inhibitors of the B-Raf and MEK kinases, which are key components of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often hyperactivated in melanoma.[2] Furthermore, derivatives of this scaffold have been identified as potent inhibitors of Casein Kinase 2 (CK2), a pleiotropic kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[6]
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs). The dysregulation of CDK activity is a common feature of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TRKA, demonstrating potent anticancer activity.[7]
Part 2: Expanding the Mechanistic Landscape - Beyond Kinase Inhibition
The therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond kinase inhibition. Researchers have successfully developed derivatives with distinct mechanisms of action, highlighting the scaffold's adaptability.
Antiviral Activity
2.1.1. HIV-1 Integrase Inhibition
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and shown to inhibit the catalytic activity of HIV-1 integrase, a crucial enzyme for viral replication.[8] These compounds act by chelating the metal ions in the enzyme's active site, a mechanism that is dependent on a coplanar arrangement of metal-binding heteroatoms.[8]
2.1.2. Hepatitis B Virus (HBV) Core Protein Allosteric Modulation
Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[9] These molecules interfere with the proper assembly of the viral capsid, a critical step in the HBV life cycle.[9]
Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that have emerged as therapeutic targets for a range of diseases. A novel class of highly selective SIRT2 inhibitors based on a 5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been discovered.[11] These inhibitors have demonstrated neuroprotective effects in in vitro models of Parkinson's disease.[11]
Muscarinic M1 Receptor Agonism
In the realm of neurodegenerative diseases, tetrahydropyrimidine derivatives have been identified as selective agonists of the muscarinic M1 receptor.[12] This activity suggests their potential for treating the cognitive deficits associated with Alzheimer's disease.[12]
Photodynamic Therapy
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins have been developed as potent photosensitizers for photodynamic therapy, demonstrating significant activity against melanoma cells.[13]
Part 3: Elucidating the Mechanism of Action - A Practical Guide
For a novel pyrazolo[1,5-a]pyrimidine derivative like this compound, a systematic approach is required to elucidate its mechanism of action. The following experimental workflow provides a robust framework for such an investigation.
Initial Target Class Identification
Given the prevalence of kinase inhibition within this scaffold class, a logical first step is to screen the compound against a broad panel of kinases.
Experimental Protocol: Kinase Panel Screening
-
Objective: To identify potential kinase targets of the test compound.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).
-
Submit the compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM).
-
The assay typically measures the inhibition of kinase activity via methods such as radiometric assays (e.g., 33P-ATP) or fluorescence-based assays.
-
-
Data Analysis:
-
Results are typically expressed as the percentage of inhibition relative to a control.
-
"Hits" are identified as kinases that are significantly inhibited by the compound.
-
Target Validation and Characterization
Once potential targets are identified, the next step is to validate these interactions and characterize the binding kinetics.
Experimental Protocol: In Vitro Kinase Assay
-
Objective: To determine the potency (IC50) of the compound against the identified kinase "hits".
-
Methodology:
-
Perform a dose-response curve for each validated kinase.
-
The assay should be run with varying concentrations of the inhibitor.
-
The kinase, substrate, and ATP are incubated with the inhibitor.
-
The reaction is quantified, and the data are plotted to determine the IC50 value.
-
-
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
Cellular Target Engagement
It is crucial to demonstrate that the compound interacts with its target in a cellular context.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
-
Objective: To assess the inhibition of kinase activity in a cellular context.
-
Methodology:
-
Treat cells expressing the target kinase with varying concentrations of the compound.
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blot with antibodies specific for the phosphorylated form of a known substrate of the target kinase.
-
A decrease in the phosphorylation of the substrate indicates target engagement.
-
Visualizing the Workflow
Caption: Key non-covalent interactions that drive the binding of pyrazolo[1,5-a]pyrimidine derivatives to their biological targets.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The proven ability of this chemical class to potently and selectively modulate the activity of a diverse range of biological targets, particularly protein kinases, underscores its significance in medicinal chemistry. Future research will undoubtedly focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in emerging therapeutic areas. The systematic application of the experimental approaches outlined in this guide will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.
References
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- Title: Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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Biological activity of pyrazolo[1,5-a]pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of pharmacological activities.[1][2] This fused, rigid, and planar N-heterocyclic motif serves as the core for numerous compounds demonstrating potent anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial properties.[1][3][4][5] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[1][6] Marketed drugs such as the hypnotic agent Zaleplon and several kinase inhibitors in clinical development underscore the therapeutic relevance of this scaffold.[1][4][7] This guide provides an in-depth exploration of the key biological activities of pyrazolo[1,5-a]pyrimidine derivatives, detailing their mechanisms of action, presenting relevant quantitative data, outlining validated experimental protocols for their evaluation, and discussing future perspectives for drug discovery and development.
The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold of Opportunity
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyrimidine ring.[3] This arrangement provides a rigid framework amenable to chemical functionalization at multiple positions, making it an ideal starting point for combinatorial library design in drug discovery.[1][3] The synthesis typically involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds, a versatile strategy that allows for the introduction of diverse substituents.[1][8] This structural diversity is directly linked to the wide array of biological activities observed, as different substitution patterns dictate the molecule's interaction with specific biological targets.[3][6]
The following sections will dissect the major therapeutic areas where pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise.
Anticancer Activity: Targeting Uncontrolled Proliferation
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of protein kinase inhibitors, acting as ATP-competitive or allosteric modulators to halt tumor growth.[2][3][6]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their frequent disruption in cancers makes them prime targets for therapeutic intervention.[6] Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit a wide range of kinases, including:
-
Tropomyosin Receptor Kinases (Trks): Fusions involving the NTRK genes lead to the expression of oncogenic Trk fusion proteins. Pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib and Entrectinib are potent Trk inhibitors approved for treating NTRK fusion-positive solid tumors.[4]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets. Certain derivatives have demonstrated potent, orally available inhibition of CDK2.[6][9]
-
Other Kinases: This scaffold has also yielded inhibitors for EGFR, B-Raf, MEK, Pim-1, and PI3Kδ, highlighting its versatility in targeting various oncogenic pathways.[2][6][8]
The inhibitory action often involves the N1 atom of the pyrazolo[1,5-a]pyrimidine core forming a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[4]
Quantitative Data: Anticancer Potency
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Target Cancer | Reference |
| Entrectinib | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | NTRK Fusion Cancers | [4] |
| Larotrectinib | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | NTRK Fusion Cancers | [4] |
| CPL302253 | PI3Kδ | 2.8 | Asthma / Cancers | [8] |
| Compound 14c | JNK1, JNK2, JNK3, BRAFV600E | 510, 530, 1030, 9 | Melanoma, etc. | [2] |
| Compound 42 | TrkA, ALK2 | 87, 105 | Various Cancers | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines a compound's ability to inhibit cancer cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver).[10][11]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Pyrazolo[1,5-a]pyrimidine test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).[10]
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Central Nervous System (CNS) Activity: Modulating Neuronal Inhibition
Several pyrazolo[1,5-a]pyrimidine derivatives are nonbenzodiazepine hypnotics used to treat insomnia.[12] Their mechanism of action involves enhancing the effects of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA).[13][14]
Mechanism of Action: GABAA Receptor Positive Allosteric Modulation
Zaleplon (Sonata®), Indiplon, and Lorediplon are pyrazolo[1,5-a]pyrimidines that act as positive allosteric modulators (PAMs) of the GABAA receptor.[7][15][16]
-
Target: They bind to the benzodiazepine site on the GABAA receptor, a ligand-gated chloride ion channel.[12][17]
-
Action: This binding enhances the receptor's affinity for GABA. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron.[13] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, which results in a sedative and calming effect.[13]
-
Selectivity: A key feature is their high selectivity for GABAA receptors containing the α1 subunit, which is primarily responsible for mediating sedative effects.[7][15][18] This selectivity helps to minimize some of the adverse effects associated with less selective benzodiazepines, such as muscle relaxation or anxiolysis.[7][12]
Comparative Data: Hypnotic Derivatives
The pharmacokinetic profiles of these drugs are critical to their clinical use, particularly for insomnia.
| Drug | Receptor Selectivity | Elimination Half-life | Primary Use | Reference |
| Zaleplon | α1-preferential | ~1 hour | Sleep-onset insomnia | [7][13] |
| Indiplon | α1-selective | ~1.7-2 hours | Sleep-onset & maintenance | [18][19][20] |
| Lorediplon | α1-selective | ~2 hours (Tmax) | Sleep maintenance | [15] |
Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)
This protocol directly measures the effect of a compound on GABAA receptor function.
-
Principle: The whole-cell patch-clamp technique allows for the measurement of ion currents across the entire membrane of a single cell. By applying GABA with and without the test compound, one can quantify the compound's ability to potentiate the GABA-activated chloride current.
-
Materials:
-
HEK293 cells expressing recombinant GABAA receptors (e.g., α1β2γ2 subunits).[18]
-
External solution (containing physiological ion concentrations).
-
Internal solution (for the patch pipette, containing high Cl⁻).
-
GABA stock solution.
-
Pyrazolo[1,5-a]pyrimidine test compound.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
-
Step-by-Step Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the target GABAA receptor subunits onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
Drug Application: Perfuse the cell with the external solution. Apply a brief pulse of a low concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.
-
Potentiation Measurement: Co-apply the same concentration of GABA along with the test compound. An increase in the current amplitude indicates positive allosteric modulation.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the test compound. Calculate the percentage potentiation. Perform these measurements across a range of compound concentrations to generate a dose-response curve and determine the EC₅₀.[18]
-
Anti-inflammatory and Antimicrobial Activities
Beyond cancer and CNS disorders, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential as both an anti-inflammatory and antimicrobial agent.[5][21]
Anti-inflammatory Mechanisms
Derivatives have shown the ability to suppress inflammatory responses through various mechanisms:
-
Inhibition of Inflammatory Mediators: Some compounds can inhibit the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation.[22]
-
MAPK Pathway Inhibition: Certain derivatives have been identified as inhibitors of mitogen-activated protein kinases (MAPKs) such as JNK3, which are critical for transducing inflammatory signals.[23]
-
NF-κB Pathway Downregulation: The NF-κB pathway is a central regulator of inflammation, and some pyrazolo[1,5-a]quinazolines (a related scaffold) have been shown to downregulate its activity.[23]
Antimicrobial Mechanisms
The structural similarity of pyrazolo[1,5-a]pyrimidines to purines allows them to interfere with essential bacterial processes.[24]
-
Enzyme Inhibition: Specific derivatives have been shown to inhibit essential bacterial enzymes. For example, compound 4c was identified as a potent inhibitor of MurA, an enzyme crucial for the biosynthesis of the bacterial cell wall component peptidoglycan.[25]
-
RNA Polymerase Inhibition: Other compounds have been evaluated as inhibitors of bacterial RNA polymerase, halting transcription and leading to bacterial death.[24]
Quantitative Data: Antimicrobial Efficacy
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 3a | S. aureus (Gram +) | 0.125 | [26] |
| Compound 3a | E. coli (Gram -) | 0.25 | [26] |
| Compound 4c | E. coli (Gram -) | 1.95 | [25] |
| Compound 6 | P. aeruginosa (Gram -) | 0.187 | [26] |
| Compound 7b | Various Strains | Potent RNA Polymerase Inhibitor | [24] |
| Compound 10i | Various Strains | Active | [27] |
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by finding the lowest drug concentration at which there is no visible bacterial growth after incubation.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Pyrazolo[1,5-a]pyrimidine test compounds dissolved in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
-
Step-by-Step Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. For example, from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which the well remains clear.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from all clear wells and plate it onto agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have yielded successful drugs for CNS disorders and groundbreaking therapies for genetically defined cancers.[4][7] The continued exploration of this scaffold reveals potent anti-inflammatory and antimicrobial activities, addressing other areas of significant unmet medical need.[5][25]
Future research should focus on:
-
Improving Selectivity: For kinase inhibitors, enhancing selectivity can reduce off-target effects and toxicity.[3]
-
Overcoming Resistance: In both oncology and infectious disease, the development of derivatives that can overcome known resistance mechanisms is crucial.[4]
-
Optimizing Pharmacokinetics: Fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties is essential to translate potent in vitro activity into in vivo efficacy.
-
Exploring New Targets: The inherent diversity of the scaffold suggests that it could be adapted to inhibit novel biological targets beyond those already identified.
By integrating rational drug design, combinatorial synthesis, and robust biological evaluation, the pyrazolo[1,5-a]pyrimidine core will undoubtedly continue to be a fruitful source of novel therapeutic agents.
References
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The Privileged Scaffold: A Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, identified by CAS number 126352-69-0, represents a cornerstone scaffold in modern medicinal chemistry. While the parent molecule is primarily recognized as a crucial synthetic intermediate, its structural motif is the foundation for a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this key building block. More importantly, it delves into the extensive applications of its derivatives, showcasing their significant roles in the development of kinase inhibitors, antiviral compounds, and other targeted therapies. Through a detailed exploration of structure-activity relationships and supporting preclinical data, this guide illuminates the versatility and therapeutic promise of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold.
Physicochemical Properties of the Core Scaffold
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C₆H₉N₃.[] Its fundamental properties are summarized in the table below, providing essential data for its handling and derivatization in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 126352-69-0 | [2] |
| Molecular Formula | C₆H₉N₃ | [] |
| Molecular Weight | 123.16 g/mol | [] |
| Appearance | White crystalline solid | |
| Boiling Point | 290.2 ± 9.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| SMILES | C1CNC2=CC=NN2C1 | [] |
| InChI Key | HJFZVTDRWQVFDN-UHFFFAOYSA-N | [] |
Synthesis and Characterization: Establishing the Foundation
The synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine core and its derivatives is a well-established area of organic chemistry. The pyrimidine ring is typically constructed through the condensation of a 3-aminopyrazole precursor with a suitable three-carbon electrophile.
General Synthetic Workflow
A common synthetic route involves the reaction of 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and subsequent reduction of the pyrimidine ring if the tetrahydro derivative is desired. The versatility of this approach allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, enabling the exploration of extensive chemical space.[3]
Below is a generalized workflow for the synthesis of substituted tetrahydropyrazolo[1,5-a]pyrimidines.
Caption: Generalized synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidines.
Characterization Techniques
The structural elucidation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives relies on standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents. The chemical shifts and coupling constants of the protons on the pyrazole and the saturated pyrimidine ring provide definitive structural information.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compounds.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, which is invaluable for understanding structure-activity relationships and for computational modeling studies.
Therapeutic Applications: A Scaffold of Opportunity
The true value of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core lies in its role as a privileged scaffold for the design of highly active and selective therapeutic agents. By modifying the substitution patterns on this core, researchers have successfully developed compounds targeting a range of diseases.
Kinase Inhibition: Targeting the Drivers of Cancer
The pyrazolo[1,5-a]pyrimidine framework is a well-recognized pharmacophore for ATP-competitive kinase inhibitors.[3] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.
Derivatives of the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series have been identified as potent inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] By introducing solubilizing groups, such as a basic side-chain on the 6-aryl ring, significant improvements in both cellular activity and pharmacokinetic profiles in rats were achieved.[5]
The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed in the development of potent pan-Pim kinase inhibitors.[6] Through structure- and property-based drug design, compounds with low picomolar potency against all three Pim kinase isoforms have been discovered.[6] These inhibitors have shown promise in preclinical models of cancer.
A novel series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as highly selective PI3Kδ inhibitors.[7] One of the most potent compounds from this series, CPL302253, exhibited an IC₅₀ of 2.8 nM and is being explored as a potential inhaled therapeutic for asthma and COPD.[7]
The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Antiviral Activity: Combating Infectious Diseases
The tetrahydropyrazolo[1,5-a]pyrazine core, a close structural analog, has been investigated for its antiviral properties.
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides were synthesized and evaluated as inhibitors of HIV-1 integrase.[8] Optimization of the substituents to enhance the coplanarity of metal-binding heteroatoms led to compounds with potent inhibition of integrase-catalyzed strand transfer and HIV-1 replication in cell culture, with an IC₉₅ value as low as 63 nM in the presence of human serum.[8]
More recently, derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been discovered as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[9] These compounds have demonstrated the ability to inhibit a broad range of nucleos(t)ide-resistant HBV variants, and a lead compound showed inhibition of HBV DNA viral load in a mouse model following oral administration.[9]
Other Therapeutic Areas
The versatility of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold extends beyond oncology and virology. For instance, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins have been developed as highly active photosensitizing agents for photodynamic therapy in melanoma cells.[10]
Experimental Protocols: A Guide for the Bench Scientist
While specific protocols for the synthesis of the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are not extensively detailed in the cited literature, a general procedure can be adapted from the synthesis of its derivatives.
General Synthesis of a Substituted Tetrahydropyrazolo[1,5-a]pyrimidine Derivative
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Condensation/Cyclization
-
To a solution of the substituted 3-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-biselectrophilic partner (1.0-1.2 eq).
-
The reaction mixture may be heated to reflux for several hours to drive the cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude pyrazolo[1,5-a]pyrimidine product can be purified by recrystallization or column chromatography.
-
-
Step 2: Reduction of the Pyrimidine Ring (if applicable)
-
Dissolve the synthesized pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., methanol, ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tetrahydropyrazolo[1,5-a]pyrimidine derivative by column chromatography.
-
Analytical Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, with CAS number 126352-69-0, stands as a testament to the power of privileged structures in drug discovery. While the parent compound serves primarily as a versatile chemical building block, its derivatives have demonstrated remarkable therapeutic potential across a spectrum of diseases, most notably in oncology and virology. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will undoubtedly continue to leverage this scaffold to explore novel biological targets and address unmet medical needs. The development of new synthetic methodologies that allow for even greater diversification of the core structure will further expand its utility. As our understanding of disease biology deepens, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine framework is poised to remain a valuable and enduring platform for the discovery of next-generation therapeutics.
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Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]
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An In-depth Technical Guide to the Molecular Structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the broader class of pyrazolo[1,5-a]pyrimidine derivatives. Given the limited direct experimental data on this specific analog, this guide extrapolates from well-characterized related compounds to offer a robust framework for its study and utilization.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This fused ring system is a key component in several FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.[3] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including the inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1] The tetrahydropyrazolo[1,5-a]pyrimidine variant, in particular, offers a three-dimensional structure that can be advantageous for targeting the ATP-binding sites of enzymes. The introduction of a hydroxyl group at the 6-position, as in this compound, is anticipated to modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused pyrazole and a partially saturated pyrimidine ring. The presence of the hydroxyl group at the C6 position introduces a chiral center, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 139.16 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 2 (NH and OH) | Presence of amine and hydroxyl groups. |
| Hydrogen Bond Acceptors | 3 (N and O) | Presence of nitrogen and oxygen atoms with lone pairs. |
| LogP | < 1 | The hydroxyl group is expected to decrease the lipophilicity compared to the parent compound. |
| Solubility | Moderate aqueous solubility | The polar hydroxyl and amine groups should enhance solubility in polar solvents. |
Spectroscopic Characterization (Predicted)
The identity and purity of this compound would be confirmed using a suite of spectroscopic techniques. Based on data from similar structures, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and tetrahydropyrimidine rings. The proton on the hydroxyl group will likely appear as a broad singlet, and the protons on the carbon bearing the hydroxyl group will be a multiplet. The methylene protons of the tetrahydropyrimidine ring will likely appear as complex multiplets due to diastereotopicity.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the tetrahydropyrimidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), N-H stretch of the amine (around 3200-3400 cm⁻¹), and C-N and C=C stretching vibrations of the heterocyclic rings.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be designed based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.[2]
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol (Proposed)
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-6(7H)-one
-
Reaction Setup: To a solution of 3-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester like ethyl acetoacetate (1 equivalent).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reaction Setup: Suspend the synthesized pyrazolo[1,5-a]pyrimidin-6(7H)-one (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Reducing Agent: Carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography.
Potential Biological Activity and Therapeutic Applications
While the specific biological activity of this compound has not been reported, the broader class of pyrazolo[1,5-a]pyrimidines are well-established as potent inhibitors of various protein kinases.[1]
Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of kinases such as Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[5][6][7] These kinases are implicated in cancer cell proliferation, survival, and angiogenesis. The introduction of a hydroxyl group in the 6-position could provide an additional hydrogen bonding interaction with the kinase active site, potentially enhancing potency and selectivity.
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The Pyrazolopyrimidine Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyrimidine scaffold, a fused heterocyclic system isosteric to the purine nucleus, has emerged from relative obscurity to become a privileged structure in drug discovery. Its remarkable versatility has led to the development of a diverse array of therapeutics, from the pioneering xanthine oxidase inhibitor allopurinol to highly targeted kinase inhibitors at the forefront of oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolopyrimidine compounds. We will delve into the causality behind key experimental choices in their synthesis, explore the intricate structure-activity relationships that govern their biological effects, and elucidate the mechanisms of action of prominent pyrazolopyrimidine-based drugs. This guide is intended to serve as a valuable resource for researchers and scientists in medicinal chemistry and drug development, offering both a historical perspective and practical insights into the ongoing exploration of this remarkable chemical scaffold.
A Historical Perspective: The Dawn of the Pyrazolopyrimidine Era
The story of pyrazolopyrimidines is intrinsically linked to the quest for novel therapeutic agents in the mid-20th century. While early explorations of fused heterocyclic systems were underway, the true potential of the pyrazolopyrimidine core was unveiled through a combination of serendipity and systematic investigation.
The Landmark Discovery of Allopurinol
The first significant breakthrough came in 1956 when Roland K. Robins and his team at New Mexico Highlands University, in their search for antineoplastic agents, synthesized a series of pyrazolo[3,4-d]pyrimidines.[1] Among these was a compound that would later be known as allopurinol.[1] Initially, the focus was on its potential as a purine antagonist for cancer therapy.[1] However, subsequent research by Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories, a journey that would contribute to their 1988 Nobel Prize in Physiology or Medicine, uncovered its potent inhibitory effect on the enzyme xanthine oxidase.[2][3] This pivotal discovery shifted the therapeutic focus to the treatment of gout, a condition characterized by the overproduction of uric acid.[2][3] Allopurinol was approved for medical use in the United States in 1966 and remains a cornerstone therapy for hyperuricemia and gout.[2][4]
Evolution into a "Privileged Scaffold"
The initial success of allopurinol sparked broader interest in the pyrazolopyrimidine core. Medicinal chemists began to recognize its potential as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a variety of biological targets. Its structural similarity to adenine, a key component of DNA and ATP, made it an attractive starting point for the design of enzyme inhibitors.[5][6] This realization led to the exploration of pyrazolopyrimidines as inhibitors of various enzymes, most notably protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[7]
The Isomeric Landscape and Synthetic Strategies
The versatility of the pyrazolopyrimidine scaffold is rooted in its isomeric diversity. The fusion of the pyrazole and pyrimidine rings can occur in several ways, leading to distinct isomers with unique chemical and biological properties. The most studied isomers in medicinal chemistry are pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[3,4-b]pyridine. Understanding the synthetic routes to these core structures is fundamental for any researcher in the field.
Pyrazolo[3,4-d]pyrimidines: The Progenitor Scaffold
The synthesis of the allopurinol scaffold, pyrazolo[3,4-d]pyrimidine, often begins with a substituted 5-aminopyrazole-4-carbonitrile. This precursor undergoes cyclization with various one-carbon synthons to form the pyrimidine ring.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (A key intermediate)
This protocol describes a common method for the synthesis of a pyrazolo[3,4-d]pyrimidinone core, a crucial intermediate for further derivatization.
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
In a round-bottom flask, dissolve 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[2]
Step 2: Cyclization to form the Pyrazolopyrimidinone Ring
-
In a round-bottom flask, suspend the 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile obtained in Step 1 in formic acid.
-
Reflux the mixture for 7 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.[2]
Pyrazolo[1,5-a]pyrimidines: A Versatile Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyrimidine isomer has gained significant attention as a scaffold for potent kinase inhibitors. A widely employed synthetic strategy involves the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines a general and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[8]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 1,5-dimethyl-1H-pyrazol-3-amine and a β-dicarbonyl compound (e.g., acetylacetone) in glacial acetic acid.
-
Optionally, a catalytic amount of sulfuric acid can be added.[9]
Step 2: Cyclocondensation
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Isolation and Purification
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.[8]
Other Isomers: Expanding the Chemical Space
The synthesis of other isomers, such as pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often involves specialized strategies. For instance, the Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted to produce pyrazolo[3,4-b]pyridines by reacting an aminopyrazole with an ethoxymethylenemalonate derivative.[10]
Mechanism of Action: From Broad Inhibition to Targeted Therapy
The therapeutic efficacy of pyrazolopyrimidine compounds stems from their ability to interact with specific biological targets, primarily enzymes. The mechanism of action can range from broad-spectrum enzyme inhibition to highly selective modulation of specific protein kinases.
Xanthine Oxidase Inhibition: The Allopurinol Story
Allopurinol functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. Allopurinol itself is a substrate for xanthine oxidase and is converted to its active metabolite, oxypurinol. Oxypurinol remains tightly bound to the reduced molybdenum-sulfur center of the enzyme, preventing it from catalyzing the oxidation of its natural substrates. This leads to a decrease in the production of uric acid, thereby alleviating the symptoms of gout.
Phosphodiesterase 5 (PDE5) Inhibition: The Case of Sildenafil
Sildenafil, a well-known pyrazolo[4,3-d]pyrimidinone derivative, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[11][12] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[13] By inhibiting PDE5, sildenafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation, which facilitates penile erection upon sexual stimulation.[11][12]
GABA-A Receptor Modulation: The Hypnotic Action of Zaleplon
Zaleplon, a pyrazolo[1,5-a]pyrimidine, acts as a sedative-hypnotic by modulating the GABAA receptor complex in the central nervous system.[14][15] It binds selectively to the benzodiazepine site on the α1 subunit of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[14][16] This leads to a calming effect on the brain, facilitating the onset of sleep.[5][15]
Protein Kinase Inhibition: A Paradigm in Cancer Therapy
A significant number of pyrazolopyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often implicated in cancer.[7] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The development of potent and selective pyrazolopyrimidine-based drugs relies heavily on understanding their structure-activity relationships (SAR). Subtle modifications to the pyrazolopyrimidine core can have a profound impact on a compound's affinity for its target and its overall pharmacological profile.
Kinase Inhibitors: Key Interactions in the ATP-Binding Pocket
For pyrazolopyrimidine-based kinase inhibitors, the core scaffold typically forms crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine ring of ATP.[6] Substituents at various positions on the pyrazolopyrimidine ring are then strategically introduced to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
| Target Kinase | Key SAR Observations | Representative IC50 Values |
| CDK2 | - Substitution at the N1 position with bulky groups can enhance potency. - Aryl substitutions at the C4 and C6 positions are often crucial for activity.[17] | Compound 17 : 0.19 µM[17] Compound 18 : 5.1 µM[17] |
| Pim-1 | - Aryl substitutions at the 3- and 5-positions are important for potent inhibition.[18] - Introduction of a trifluoromethylphenyl group can significantly increase potency. | Compound 5h : 0.60 µM[19] Compound 6c : 0.67 µM[19] |
| VEGFR-2 | - Urea or thiourea linkers connecting an aryl group to the pyrazolopyrimidine core are common features of potent inhibitors.[20] - Substitution on the terminal aryl ring with electron-withdrawing groups often improves activity.[12][14] | Compound 10k : 0.03-1.6 µM[8] Compound 33 : Potent inhibitor[12] |
| BTK | - Covalent inhibitors often feature an acrylamide warhead that forms a covalent bond with a cysteine residue in the active site. - The pyrazolopyrimidine core forms key hydrogen bonds with the hinge region.[21] | Compound 14 : 7.95 nM[22] |
Signaling Pathways and Visualization
To fully appreciate the impact of pyrazolopyrimidine-based inhibitors, it is essential to understand the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the key pathways affected by inhibitors of CDK2, Pim-1, VEGFR-2, and BTK.
CDK2 in Cell Cycle Progression
CDK2 is a key regulator of the G1/S phase transition in the cell cycle.[7] Its inhibition by pyrazolopyrimidine derivatives leads to cell cycle arrest and can induce apoptosis in cancer cells.
Caption: CDK2 Signaling Pathway and Inhibition.
Pim-1 Kinase in Cancer Cell Survival
Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein Bad.[11][23]
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
VEGFR-2 in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of vascular endothelial growth factor (VEGF).[15] Its inhibition can block the formation of new blood vessels, a crucial process for tumor growth.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
BTK in B-Cell Receptor Signaling
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[24]
Caption: BTK Signaling Pathway and Inhibition.
Conclusion and Future Directions
The journey of pyrazolopyrimidine compounds, from their initial synthesis in the mid-20th century to their current status as a cornerstone of medicinal chemistry, is a testament to the power of chemical innovation and biological insight. The scaffold's inherent versatility, coupled with a deep understanding of structure-activity relationships, has enabled the development of a remarkable range of therapeutic agents. The future of pyrazolopyrimidine research remains bright, with ongoing efforts focused on the discovery of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new isomeric scaffolds and the application of modern drug design techniques, such as fragment-based and structure-based design, will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system. As our understanding of complex disease biology deepens, the pyrazolopyrimidine core is poised to remain a vital tool in the development of the next generation of targeted therapies.
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Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals invested in the exploration of novel therapeutics. We will delve into the significant potential of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry. While direct research on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is limited, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated a remarkable capacity to modulate a diverse array of high-value therapeutic targets. This guide will provide a comprehensive overview of these targets, the underlying mechanisms, and the experimental workflows necessary for their validation.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Gateway to Diverse Bioactivity
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with the binding sites of various biological targets. Modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to significantly influence the electronic properties, lipophilicity, and overall molecular conformation of the compounds, thereby affecting their interaction with biological targets. This adaptability has led to the development of potent and selective modulators of enzymes and receptors implicated in a range of pathologies, from cancer to infectious diseases.
Key Therapeutic Target Classes for Pyrazolo[1,5-a]pyrimidine Derivatives
Our extensive analysis of the scientific literature reveals that the pyrazolo[1,5-a]pyrimidine scaffold is a potent modulator of several key target classes. The subsequent sections will explore these in detail.
Protein Kinase Inhibition: A Dominant Therapeutic Avenue
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine framework has proven to be an exceptional scaffold for the design of potent and selective protein kinase inhibitors.
Pim-1 kinase is an attractive target for cancer therapy due to its role in abnormal cell growth. Several pyrazolo[1,5-a]pyrimidine compounds have demonstrated nanomolar inhibitory activity against Pim-1. Notably, some of these compounds also exhibit potent inhibition of Flt-3 kinase, another important target in certain leukemias. The cellular activity of these compounds has been confirmed through their ability to inhibit the phosphorylation of BAD, a known substrate of Pim-1.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that have emerged as promising therapeutic targets for solid tumors. The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in two of the three marketed drugs for NTRK fusion cancers, highlighting the scaffold's clinical significance.
Gain-of-function mutations in the RET (REarranged during Transfection) kinase are oncogenic drivers in lung adenocarcinoma and other cancers. Optimized pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent RET kinase inhibitors with high selectivity over other kinases like KDR. These compounds have shown strong regression of RET-driven tumor xenografts in preclinical models.
Casein kinase 2 (CK2) is another protein kinase implicated in cancer. 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have been designed and synthesized as potent CK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.
Mutations in the LRRK2 gene are a common genetic predisposition for Parkinson's disease. While not directly featuring the pyrazolo[1,5-a]pyrimidine core, related pyrazole-based compounds have been developed as potent and selective inhibitors of the G2019S-LRRK2 mutant kinase. This suggests that the broader pyrazole family, including pyrazolo[1,5-a]pyrimidines, holds potential for targeting
A Technical Guide to the Physicochemical Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Prepared by: Gemini, Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The specific derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol, represents a key intermediate or novel candidate whose progression is critically dependent on its fundamental physicochemical properties. While specific experimental data for this exact molecule is not prevalent in public literature, this guide provides a comprehensive, technically-grounded framework for determining its aqueous solubility and chemical stability. As a Senior Application Scientist, this document synthesizes established industry best practices and regulatory expectations to provide researchers with a robust, self-validating protocol. We will detail the causal logic behind experimental choices, provide step-by-step methodologies for both solubility and stability assessment, and offer templates for data interpretation, thereby empowering research teams to generate the high-quality data necessary for informed decision-making in the drug discovery and development cascade.
Introduction: The Strategic Importance of Early Physicochemical Profiling
In the landscape of drug discovery, the adage "fail early, fail cheap" is a guiding principle. A compound's intrinsic properties, namely its solubility and stability, are foundational parameters that dictate its entire developability profile. Poor aqueous solubility can lead to unreliable results in biological assays, hinder the development of viable formulations for in vivo studies, and ultimately result in poor bioavailability.[2] Similarly, a chemically unstable molecule presents significant challenges related to manufacturing, storage, shelf-life, and can generate potentially reactive or toxic degradants.[3]
The subject of this guide, this compound, possesses structural features—a fused heterocyclic core, hydrogen bond donors (-OH, -NH), and acceptors (N)—that suggest a complex interplay of factors governing its solubility and stability. The tetrahydropyrimidine ring introduces conformational flexibility compared to its aromatic counterpart, while the hydroxyl group offers a potential site for metabolic modification and can influence crystal lattice energy. Understanding these properties is not merely a data collection exercise; it is a critical step in risk mitigation and strategic program advancement. This guide will provide the necessary protocols to de-risk a project by thoroughly characterizing this molecule.
Part I: Aqueous Solubility Determination
Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water or a buffered aqueous solution. For drug discovery programs, a common goal is to achieve a solubility of >60 µg/mL to ensure robust biological testing and facilitate downstream formulation.[4] We will explore two distinct but complementary types of solubility measurements: kinetic and thermodynamic.
The Rationale: Kinetic vs. Thermodynamic Solubility
During early discovery, when compound availability is limited and throughput is high, kinetic solubility is the preferred initial assessment.[5][6] This measurement reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[2] It mimics the conditions of many high-throughput screening (HTS) bioassays and provides a rapid assessment of structure-solubility relationships to guide medicinal chemistry efforts.[7] However, kinetic solubility values can often be higher than the true equilibrium value due to the formation of supersaturated solutions or amorphous precipitates.[6][8]
Thermodynamic solubility , conversely, measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation of the solid material with the aqueous buffer.[9][10] This value is critical for pre-formulation development, as it represents the maximum achievable concentration under equilibrium conditions and is more indicative of in vivo dissolution behavior.[4]
The logical workflow is to first perform a high-throughput kinetic assay to quickly flag potential issues and rank compounds. Promising candidates then advance to a more resource-intensive thermodynamic solubility assay.
Experimental Workflow: A Phased Approach
The following diagram outlines the decision-making process for solubility assessment.
Caption: Workflow for solubility assessment of a novel compound.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted for a 96-well plate format using UV-spectrophotometry for quantification.[7]
Objective: To rapidly determine the kinetic solubility in a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
UV-compatible 96-well plates
-
Multichannel pipette, plate shaker, plate reader
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Mapping: Designate wells for calibration standards, test compound, and blanks.
-
Serial Dilution: In a 96-well plate, add 100 µL of PBS pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This "crash-out" step initiates precipitation.
-
Incubation: Cover the plate and shake at room temperature for 2 hours to allow the solution to approach a pseudo-equilibrium state.[9]
-
Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate precipitated solid from the soluble fraction.
-
Quantification: Transfer the filtrate to a UV-compatible plate and measure the absorbance at a predetermined λ_max for the compound.
-
Calculation: Determine the concentration of the dissolved compound using a calibration curve prepared in a DMSO/PBS mixture to account for solvent effects. The highest concentration that remains in solution is reported as the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[11]
Objective: To determine the thermodynamic solubility at equilibrium.
Materials:
-
Test Compound (solid powder)
-
PBS, pH 7.4
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (25°C)
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Add an excess of solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL). The solid should be clearly visible.
-
Equilibration: Cap the vials securely and place them on an orbital shaker at 25°C. Agitate for 24-48 hours.[9] A 24-hour time point is common, but a second time point (e.g., 48 hours) is essential to confirm that equilibrium has been reached (i.e., the concentration does not increase further).
-
Sample Collection & Filtration: Withdraw an aliquot from the vial, taking care not to disturb the solid pellet. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Quantify the concentration of the compound in the diluted filtrate using a validated, stability-indicating HPLC-UV method.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the thermodynamic solubility.
Data Presentation and Interpretation
Quantitative solubility data should be summarized for clarity.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | Buffer System | Incubation Time | Temperature | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | PBS, pH 7.4 | 2 hours | 25°C | 85 | 554 | Moderately Soluble |
| Thermodynamic | PBS, pH 7.4 | 24 hours | 25°C | 55 | 359 | Sparingly Soluble |
| Thermodynamic | PBS, pH 7.4 | 48 hours | 25°C | 54 | 352 | Sparingly Soluble |
Note: Molecular weight of C7H11N3O is 153.18 g/mol . Data are representative examples.
Interpretation: The kinetic solubility is higher than the thermodynamic value, which is a common observation.[8] The fact that the 24-hour and 48-hour thermodynamic results are nearly identical provides confidence that equilibrium was reached. A thermodynamic solubility of ~55 µg/mL suggests that while the compound may be suitable for initial biological screening, formulation strategies may be required for in vivo studies.
Part II: Chemical Stability Assessment
Chemical stability testing evaluates the susceptibility of a compound to degradation under various environmental conditions.[12] The primary goal is to identify potential degradation pathways, elucidate the structure of major degradants, and develop a stability-indicating analytical method.[13][14] This is achieved through forced degradation studies , where the compound is exposed to stress conditions more severe than those encountered during long-term storage.[13]
The Rationale: Proactive Degradation Pathway Analysis
Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of robust drug development.[3][15] By intentionally degrading the molecule under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress, we can:
-
Establish Degradation Pathways: Understand the chemical liabilities of the molecule.[14]
-
Develop Stability-Indicating Methods: Ensure the primary analytical method (typically HPLC) can separate the intact drug from all significant degradation products.[13]
-
Inform Formulation and Packaging: Data may indicate the need for pH control, protection from light, or inclusion of antioxidants in the final drug product.[14]
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[16][17] Over-stressing can lead to the formation of secondary or irrelevant degradants not seen under normal storage conditions.[16]
Experimental Workflow: Systematic Stress Testing
The workflow ensures all relevant stress conditions are evaluated systematically.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Forced Degradation Study
Objective: To investigate the degradation pathways of the test compound under ICH-prescribed stress conditions.[15][18]
Materials:
-
Test Compound
-
HPLC-grade Acetonitrile, Water, Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS)
-
Calibrated photostability chamber (ICH Q1B compliant)
-
Calibrated laboratory oven
Methodology:
-
Preparation: Prepare a primary stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, set up a vial with the test compound and a corresponding control vial (compound in solvent without stressor, kept at ambient temperature).
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Heat at 60°C. Sample at time points as for acid hydrolysis.
-
Oxidation: Dilute stock solution with 3% H₂O₂. Keep at room temperature. Sample at time points as for acid hydrolysis.[17]
-
Thermal: Store both solid powder and a solution of the compound at 80°C for 48 hours.
-
Photostability: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19]
-
-
Sample Processing: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a final concentration suitable for HPLC analysis (~50 µg/mL).
-
HPLC-UV/MS Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all generated degradant peaks. A PDA detector is crucial for assessing peak purity. MS is invaluable for obtaining mass information on the degradants to help in structure elucidation.
-
Data Analysis:
-
Calculate the percent degradation of the parent compound.
-
Determine the relative percentage of each degradant peak.
-
Calculate mass balance to ensure all major degradants are accounted for.
-
Data Presentation and Interpretation
A summary table is the most effective way to present forced degradation results.
Table 2: Hypothetical Forced Degradation Summary for this compound
| Stress Condition | Duration | % Parent Remaining | Major Degradant RRT | Observations |
| 0.1 M HCl, 60°C | 24 hours | 88.5% | 0.78 | Stable to acid. Minor degradation observed. |
| 0.1 M NaOH, 60°C | 6 hours | 15.2% | 0.65, 0.91 | Highly labile to base. Two major degradants formed. |
| 3% H₂O₂, RT | 24 hours | 92.1% | 1.15 | Largely stable to oxidation. One minor degradant. |
| Thermal (Solid), 80°C | 48 hours | 99.8% | N/A | Highly stable in solid state. |
| Photolytic (Solution) | ICH Q1B | 95.4% | 0.85 | Minor degradation upon light exposure. |
RRT = Relative Retention Time
Interpretation: The hypothetical data indicate a significant liability under basic conditions, suggesting the compound may be unstable in an alkaline environment. This could be due to hydrolysis or rearrangement involving the pyrimidine ring or the hydroxyl group. The compound shows good stability to acid, oxidation, heat, and light. This information is critical: it directs formulation scientists to maintain a neutral or acidic pH and suggests that light-protective packaging may be beneficial but not critical.[14] The HPLC method is considered stability-indicating because it successfully separated the parent compound from degradants formed under all stress conditions.
Conclusion and Strategic Outlook
This technical guide provides a comprehensive, actionable framework for the essential physicochemical characterization of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, alongside a systematic forced degradation study, research teams can generate the critical data needed to build a robust developability profile.
The insights gained from these studies are not merely academic. They directly influence medicinal chemistry strategy by informing structure-solubility and structure-stability relationships.[20] They guide formulation science by defining the required excipients and storage conditions.[14] Ultimately, this foundational knowledge is indispensable for navigating the complexities of drug development, mitigating risks, and increasing the probability of successfully advancing a promising chemical entity from the bench to the clinic.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
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ChemAxon. (n.d.). Thermodynamic Solubility. Retrieved from [Link] [Link not available from search]
- Glomme, A., & März, J. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 334-339.
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
LSC Group. (n.d.). ICH Stability Guidelines. Retrieved from [Link]
- Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4).
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
- Harris, C. J., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541.
-
SlideShare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Klick. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- Baertschi, S. W., et al. (2011). A generic approach for stress testing has been proposed to achieve purposeful degradation that is predictive of long-term and accelerated storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 859-868.
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
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SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from [Link]
- Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(67), 41031-41041.
-
Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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Methodological & Application
Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Derivatives: An Application and Protocol Guide
Introduction: The Rising Prominence of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold in Drug Discovery
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and multiple points for functionalization make it an attractive framework for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of HIV-1 integrase and Ataxia Telangiectasia and Rad3-related (ATR) kinase, highlighting their potential in the development of antiviral and anticancer drugs.[1][2] This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable scaffold, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug development.
Strategic Approaches to the Synthesis of the Tetrahydropyrazolo[1,5-a]pyrazine Core
The construction of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine ring system can be broadly categorized into two main strategies: linear cyclocondensation and multicomponent reactions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclocondensation Strategy: A Stepwise Approach to Core Formation
The cyclocondensation approach involves the sequential formation of the pyrazole and pyrazine rings. A common and effective method begins with a substituted aminopyrazole, which undergoes cyclization with a suitable C3 synthon to form the fused pyrazine ring. This strategy offers excellent control over the substitution pattern on both rings.
A key consideration in this approach is the regioselectivity of the cyclization, particularly when using unsymmetrical dicarbonyl compounds or their equivalents. The reaction conditions, including the choice of solvent and catalyst, can significantly influence the outcome.[1] For instance, acidic or basic catalysis can be employed to modulate the reactivity of the nucleophilic centers on the aminopyrazole and the electrophilic centers on the cyclizing partner.
Mechanistic Insight: The cyclocondensation typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound (or a related electrophile). This is followed by an intramolecular cyclization and subsequent dehydration to afford the fused bicyclic system. The regioselectivity is governed by the relative electrophilicity of the carbonyl groups and the steric hindrance around the reacting centers.
Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy
Multicomponent reactions, particularly the Ugi reaction, offer a highly convergent and atom-economical approach to the synthesis of complex heterocyclic scaffolds, including the tetrahydropyrazolo[1,5-a]pyrazine core. The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. By carefully selecting bifunctional starting materials, a subsequent intramolecular cyclization can be orchestrated to yield the desired fused ring system.
Causality in Experimental Design: The power of the Ugi reaction lies in its ability to rapidly generate molecular diversity. The choice of each of the four components directly translates to a specific substitution on the final product. For the synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, a key bifunctional component is a pyrazole-containing carboxylic acid or amine.
Visualizing the Synthetic Pathways
To illustrate the strategic approaches, the following diagrams outline the key transformations.
Caption: General workflow for the cyclocondensation strategy.
Caption: General workflow for the Ugi multicomponent strategy.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide derivative, a class of compounds with demonstrated anti-HIV activity.[1]
Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a key starting material, an appropriately substituted aminopyrazole.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 10.0 g | 59.1 mmol |
| Hydrazine hydrate | 50.06 | 3.0 mL | 61.9 mmol |
| Ethanol | - | 50 mL | - |
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (10.0 g, 59.1 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (3.0 mL, 61.9 mmol) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford ethyl 3-amino-1H-pyrazole-4-carboxylate.
Expected Yield: 85-95% Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H), 7.8 (s, 1H), 6.2 (s, 2H), 4.1 (q, J = 7.1 Hz, 2H), 1.2 (t, J = 7.1 Hz, 3H).
-
LC-MS (ESI): m/z 156.1 [M+H]⁺.
Protocol 2: Synthesis of Diethyl 2-( (4-(ethoxycarbonyl)-1H-pyrazol-3-yl)amino)maleate
This protocol details the reaction of the aminopyrazole with a dicarbonyl equivalent.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 155.15 | 5.0 g | 32.2 mmol |
| Diethyl acetylenedicarboxylate | 170.14 | 5.5 mL | 35.4 mmol |
| Ethanol | - | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32.2 mmol) in ethanol (40 mL).
-
To this solution, add diethyl acetylenedicarboxylate (5.5 mL, 35.4 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, remove the solvent under reduced pressure. The crude product is typically used in the next step without further purification.
Protocol 3: Synthesis of Diethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2,6-dicarboxylate
This protocol describes the intramolecular cyclization to form the fused ring system.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| Crude Diethyl 2-( (4-(ethoxycarbonyl)-1H-pyrazol-3-yl)amino)maleate | 325.31 | ~32.2 mmol | ~32.2 mmol |
| Dowtherm A | - | 50 mL | - |
Procedure:
-
Add the crude product from the previous step to Dowtherm A (50 mL) in a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to 250 °C for 1 hour.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, add hexane (100 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane (2 x 20 mL), and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane) to yield the desired product.
Expected Yield: 60-70% over two steps. Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.0 (s, 1H), 4.4 (q, J = 7.1 Hz, 2H), 4.3 (s, 2H), 4.2 (q, J = 7.1 Hz, 2H), 1.4 (t, J = 7.1 Hz, 3H), 1.3 (t, J = 7.1 Hz, 3H).
-
LC-MS (ESI): m/z 280.1 [M+H]⁺.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in cyclocondensation | Incomplete reaction | Increase reaction time or temperature. Consider using a higher boiling point solvent. |
| Side product formation | Optimize the reaction temperature. A lower temperature may favor the desired product. | |
| Formation of regioisomers | Use of unsymmetrical dicarbonyls | Use a symmetrical dicarbonyl compound if possible. Fine-tune the reaction conditions (catalyst, temperature) to favor the desired isomer.[1] |
| Difficult purification | Product has similar polarity to impurities | Try a different solvent system for column chromatography. Recrystallization may be an effective alternative. |
Conclusion: A Versatile Scaffold for Future Drug Discovery
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic strategies outlined in this guide, from controlled cyclocondensations to efficient multicomponent reactions, provide researchers with a robust toolkit for accessing a wide range of derivatives. The detailed protocols and troubleshooting advice are intended to facilitate the practical application of these methods in the laboratory. As our understanding of the biological targets for these compounds grows, the continued exploration of the chemical space around this privileged core is certain to yield exciting new discoveries in the field of drug development.
References
-
Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. J. Med. Chem.2009 , 52 (16), pp 5152–5163. [Link]
-
Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. ChemistrySelect2018 , 3 (44), pp 12494-12497. [Link]
-
Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides Using a Modification of Ugi Condensation. ACS Comb. Sci.2011 , 13 (4), pp 385–390. [Link]
-
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett.2015 , 6 (1), pp 37–41. [Link]
-
Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes. J. Org. Chem.2009 , 74 (15), pp 5357–5364. [Link]
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
Abstract
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous therapeutic agents and clinical candidates in oncology, immunology, and neuroscience.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for developing selective kinase inhibitors and other targeted therapies.[3][4] This guide provides a detailed overview of the primary synthetic strategies for constructing pyrazolo[1,5-a]pyrimidine analogs, with a focus on the robust and widely employed cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents. We present detailed, step-by-step protocols, mechanistic insights, and expert commentary to enable researchers in medicinal chemistry and drug development to efficiently synthesize diverse libraries of these high-value compounds.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[5] The scaffold is featured in several notable drugs and clinical candidates, including the sedative Zaleplon, the anxiolytic Ocinaplon, and selective kinase inhibitors like the Tropomyosin receptor kinase (Trk) inhibitor Larotrectinib.[1][4][6]
The therapeutic relevance of this scaffold stems from its ability to act as a bioisostere for other bicyclic systems and its capacity to engage with biological targets through a variety of non-covalent interactions. The nitrogen atoms in the rings act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking.[2] Furthermore, the synthetic accessibility of the core allows for systematic modifications at positions 2, 3, 5, 6, and 7, enabling fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][7] This guide focuses on the foundational chemistry required to build and diversify this important heterocyclic system.
Core Synthetic Strategy: Cyclocondensation of 3-Aminopyrazoles
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole (which exists in tautomeric equilibrium with 5-aminopyrazole) and a 1,3-biselectrophilic partner.[5][7] This approach is highly effective for building the fused pyrimidine ring onto a pre-existing pyrazole core.
General Reaction Mechanism
The reaction is understood to proceed via a sequence of nucleophilic addition and condensation steps. The exocyclic amino group of the 3-aminopyrazole initiates a nucleophilic attack (often a Michael-type addition) on one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second electrophilic center. The final step is a dehydration or elimination event that results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.[8]
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Key Starting Material: Synthesis of 3-Aminopyrazoles
A reliable supply of the 3-aminopyrazole starting material is critical. One of the most common methods for their synthesis involves the condensation of a β-ketonitrile with hydrazine.[9] This reaction first forms a hydrazone intermediate via attack on the ketone, followed by a nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon to facilitate cyclization.[9]
Protocol 1: General Synthesis of 3-Amino-5-phenyl-1H-pyrazole
This protocol is adapted from methodologies used to generate precursors for pyrazolo[1,5-a]pyrimidine synthesis.[10]
Materials:
-
3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile) (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.2 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-5-phenyl-1H-pyrazole. The product is often of sufficient purity for the next step, but can be recrystallized from benzene or ethanol if necessary.[10]
Detailed Protocols for Pyrazolo[1,5-a]pyrimidine Synthesis
The choice of the 1,3-biselectrophilic reagent dictates the substitution pattern on the newly formed pyrimidine ring. Below are protocols for common classes of bielectrophiles.
Protocol 2: Synthesis using a Symmetrical 1,3-Diketone
This is the most straightforward condensation, as regioselectivity is not a concern. Acetylacetone is a common choice, leading to the formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidines.
Materials:
-
Substituted 3-aminopyrazole (e.g., 3-amino-5-phenyl-1H-pyrazole) (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
To a round-bottom flask, add the substituted 3-aminopyrazole (1.0 eq) and dissolve it in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acetic acid, followed by a wash with cold ethanol.
-
Dry the product under vacuum. Purity can be assessed by NMR and LC-MS.
Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, facilitating the dehydration step. For less reactive substrates, stronger acids like HCl or microwave-assisted methods can be employed to improve yields and reduce reaction times.[2][4]
Protocol 3: Regioselective Synthesis using an Unsymmetrical Bielectrophile
When using unsymmetrical bielectrophiles like ethyl acetoacetate or enaminones, a mixture of two regioisomers can be formed. Reaction conditions can be tuned to favor one isomer over the other. The reaction of 3-aminopyrazoles with enaminones in acetic acid is a common method.[8]
Materials:
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
(E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one (enaminone) (1.0 eq)
-
Glacial Acetic Acid (solvent)
Procedure: (Adapted from Al-Issa, 2024[8])
-
Prepare a solution of the aminopyrazole (10 mmol) and the enaminone (10 mmol) in 25 mL of acetic acid.
-
Heat the solution at reflux for 3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Isolate the solid by filtration.
-
Wash the collected product with ethanol and desiccate.
-
Further purification can be achieved by recrystallization from a DMF-water mixture to yield the pure 7-aryl-pyrazolo[1,5-a]pyrimidine analog.[8]
Causality Behind Selectivity: The initial Michael addition is typically governed by sterics and electronics. The more electrophilic carbonyl or its equivalent is usually attacked first by the exocyclic amino group of the aminopyrazole. Subsequent cyclization of the endocyclic pyrazole nitrogen onto the remaining electrophilic center determines the final substitution pattern.
Data Summary: Reaction Conditions
The versatility of the cyclocondensation is highlighted by the variety of compatible reagents and conditions.
| Bielectrophile Partner | Solvent/Catalyst | Conditions | Typical Yield | Reference |
| 1,3-Diketones | Acetic Acid | Reflux, 2-5 h | Good to Excellent | |
| β-Ketoesters | Ethanol / NaOEt | Reflux, 4-8 h | Moderate to Good | [11] |
| Diethyl Malonate | Neat or Excess | Heat, 1-3 h | Good | |
| Enaminones | Acetic Acid | Reflux, 3 h | Good | [8] |
| Benzylidenemalononitrile | Solvent-free / MW | 120 °C, 10 min | Excellent | [2] |
Post-Synthesis Functionalization: Diversifying the Scaffold
For drug discovery programs, generating a library of analogs from a common intermediate is highly efficient. Halogenated pyrazolo[1,5-a]pyrimidines are excellent precursors for diversification via modern cross-coupling chemistry.[12][13]
A common strategy involves:
-
Synthesis of a Dihalo-Core: Reaction of an aminopyrazole with diethyl malonate followed by chlorination (e.g., with POCl₃) yields a 5,7-dichloropyrazolo[1,5-a]pyrimidine intermediate.[13]
-
Selective Nucleophilic Aromatic Substitution (NAS): The chlorine at the C7 position is generally more reactive towards nucleophiles than the C5 chlorine. This allows for selective substitution at C7 with amines (e.g., morpholine).[12][13]
-
Palladium-Catalyzed Cross-Coupling: The remaining chlorine at C5 can then be used in reactions like Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or other amine groups.[12][14]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol for Novel Kinase Inhibitor Discovery
For: Researchers, scientists, and drug development professionals in oncology, immunology, and neurology.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The discovery of novel, selective kinase inhibitors is a cornerstone of modern drug development. This document provides a comprehensive guide to the utilization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol as a novel scaffold for kinase inhibitor screening. The pyrazolopyrimidine core is a "privileged scaffold" in medicinal chemistry, known to mimic the adenine ring of ATP and effectively target the ATP-binding site of kinases.[1][2] This guide will detail the scientific rationale, provide step-by-step protocols for both biochemical and cell-based screening, and offer insights into data interpretation and subsequent hit-to-lead optimization.
Introduction: The Rationale for a Novel Scaffold
The human kinome consists of over 500 kinases, all sharing a structurally conserved ATP-binding pocket.[3] This conservation presents both an opportunity and a challenge for drug discovery. While it allows for the design of broad-spectrum inhibitors, achieving selectivity for a specific kinase to minimize off-target effects is a significant hurdle.[4] The strategy of scaffold-based design, starting with a core molecular structure and iteratively modifying it, has proven highly effective in developing potent and selective kinase inhibitors.[5]
The pyrazolo[1,5-a]pyrimidine scaffold is particularly noteworthy. Its bicyclic structure is isosteric to the purine ring of adenine, enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[1][2] While extensive research has focused on pyrazolo[3,4-d]pyrimidines, the isomeric this compound core represents a less explored, yet highly promising, chemical space. The introduction of a hydroxyl group and a saturated ring system offers unique three-dimensional structural features that can be exploited to achieve novel binding interactions and improved selectivity.
This application note will guide researchers in harnessing the potential of this compound as a foundational structure for a new generation of kinase inhibitors.
Getting Started: Compound Handling and Preparation
Proper handling and preparation of the screening compound is critical for reproducible results.
-
Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. It is crucial to define the optimal DMSO concentration that minimizes its impact on kinase activity.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: For assays, create intermediate dilutions from the stock solution in an appropriate buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability (typically <1%).
Experimental Protocols: A Dual-Pronged Approach
A robust kinase inhibitor screening campaign should employ both biochemical and cell-based assays to provide a comprehensive understanding of a compound's activity.[7] Biochemical assays confirm direct target engagement and inhibitory potency, while cell-based assays provide insights into cell permeability, target engagement in a physiological context, and effects on downstream signaling.[8]
Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening novel compounds like this compound.
Caption: A generalized workflow for kinase inhibitor discovery.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol outlines a high-throughput biochemical assay to determine the direct inhibitory effect of this compound on a purified kinase.[9] There are numerous assay formats available, including fluorescence-based, luminescence-based, and radiometric assays.[10][11] The following is a generalized protocol using an ADP-detection method, which is universally applicable to all kinases.[12]
Objective: To determine the IC50 value of the test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compound (this compound)
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²)
-
384-well assay plates (low-volume, white or black depending on readout)
-
Plate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted compound into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add the kinase/substrate solution to the wells containing the compound.
-
Allow a brief pre-incubation (15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[13]
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Signal Detection:
-
Stop the kinase reaction according to the manufacturer's instructions for the chosen ADP detection kit.
-
Add the ADP detection reagent. This reagent typically contains enzymes that convert the ADP produced into a detectable signal (e.g., light or fluorescence).
-
Incubate for the recommended time to allow the detection reaction to proceed.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement and Phosphorylation Assay
Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context.[7] This protocol describes a method to assess both target engagement and the inhibition of substrate phosphorylation within intact cells.[14]
Objective: To confirm that this compound can enter cells, bind to its target kinase, and inhibit its downstream signaling.
Materials:
-
Cell line expressing the target kinase (either endogenously or through transfection).
-
Appropriate cell culture medium and supplements.
-
Test compound (this compound).
-
Lysis buffer.
-
Phospho-specific antibody for a known substrate of the target kinase.
-
Total protein antibody for the substrate.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., ECL for Western blotting or fluorescent dyes for in-cell Westerns).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with cold PBS.
-
Lyse the cells directly in the wells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylation:
-
The following steps can be performed using various methods, including Western blotting, ELISA, or high-content imaging. A generalized Western blot procedure is described here.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Strip the membrane and re-probe with the total substrate antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total substrate.
-
Calculate the ratio of phospho-substrate to total substrate for each treatment condition.
-
Normalize the data to the vehicle control and plot the percentage of inhibition versus the compound concentration to determine the cellular IC50.
-
Interpreting the Data: From Hits to Leads
The initial screening will generate a list of "hits." The next critical phase is to validate and prioritize these hits to identify promising lead candidates for further development.
| Parameter | Biochemical Assay | Cell-Based Assay | Interpretation & Next Steps |
| Potency (IC50) | Low nM to µM | Typically higher than biochemical IC50 | A large discrepancy may indicate poor cell permeability or efflux pump activity. |
| Selectivity | Profile against a panel of kinases | Assess off-target effects in cells | High selectivity is desirable to minimize toxicity.[15] |
| Mechanism of Action | ATP-competitive or allosteric | Downstream pathway analysis | Understanding the binding mode is crucial for lead optimization.[16][17] |
Visualizing Kinase Inhibition Types
The mechanism by which an inhibitor binds to a kinase can significantly impact its therapeutic potential. The two primary mechanisms are ATP-competitive and allosteric inhibition.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. books.rsc.org [books.rsc.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (CAS No. 126352-69-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key building block, its structural integrity, purity, and stability profile are paramount. This guide offers both theoretical explanations and actionable, field-proven protocols for researchers, quality control analysts, and drug development professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Forced Degradation Studies, ensuring a holistic approach to characterization that aligns with rigorous scientific and regulatory standards.
Introduction and Molecular Overview
This compound is a bicyclic heteroaromatic compound featuring a fused pyrazole and tetrahydropyrimidine ring system. Its structural complexity, including a chiral center at the C6 position, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of both hydrogen-bond donors (-OH, -NH) and acceptors (N atoms) imparts specific physicochemical properties that influence its behavior in various analytical systems.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [][4] |
| Molecular Weight | 139.16 g/mol | Derived |
| CAS Number | 126352-69-0 | [][4] |
| Appearance | Typically a solid | General Knowledge |
| Chirality | Chiral center at C6 | Structural Analysis |
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment of all proton and carbon signals.
Expertise & Causality: Why NMR is Critical
The fused ring system creates a unique electronic environment for each nucleus. ¹H NMR provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by revealing the carbon skeleton. Given the potential for tautomerism and the presence of a stereocenter, 2D NMR is not merely confirmatory but essential for definitively establishing the connectivity and spatial relationships between atoms.[5][6]
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons (OH, NH).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition (300-500 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH signals (CH₃/CH are positive, CH₂ are negative).
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (³JHH) coupling networks, helping to trace the connectivity of protons within the saturated ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.[7]
-
Expected ¹H and ¹³C NMR Spectral Data (Predicted in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C2-H | ~7.5 | ~140 | Aromatic proton on the pyrazole ring, downfield. |
| C3-H | ~5.8 | ~95 | Aromatic proton on the pyrazole ring, upfield due to N neighbors. |
| C5-H₂ | ~3.8 - 4.2 | ~45 | Methylene protons adjacent to pyrazole nitrogen, diastereotopic. |
| C6-H | ~4.5 | ~60 | Methine proton attached to the hydroxyl group and nitrogen. |
| C7-H₂ | ~3.2 - 3.6 | ~40 | Methylene protons adjacent to the bridgehead nitrogen. |
| C3a | - | ~148 | Quaternary bridgehead carbon. |
| C7a | - | ~155 | Quaternary bridgehead carbon. |
| 6-OH | ~5.0 (broad) | - | Exchangeable proton, chemical shift is concentration/temp dependent. |
Note: These are predicted values. Actual spectra must be interpreted based on acquired data.
Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) provides essential information on the molecular weight of the compound and offers clues to its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Expertise & Causality: Why ESI-MS is Preferred
ESI allows for the ionization of the molecule directly from solution with minimal fragmentation, ensuring the prominent observation of the molecular ion (or, more accurately, the protonated molecule, [M+H]⁺). This provides a highly accurate molecular weight. Subsequent fragmentation (MS/MS) can be induced to probe the structural stability and connectivity.[8][9]
Protocol 2: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
-
Instrument Setup (ESI-QTOF or ESI-Ion Trap):
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
High-Resolution MS (HRMS): If available, acquire HRMS data to confirm the elemental composition. The expected exact mass for [C₆H₉N₃O + H]⁺ is 140.0818.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 140.1) for collision-induced dissociation (CID) to observe fragmentation patterns.
-
Predicted Fragmentation Pathway
A logical fragmentation pathway would involve the loss of water from the protonated molecule, followed by cleavages within the tetrahydropyrimidine ring.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of the compound and for separating it from starting materials, by-products, or potential isomers.[10] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential.
Expertise & Causality: Method Development Rationale
A C18 column is a robust starting point for separating moderately polar compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to provide adequate retention and resolution. A buffer (e.g., phosphate or acetate) or an acid modifier (e.g., formic or trifluoroacetic acid) is often necessary to ensure sharp peak shapes by suppressing the ionization of silanol groups on the stationary phase and protonating the basic nitrogens in the analyte.[10][11]
Protocol 3: RP-HPLC Method Development and Purity Analysis
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan with PDA detector and select an optimal wavelength (e.g., ~220 nm or ~254 nm).
-
Injection Volume: 10 µL.
-
-
Optimization and Validation:
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve good resolution (Rs > 1.5) between the main peak and any impurities.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.
-
Stability and Degradation Profile
For any compound intended for pharmaceutical use, understanding its stability is non-negotiable. Forced degradation studies deliberately stress the molecule to identify potential degradation products and establish degradation pathways.[12][13] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.[14][15]
Expertise & Causality: The "Why" of Stress Testing
By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we accelerate the degradation that might occur over a long shelf-life.[16] This proactive approach allows for the identification of degradants that must be monitored in formal stability studies. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound without completely destroying the sample.[16]
Protocol 4: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add 1 M NaOH and keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid sample and a solution of the sample at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by the developed stability-indicating HPLC method (Protocol 3).
-
Use a PDA detector to check for peak purity and any shifts in spectra, which might indicate co-eluting degradants.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the degradation products, aiding in their identification.
-
Integrated Characterization Workflow
A complete and confident characterization of this compound is achieved not by a single technique, but by the logical integration of data from all methods. The workflow below illustrates this synergistic process.
Caption: Integrated workflow for comprehensive analytical characterization.
Conclusion
The analytical characterization of this compound requires a systematic and orthogonal approach. By combining the strengths of NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and forced degradation studies for stability profiling, researchers can build a complete and robust data package. The protocols and insights provided in this guide serve as a validated starting point for ensuring the quality and integrity of this important chemical entity in research and development settings.
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
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Shawali, A. S., Abdelhamid, A. O., & Gomaa, M. A. M. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(8), 9012-9025. Available at: [Link]
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Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives... PubMed. Available at: [Link]
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Pais, G. C., et al. (2002). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 45(15), 3184-3194. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Singh, S., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. Available at: [Link]
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Knapp, M.S., & Elling, R.A. (2014). Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha. Protein Data Bank Japan. Available at: [Link]
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Kumar, V., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-146. Available at: [Link]
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Teasdale, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Outsourcing. Available at: [Link]
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Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5, 6965-6968. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]
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ReWarren, E. K., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 17(7), 836. Available at: [Link]
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Chekanov, M., et al. (2018). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 23(11), 2795. Available at: [Link]
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Gotsko, D. S., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Pharmaceuticals, 15(8), 999. Available at: [Link]
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CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6663. Available at: [Link]
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Zhu, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. Available at: [Link]
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Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. Available at: [Link]
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MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
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Sanna, M., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112888. Available at: [Link]
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Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1335-1338. Available at: [Link]
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Herrera-Mayorga, M., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(14), 5439. Available at: [Link]
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Mondal, S., & Bera, K. (2015). Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-955. Available at: [Link]
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Grigoriadis, D. E., et al. (2022). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. Molecules, 27(19), 6245. Available at: [Link]
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Slepukhin, P. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1253. Available at: [Link]
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In vitro assay protocol using 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
An Application Note and In Vitro Assay Protocol for the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold
Introduction: Targeting Kinases with the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] Compounds built upon this heterocyclic system have demonstrated potential as anticancer, antiviral, and anti-inflammatory agents.[2][3] A predominant application for this structural class lies in the development of protein kinase inhibitors, which are crucial for targeted cancer therapy.[1][4] Modifications to the pyrimidine and pyrazole rings allow for fine-tuning of interactions with biological targets, enhancing binding affinity through mechanisms like hydrogen bonding and hydrophobic interactions.[1]
While the specific derivative 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is not extensively documented in public literature, the broader family of substituted tetrahydropyrazolo[1,5-a]pyrimidines has been investigated for inhibiting various targets, including HIV-1 integrase and the Hepatitis B Virus (HBV) core protein.[5][6] Given the scaffold's proven success in kinase inhibition, this document provides a detailed protocol for evaluating novel derivatives, using the serine/threonine kinase ALK2 (Activin receptor-like kinase-2) as a representative target.
ALK2 is a compelling therapeutic target as it is a key regulator in the SMAD signaling pathway (specifically SMAD1/5/8).[7][8] Its dysregulation is critically involved in rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[7][8] Therefore, identifying potent and selective ALK2 inhibitors is of significant interest in drug discovery.
This guide details a robust, non-radioactive biochemical assay for determining the inhibitory potential of compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold against ALK2. We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10] Furthermore, we will outline a complementary cell-based reporter assay to validate biochemical findings within a physiological context.
Part 1: Biochemical IC50 Determination using a Luminescence-Based Kinase Assay
Scientific Rationale and Assay Principle
The cornerstone of characterizing a kinase inhibitor is the accurate determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Modern drug discovery favors non-radioactive methods for their safety, scalability, and reduced disposal costs.[10][11] The ADP-Glo™ Kinase Assay is a premier example of such a system.
The assay's logic is based on the fundamental kinase reaction: the transfer of a phosphate group from ATP to a substrate, which generates ADP. The amount of ADP produced is directly proportional to the kinase's activity. The assay operates in two steps after the initial kinase reaction:
-
ATP Depletion: Any remaining ATP from the kinase reaction is eliminated by a specific reagent. This step is crucial to ensure that the final luminescent signal originates solely from the ADP generated by the target kinase.
-
ADP to ATP Conversion & Detection: A second reagent is added to convert the ADP into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, producing a light signal that is quantitatively measured.[7][9]
This design provides a robust, positive correlation between kinase activity and luminescent output, making it highly suitable for high-throughput screening and detailed potency analysis.[9][12]
Materials and Reagents
| Component | Recommended Source | Purpose |
| ALK2 (ACVR1) Kinase, active | BPS Bioscience (Cat. #40002) or similar | Target enzyme |
| Casein, dephosphorylated | BPS Bioscience (Cat. #79343) or similar | Protein substrate |
| ATP (10 mM solution) | Promega (Cat. #V9101) or similar | Phosphate donor |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. #V9101) | Contains ADP-Glo™ Reagent & Kinase Detection Reagent |
| Kinase Assay Buffer (5x) | BPS Bioscience (Cat. #79334) or similar | Buffer system for kinase reaction |
| DTT (1 M) | Sigma-Aldrich | Reducing agent to maintain enzyme stability |
| Test Compound | User-supplied | This compound derivative |
| DMSO, molecular biology grade | Sigma-Aldrich | Solvent for test compound |
| 96-well or 384-well solid white plates | Corning or similar | Low-volume, opaque plates for luminescence |
| Multichannel pipettes & reagent reservoirs | Standard laboratory equipment | |
| Plate-reading luminometer | GloMax® (Promega) or similar | Signal detection instrument |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 25 µL. Adjust volumes accordingly for 384-well plates.[13]
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare fresh by diluting the 5x stock with sterile, distilled water. If desired, supplement with DTT to a final concentration of 2 mM.[13] Keep on ice.
-
Test Compound (Inhibitor) Dilution Series:
-
Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.
-
Create an intermediate 10x working solution by diluting the stock. For example, to achieve a top final concentration of 100 µM, prepare a 1 mM solution in 1x Kinase Assay Buffer containing 10% DMSO.
-
Perform serial dilutions (e.g., 1:3 or 1:5) from this 10x working solution in the same 10% DMSO buffer to create a 10-point dose-response curve.[13] This ensures the final DMSO concentration in the assay does not exceed 1%, a level that minimizes impact on kinase activity.[10]
-
-
Enzyme Preparation: Thaw the ALK2 enzyme on ice. Prepare a working solution by diluting the enzyme to the desired final concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[13] The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.[7] Keep the diluted enzyme on ice.
-
Substrate/ATP Master Mix: Prepare a 2.5x master mix containing ATP and the casein substrate in 1x Kinase Assay Buffer. For a final concentration of 25 µM ATP and 0.2 mg/mL casein, this mix would contain 62.5 µM ATP and 0.5 mg/mL casein.
2. Kinase Reaction Setup:
-
Plate Layout: Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" conditions. Run all conditions in at least duplicate.[13]
-
Add Inhibitor/Vehicle: Add 2.5 µL of the serially diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of the 10% DMSO vehicle buffer to the "Positive Control" and "Blank" wells.[13]
-
Add Enzyme/Buffer:
-
Add 10 µL of the diluted ALK2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[13]
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[12]
-
Initiate Reaction: Add 12.5 µL of the Substrate/ATP Master Mix to all wells. The total volume is now 25 µL.
-
Incubation: Mix the plate and incubate at 30°C for 45-120 minutes. The optimal incubation time may vary and should be determined during assay development to ensure the reaction is within the linear range.[7][13]
3. Signal Detection:
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[7]
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes, protected from light.[7]
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal of the "Blank" wells from all other measurements.
-
Normalization: Calculate the percent inhibition for each inhibitor concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[14]
Example Data Table:
| Compound Conc. (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0% |
| 0.01 | 1,450,000 | 3.3% |
| 0.05 | 1,200,000 | 20.0% |
| 0.1 | 800,000 | 46.7% |
| 0.5 | 300,000 | 80.0% |
| 1.0 | 150,000 | 90.0% |
| 5.0 | 100,000 | 93.3% |
| 10.0 | 95,000 | 93.7% |
| Calculated IC50 | ~0.11 µM |
Part 2: Cell-Based Reporter Assay for Pathway Validation
Scientific Rationale
While a biochemical assay is excellent for determining direct enzyme inhibition, it does not capture cellular complexity, such as membrane permeability, off-target effects, or engagement with the target in its native environment.[15] A cell-based assay provides this crucial orthogonal validation.[16]
Since ALK2 signals through the SMAD pathway, a reporter gene assay is an ideal format.[17] This involves engineering a cell line to express a reporter protein (e.g., luciferase) under the control of a transcriptional response element that is activated by SMAD proteins.[18] When ALK2 is active, it phosphorylates SMADs, which then translocate to the nucleus and drive reporter gene expression. An effective inhibitor will block this cascade, leading to a decrease in the reporter signal.[19]
High-Level Protocol Outline
-
Cell Line: Utilize a host cell line (e.g., HEK293) stably transfected with a SMAD-responsive luciferase reporter construct.
-
Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound, prepared in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Pathway Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the ALK2 pathway by adding a suitable ligand, such as Bone Morphogenetic Protein 2 (BMP-2).
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Signal Detection: Lyse the cells and measure the luciferase activity using a suitable detection reagent and a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the cellular IC50.
This dual-assay approach—combining direct biochemical inhibition with functional cellular pathway modulation—provides a comprehensive and trustworthy evaluation of novel kinase inhibitors derived from the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, paving the way for further preclinical development.
References
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. ALK2 NanoBRET Kinase Assay. [Link]
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BPS Bioscience. ALK2 (ACVR1) Kinase Assay Kit. [Link]
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Kim, Y., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
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BPS Bioscience. Cell-Based Assays and Expression Kits. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Wai, J. S., et al. (2007). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. PubMed. [Link]
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Du, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
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Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Aquila, B., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. [Link]
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Hassan, A. S., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. NIH. [Link]
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Oakwood Chemical. 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine, 95% Purity, C6H9N3, 10 grams. [Link]
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Chechekhin, V., et al. (2021). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. [Link]
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Vig, A., et al. (2022). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. [Link]
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ResearchGate. (2004). New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck. [Link]
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Guryev, A., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. NIH. [Link]
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McCarthy, A. R., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[7][14]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. PubMed. [Link]
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Application Notes and Protocols for High-Throughput Screening with Pyrazolo[1,5-a]pyrimidine Libraries
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the creation of large, focused libraries for high-throughput screening (HTS).[1][3] This versatility has led to the discovery of numerous potent and selective modulators of various biological targets, particularly protein kinases.[3][4] Several pyrazolo[1,5-a]pyrimidine-based drugs have reached the market or are in advanced clinical trials, validating the therapeutic potential of this chemical class.[5][6] For instance, Larotrectinib and Entrectinib, both containing this core, are approved for the treatment of NTRK fusion-positive cancers.[5][6]
These compounds primarily function as ATP-competitive inhibitors, targeting the hinge region of kinase domains, a common mechanism for this class of inhibitors.[3][4] The scaffold's structure allows for key hydrogen bond interactions and the presentation of various substituents into specificity pockets, driving both potency and selectivity.[5] This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing HTS campaigns with pyrazolo[1,5-a]pyrimidine libraries, from library design and assay development to hit validation and characterization.
Part 1: Library Design and Synthesis for High-Throughput Screening
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. For pyrazolo[1,5-a]pyrimidines, combinatorial and parallel synthesis approaches are well-suited for generating large numbers of analogs.
Synthetic Strategies for Library Production
The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophiles.[1] This modular approach is ideal for library synthesis as it allows for the introduction of diversity at multiple positions.
Common Synthetic Routes:
-
Cyclization and Condensation Reactions: These are the most frequently employed methods, involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]
-
Three-Component Reactions: These reactions offer a streamlined approach to generating highly substituted pyrazolo[1,5-a]pyrimidines in a single step.[3]
-
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, making it an efficient method for library production.[3]
A generalized synthetic workflow for library generation is depicted below:
Figure 1: General workflow for the parallel synthesis of a pyrazolo[1,5-a]pyrimidine library.
Quality Control and Compound Management
For HTS, ensuring the purity and identity of each compound in the library is critical to minimize false positives and negatives.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS | Observed mass ± 0.5 Da | Confirms the correct molecule was synthesized. |
| Purity | HPLC-UV/ELSD | >90% | Prevents artifacts from impurities and ensures accurate concentration. |
| Solubility | Nephelometry or visual inspection | Clear solution at 10 mM | Ensures compounds are soluble in assay buffer to avoid aggregation. |
| Compound Storage | -20°C or -80°C in DMSO | N/A | Maintains compound integrity over time. |
Part 2: High-Throughput Screening Protocols
The choice of assay technology is dependent on the specific biological target. For kinase targets, which are frequently modulated by pyrazolo[1,5-a]pyrimidines, several HTS-compatible assay formats are available.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of the target kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted for a generic serine/threonine kinase and can be modified for specific targets.
Objective: To identify inhibitors of a target kinase from a pyrazolo[1,5-a]pyrimidine library.
Materials:
-
Recombinant Kinase
-
Biotinylated Substrate Peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Pyrazolo[1,5-a]pyrimidine Library (10 mM in DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound into the assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and biotinylated substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer at a concentration equal to the Kₘ for the kinase.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Dispense 10 µL of the detection mix to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Figure 2: Workflow for a typical HTRF-based kinase screening assay.
Cell-Based Assays
Cell-based assays provide more physiologically relevant data by assessing compound activity in a cellular context.
Protocol: Luciferase Reporter Gene Assay for Pathway Inhibition
This protocol is designed to identify compounds that inhibit a specific signaling pathway regulated by a kinase.
Objective: To identify pyrazolo[1,5-a]pyrimidine compounds that modulate a kinase-driven signaling pathway.
Materials:
-
Stable cell line expressing a luciferase reporter gene downstream of a transcription factor activated by the target pathway.
-
Cell culture medium and supplements.
-
Stimulant to activate the signaling pathway (e.g., a growth factor).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Pyrazolo[1,5-a]pyrimidine Library (10 mM in DMSO).
-
384-well solid white plates.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine library compounds (e.g., at a final concentration of 10 µM).
-
Incubate for 1-2 hours.
-
-
Pathway Stimulation:
-
Add the stimulant to the cells to activate the signaling pathway.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Part 3: Data Analysis and Hit Triage
HTS campaigns generate large datasets that require robust statistical analysis to identify true hits.
Data Normalization and Hit Identification
-
Normalization: Raw data is typically normalized to the in-plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
-
Hit Criteria: A common criterion for hit selection is a Z-score ≥ 3 or a % inhibition that is three times the standard deviation of the negative controls.
Hit Triage and Confirmation
Initial hits from the primary screen must undergo a rigorous triage process to eliminate false positives and confirm activity.
Figure 3: A typical hit triage and validation workflow for an HTS campaign.
Example IC₅₀ Data for Pyrazolo[1,5-a]pyrimidine Hits Against Kinase Targets:
| Compound ID | Target Kinase | Primary Assay (% Inhibition @ 10 µM) | IC₅₀ (nM) in Biochemical Assay | IC₅₀ (nM) in Cell-Based Assay |
| PzP-001 | TrkA | 95 | 1.7[5] | 15.2 |
| PzP-002 | CDK9 | 88 | 25 | 250 |
| PzP-003 | PI3Kδ | 92 | 2.8[7] | 45.6 |
| PzP-004 | Pim-1 | 98 | 5 | 110 |
| PzP-005 | CK2 | 85 | 12[8] | 1500 |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly fruitful starting point for the discovery of novel therapeutics, particularly kinase inhibitors. A well-designed HTS campaign, built upon a diverse and high-quality compound library, coupled with robust assay technologies and a stringent hit validation process, is crucial for success. The protocols and workflows outlined in this application note provide a solid framework for researchers to effectively screen pyrazolo[1,5-a]pyrimidine libraries and identify promising lead compounds for further drug development. The continued exploration of this versatile scaffold is likely to yield new and improved therapies for a range of diseases.[5]
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
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Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]
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Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Application Notes & Protocols for Tetrahydropyrazolopyrimidine Compounds in Antiviral Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of Tetrahydropyrazolopyrimidines as a Privileged Scaffold in Antiviral Drug Discovery
The relentless emergence of new viral pathogens and the development of resistance to existing therapies necessitate a continuous search for novel antiviral agents.[1][2] Tetrahydropyrazolopyrimidine (THPM) and its fused heterocyclic derivatives, such as pyrazolopyrimidines, represent a class of compounds that have garnered significant attention in medicinal chemistry. Their core structure bears a resemblance to the purine and pyrimidine bases found in DNA and RNA, making them ideal candidates for interacting with viral replication machinery.[3] This structural analogy is a cornerstone of their potential in drug design.[3]
Initially recognized for a broad spectrum of biological activities including antibacterial and anticancer effects, recent research has illuminated their potent antiviral capabilities against a range of viruses, including Human Immunodeficiency Virus (HIV), Influenza, and Herpes Simplex Virus (HSV).[1][3][4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and application notes for the evaluation of THPM compounds as antiviral therapeutics. We will explore the underlying mechanisms of action, provide detailed methodologies for synthesis and in vitro screening, and offer insights into data interpretation.
Scientific Foundation: Mechanism of Antiviral Action
Antiviral drugs typically function by inhibiting critical stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, assembly of new viral particles, or their release from the cell.[6][7] Pyrimidine-based compounds, including THPMs, often act as antimetabolites that interfere with nucleic acid synthesis, a process essential for viral replication.[7]
The primary mechanisms for THPM-related compounds can be broadly categorized:
-
Direct-Acting Antivirals (DAAs): These compounds directly target viral enzymes. A key target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses that is not present in host cells, thus offering a high degree of selectivity.[8] The THPM derivative can be metabolized within the cell to its triphosphate form, which then competes with natural nucleoside triphosphates (e.g., GTP) for incorporation into the growing viral RNA chain, ultimately terminating replication.[8]
-
Host-Targeting Agents (HTAs): An alternative strategy involves targeting host cell factors that the virus hijacks for its own replication.[9][10] Some antiviral pyrimidine analogs have been shown to inhibit the host's de novo pyrimidine biosynthesis pathway.[11] By depleting the cellular pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for genome replication. This approach has the advantage of a higher barrier to resistance, as the virus would need to evolve to be less dependent on the host factor.[10]
Below is a conceptual diagram illustrating the inhibition of viral RNA polymerase, a common mechanism for nucleoside analog antivirals.
Caption: Conceptual mechanism of viral polymerase inhibition by a THPM compound.
Spectrum of Antiviral Activity
THPM derivatives have demonstrated promising activity against a variety of clinically relevant viruses. The efficacy is typically quantified by the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral activity by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of host cells. A key metric for a promising antiviral candidate is the Selectivity Index (SI), calculated as CC₅₀/EC₅₀, where a higher value indicates greater selectivity for the virus over the host cell.
| Compound Class | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| THPM Derivatives | HIV-1 | Varies (e.g., 61-72% inhibition at 100 µM) | >100 µM (for some) | Not explicitly calculated | [3] |
| Tetrazolylpyrimidines | Influenza A (H1N1) | Moderate Activity | Low Cytotoxicity | >5 (Twice that of Rimantadine) | [1] |
| 4'-Thiopyrimidine Nucleosides | Herpes Simplex Virus-1 (HSV-1) | 0.1 | >100 | >1000 | [12] |
| 4'-Thiopyrimidine Nucleosides | Herpes Simplex Virus-2 (HSV-2) | 0.5 | >100 | >200 | [12] |
| 4'-Thiopyrimidine Nucleosides | Varicella-Zoster Virus (VZV) | 2.0 | >100 | >50 | [12] |
| 4'-Thiopyrimidine Nucleosides | Human Cytomegalovirus (HCMV) | 5.9 | >100 | >16.9 | [12] |
| Tetrahydrobenzothiazole | Venezuelan Equine Encephalitis Virus | 0.29 | 31.0 | 106.9 | [11] |
| Tetrahydrobenzothiazole | Ebola Virus | 0.30 | 31.0 | 103.3 | [11] |
Note: The data above is compiled from multiple studies and represents a range of different, though structurally related, compounds. Direct comparison requires careful consideration of the specific assays and cell lines used.
Experimental Protocols
The following section provides detailed, field-proven protocols for the synthesis and in vitro evaluation of THPM compounds.
Protocol 1: Synthesis of THPM Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that is a simple and efficient method for producing THPMs.[3][5]
Causality: This reaction is favored for its operational simplicity and ability to generate molecular diversity by varying the three core components: an aldehyde, a β-ketoester, and urea (or thiourea). The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack and driving the reaction cascade.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Ethanol (absolute)
-
Catalyst (e.g., concentrated HCl)
-
Crushed ice and water
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol) in 30 mL of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).
-
Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction using TLC (e.g., using a mobile phase of petroleum ether/ethyl acetate 1:3). The reaction is typically complete within 2-4 hours.[3]
-
Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and water while stirring. This step precipitates the solid product and helps dissolve the catalyst and any excess urea.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure THPM derivative.[3]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][5]
Protocol 2: General Workflow for In Vitro Antiviral Screening
This protocol outlines the essential steps to determine the antiviral efficacy and cytotoxicity of newly synthesized THPM compounds. It is a self-validating system that includes necessary controls for robust data.
Caption: General workflow for the in vitro screening of antiviral compounds.
A. Cytotoxicity Assay (MTT/XTT Method)
Causality: This assay is critical to ensure that any observed antiviral effect is not simply due to the compound killing the host cells. It establishes a therapeutic window for the compound. The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
Procedure:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, HeLa) into a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37°C with 5% CO₂.[3]
-
Compound Addition: Prepare serial dilutions of the THPM compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations. Include wells with vehicle control (e.g., 1% DMSO) as a negative control and untreated cells as a viability control.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (typically 48-72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.
B. Antiviral Efficacy Assay (CPE Reduction Assay)
Causality: This assay directly measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE). A reduction in CPE at non-toxic concentrations indicates specific antiviral activity.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment: After 24 hours, remove the medium. Add serial dilutions of the THPM compound to the wells. Subsequently, infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01 TCID₅₀ per cell.[1]
-
Controls:
-
Virus Control: Cells infected with the virus but without any compound (represents 100% CPE).
-
Cell Control: Uninfected cells without any compound (represents 0% CPE).
-
Positive Control: An approved antiviral drug (e.g., Acyclovir for HSV, Rimantadine for Influenza).
-
-
Incubation: Incubate the plate for 48-72 hours at 36-37°C in 5% CO₂ until the virus control wells show widespread CPE.[1]
-
Quantification: Assess cell viability using the MTT method as described above.
-
Data Analysis: Calculate the percentage of protection for each concentration. Plot the percent protection against the compound concentration and use non-linear regression to determine the EC₅₀ value. Finally, calculate the Selectivity Index (SI = CC₅₀/EC₅₀). A compound with an SI > 10 is generally considered a promising candidate for further investigation.
Conclusion and Future Perspectives
Tetrahydropyrazolopyrimidine compounds represent a versatile and promising scaffold for the development of novel antiviral agents. Their straightforward synthesis and broad spectrum of activity against critical human pathogens like HIV, influenza, and herpesviruses make them attractive candidates for further research. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial characterization of these compounds.
Future work should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to identify the specific structural features that enhance potency and selectivity.
-
Mechanism of Action Elucidation: Moving beyond general screening to pinpoint the exact viral or host targets for the most promising lead compounds.
-
In Vivo Efficacy and Safety: Advancing compounds with high selectivity indices into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[13][14]
By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of the tetrahydropyrazolopyrimidine scaffold in the ongoing fight against viral diseases.
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Gurbanov, A. V., et al. (2022). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 58(4), 295-298. [Link]
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Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
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Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-15. [Link]
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Li, N., et al. (2022). Antiviral activity of triptolide on herpes simplex virus in vitro. Journal of Medical Virology, 94(11), 5488-5497. [Link]
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Lee, H., et al. (2022). Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. Viruses, 14(11), 2530. [Link]
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Al-Abdullah, E. S., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[3][4][11] and[1][3][4]-triazoles. Current Medicinal Chemistry, 31(1), 1-25. [Link]
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ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against common viruses. ResearchGate. [Link]
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Turos, E., et al. (2022). A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Patel, K., et al. (2014). Targeting strategies for delivery of anti-HIV drugs. Current HIV Research, 12(3), 198-210. [Link]
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- 4. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidines as Novel Photodynamic Agents
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidines in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit localized cell death.[1][2][3] The cornerstone of PDT is the photosensitizer, a molecule that, upon light activation, transitions to an excited triplet state. This excited state can then react with surrounding molecules via two predominant pathways: a Type I mechanism involving electron transfer to produce radical ions, or a more common Type II mechanism involving energy transfer to ground-state molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂).[4][5] This cascade of reactive oxygen species (ROS) production ultimately leads to the destruction of target tissues, such as tumors, through apoptosis, necrosis, and the induction of a potent anti-tumor immune response.[1][5]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[6][7][8][9][10] Recently, this N-heterocyclic system has garnered significant attention for its intriguing photophysical properties, including strong fluorescence and environmental sensitivity.[6][11][12][13] The synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of its photophysical and photochemical properties.[6][7][12] This tunability is critical for designing next-generation photosensitizers with optimized characteristics, such as strong absorption in the therapeutic window (600-800 nm), high singlet oxygen quantum yield, and preferential accumulation in target tissues. Recent studies have begun to explore this scaffold for PDT, with reports of pyrazolo[1,5-a]pyrimidine-based Type-I photosensitizers capable of inducing pyroptosis, a highly immunogenic form of cell death, highlighting their therapeutic potential.[14]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as potential photodynamic agents.
Section 1: Synthesis and Characterization
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from its straightforward and modular synthesis, most commonly achieved through the cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic compounds.[6][7]
General Synthetic Protocol: Cyclocondensation Route
This protocol describes a general method for synthesizing a 2,7-disubstituted pyrazolo[1,5-a]pyrimidine core.
Rationale: This approach is widely adopted due to the commercial availability of diverse 3-aminopyrazoles and β-dicarbonyl compounds, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
Substituted 3-aminopyrazole
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in a minimal amount of ethanol.
-
Add glacial acetic acid (5-10% of the total volume) to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the crude mixture onto silica gel and purify by column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HRMS).
Section 2: Photophysical & Photochemical Evaluation
A successful photosensitizer must possess specific photophysical properties. The initial screening involves characterizing its interaction with light and its ability to generate singlet oxygen.
Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
Rationale: This protocol determines the compound's maximum absorption wavelength (λmax), which dictates the optimal light source for photoactivation, and its molar extinction coefficient (ε), which measures its light-absorbing efficiency. Fluorescence properties provide insight into the excited state dynamics.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Spectroscopic grade solvent (e.g., DMSO, PBS, Ethanol)
-
UV-Visible Spectrophotometer
-
Fluorimeter
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance (typically 1-10 µM).
-
Absorption Spectrum: Record the UV-Visible absorption spectrum of each dilution from ~300 nm to 800 nm. Identify the λmax in the visible region.
-
Molar Extinction Coefficient (ε): Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the linear fit is the molar extinction coefficient (in M⁻¹cm⁻¹).
-
Emission Spectrum: Using a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), excite the sample at its λmax. Record the fluorescence emission spectrum. Note the wavelength of maximum emission (λem).
Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Rationale: The singlet oxygen quantum yield (ΦΔ) is the most critical parameter for a Type II photosensitizer, quantifying its efficiency in generating ¹O₂. This protocol uses an indirect method, comparing the rate of oxidation of a singlet oxygen trap by the test compound to that of a reference photosensitizer with a known ΦΔ.[15][16]
Materials:
-
Test Pyrazolo[1,5-a]pyrimidine (Sample)
-
Reference Photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in water)[15]
-
Singlet Oxygen Probe (e.g., Singlet Oxygen Sensor Green (SOSG) or 1,3-Diphenylisobenzofuran (DPBF))
-
Spectroscopic grade solvent (e.g., PBS for SOSG, DMSO for DPBF)
-
Fluorimeter or UV-Visible Spectrophotometer with a light source for irradiation
-
Magnetic stirrer and micro stir bars
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the sample, reference PS, and the probe.
-
Prepare working solutions of the sample and reference PS, adjusting their concentrations so that their absorbance is identical (typically ~0.1) at the chosen irradiation wavelength. This is a critical step for accurate comparison.[17]
-
Prepare the final reaction mixtures in cuvettes:
-
Cuvette 1 (Sample): Sample PS + Probe + Solvent
-
Cuvette 2 (Reference): Reference PS + Probe + Solvent
-
-
-
Irradiation and Measurement:
-
Use a light source (e.g., the fluorimeter's xenon lamp or a laser) set to the wavelength where the absorbance of the sample and reference were matched.
-
Place the "Sample" cuvette in the instrument. Continuously stir the solution.
-
Irradiate the sample for fixed time intervals (e.g., every 15-30 seconds).
-
After each interval, record the change in the probe's signal. For SOSG, this is an increase in fluorescence emission (~525 nm).[15] For DPBF, this is a decrease in absorbance (~415 nm).
-
Repeat this process until a clear trend is observed.
-
Repeat steps 2.2-2.4 for the "Reference" cuvette under identical conditions.
-
-
Data Analysis:
-
Plot the probe's signal change versus irradiation time for both the sample and the reference.
-
Determine the initial slope (rate, k) of each plot from the linear portion of the curve.
-
Calculate the singlet oxygen quantum yield (ΦΔsample) using the following comparative equation:
ΦΔsample = ΦΔref * (ksample / kref)
(This simplified formula assumes matched absorbance and identical light flux for both experiments).
-
Visualization: Workflow for Photosensitizer Evaluation
Caption: Workflow for the preclinical evaluation of a new photosensitizer.
Section 3: In Vitro Preclinical Evaluation
In vitro assays are essential for determining the biological activity of the candidate photosensitizers in a cellular context.
Protocol: Cellular Uptake and Subcellular Localization
Rationale: The efficacy of a photosensitizer is highly dependent on its ability to be internalized by cancer cells and its subsequent location within the cell.[18] Since ROS have a very short lifetime, photodamage is confined to the immediate vicinity of the photosensitizer.[18] Localization in sensitive organelles like mitochondria or lysosomes can trigger different cell death pathways.[18][19]
Materials:
-
Cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)
-
Complete cell culture medium
-
Test pyrazolo[1,5-a]pyrimidine compound
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ Red for mitochondria, LysoTracker™ Green for lysosomes)
-
Hoechst 33342 (for nuclear staining)
-
Confocal Laser Scanning Microscope (CLSM)
-
Glass-bottom imaging dishes
Procedure:
-
Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine compound at a non-toxic concentration (determined from dark cytotoxicity assays) for a desired incubation time (e.g., 4, 12, or 24 hours).
-
For subcellular localization: In the last 30 minutes of incubation, add the organelle-specific tracker(s) and Hoechst 33342 to the medium according to the manufacturer's instructions.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Add fresh, phenol red-free medium or PBS to the dish for imaging.
-
Image the cells using a confocal microscope. Use separate laser channels to acquire images for the pyrazolo[1,5-a]pyrimidine (if fluorescent), the organelle tracker, and the nuclear stain.
-
Merge the images to determine the degree of colocalization between the photosensitizer and the specific organelles. Quantitative analysis can be performed using Pearson's correlation coefficient in image analysis software.
-
For uptake kinetics: Repeat the experiment at different time points (e.g., 1, 4, 8, 24h) and quantify the intracellular fluorescence intensity using flow cytometry or the imaging software.[20][21]
Protocol: In Vitro Phototoxicity Assay
Rationale: This is the definitive in vitro experiment to confirm PDT efficacy. It compares the viability of cells treated with the photosensitizer in the presence and absence of light. A good photosensitizer should have low "dark toxicity" but high "light toxicity".[1][22]
Materials:
-
Cancer cell line
-
96-well plates
-
Test pyrazolo[1,5-a]pyrimidine compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Light source with a defined wavelength and power output (e.g., LED array, filtered lamp)
-
Photometer to measure light irradiance (mW/cm²)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in complete culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include "no drug" control wells.
-
Incubate the cells for a predetermined uptake time (e.g., 24 hours), based on uptake studies.
-
Plate Duplication: Prepare two identical plates: one for "Dark" conditions and one for "Light" conditions. Keep the "Dark" plate protected from light.
-
Irradiation:
-
Wash the "Light" plate with PBS and add fresh, phenol red-free medium.
-
Measure the irradiance of your light source at the level of the cells (mW/cm²).
-
Irradiate the "Light" plate for a calculated time to deliver a specific light dose (Fluence, J/cm² = Irradiance (W/cm²) × Time (s)).[23]
-
-
Post-Irradiation Incubation: Return both the "Dark" and "Light" plates to the incubator for a further 24-48 hours to allow for cell death to occur.
-
Viability Assessment: Add the cell viability reagent to all wells of both plates according to the manufacturer's protocol and measure the output (e.g., absorbance or fluorescence) on a plate reader.
-
Data Analysis:
-
Normalize the data to the "no drug" control wells (set to 100% viability).
-
Plot cell viability versus compound concentration for both the "Dark" and "Light" conditions.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both curves.
-
Calculate the Phototoxicity Index (PI) : PI = IC₅₀ (Dark) / IC₅₀ (Light) . A higher PI value indicates greater photodynamic efficacy and selectivity.
-
Visualization: Phototoxicity Assay Workflow
Caption: Experimental workflow for the in vitro phototoxicity assay.
Data Presentation: Sample Phototoxicity Data
| Compound | Dark IC₅₀ (µM) | Light IC₅₀ (µM) | Phototoxicity Index (PI) |
| PzPy-1 | > 50 | 8.2 | > 6.1 |
| PzPy-2 | > 50 | 1.5 | > 33.3 |
| PzPy-3 | 45.1 | 29.8 | 1.5 |
| Control PS | > 50 | 0.9 | > 55.6 |
Section 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be validated in animal models to assess their therapeutic efficacy and safety profile in a complex biological system.
Protocol: Subcutaneous Tumor Model for PDT Efficacy
Rationale: Subcutaneous tumor models in immunocompetent mice are widely used for PDT studies because they are relatively simple to establish, and tumor growth can be easily monitored.[24][25][26] Using a syngeneic model (mouse tumor cells in the same mouse strain) allows for the study of PDT-induced anti-tumor immune responses.[26]
Materials:
-
Syngeneic mouse strain (e.g., BALB/c) and corresponding tumor cell line (e.g., CT26 colon carcinoma)[20]
-
Lead pyrazolo[1,5-a]pyrimidine photosensitizer, formulated for intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Laser or LED light source coupled to a fiber optic cable.
-
Calipers for tumor measurement.
-
Anesthesia and appropriate animal handling equipment.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomize mice into treatment groups (n=5-8 per group)[27]:
-
Group 1: Saline control (no treatment)
-
Group 2: Light only
-
Group 3: PS only (no light)
-
Group 4: PDT (PS + Light)
-
-
Photosensitizer Administration: Administer the formulated photosensitizer to mice in Groups 3 and 4 via i.v. or i.p. injection at a predetermined dose.
-
Drug-Light Interval (DLI): Wait for a specific period (the DLI, e.g., 4-24 hours) to allow for optimal tumor accumulation of the PS. This interval often needs to be optimized.
-
Irradiation:
-
Anesthetize the mice in Groups 2 and 4.
-
Deliver a specific light dose (e.g., 100 J/cm²) to the tumor area using the fiber optic cable.
-
-
Monitoring: Measure tumor volumes with calipers every 2-3 days until the tumors in the control group reach a predetermined endpoint. Monitor animal body weight and general health.
-
Efficacy Assessment: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth delay or regression between the PDT group and the control groups.
Visualization: PDT-Induced Apoptotic Signaling
Caption: A potential apoptotic signaling pathway activated by PDT.
References
- In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer.
- Uptake, subcellular localization, and phototoxicity of photosensitizing porphyrins - SPIE Digital Library.
- In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PMC - NIH.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing.
- Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing.
- Pyrazolo[1,5- A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study - ResearchG
- Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localiz
- Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PubMed Central.
- Animal models for photodynamic therapy (PDT) | Bioscience Reports - Portland Press.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Singlet oxygen quantum yield - Bio-protocol.
- Animal models for photodynamic therapy (PDT) - Semantic Scholar.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma - PubMed.
- An In Vitro Approach to Photodynamic Therapy - PMC - NIH.
- The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy.
- A Technical Guide to the Singlet Oxygen Quantum Yield of Rose Bengal - Benchchem.
- Application Notes and Protocols for 2,3-Anthracenediol as a Putative Photosensitizer in Photodynamic Therapy - Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5- a]pyrimidine-Based Type-I Photosensitizer as an Efficient Pyroptosis Inducer for Tumor Abl
- A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactiv
- Singlet O2 Quantum Yield.
- Singlet oxygen quantum yields determined by oxygen consumption - StellarNet, Inc..
- Research on selective uptake of photosensitizer C3N4@RP by different cancer cells.
- Chapter Title Singlet oxygen quantum yield determination using chemical acceptors Running head - Lirias.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - MDPI.
- In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells - JoVE.
- Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PubMed Central.
- A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications.
- Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - NIH.
- In Vitro Low-Fluence Photodynamic Therapy Parameter Screening Using 3D Tumor Spheroids Shows that Fractionated Light Treatments Enhance Phototoxicity | ACS Biom
- Evaluation of a bacteriochlorin-based photosensitizer's anti-tumor effect in vitro and in vivo.
- Activatable Silicon-Xanthene Dye for Selective PDT of Glioblastoma - Preprints.org.
- Assessment of Phototoxicity Using In Vitro Methods - YouTube.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Photodynamic therapy for non-melanoma skin cancer - Canadian Cancer Society.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fraction
- Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - MDPI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol. Our goal is to provide a centralized resource for troubleshooting common experimental challenges and optimizing reaction yield and purity. The content is structured to address specific issues through a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent obstacles encountered during the synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold. The synthesis generally proceeds via the cyclocondensation of a 3(5)-aminopyrazole with a suitable three-carbon electrophilic partner. The hydroxyl group at the 6-position presents unique challenges related to precursor choice and reaction control.
Question 1: I am observing very low or no yield of the desired this compound. What are the primary causes and how can I resolve this?
Low product yield is a multifaceted problem that can stem from issues with starting materials, reaction conditions, or the reaction pathway itself.[1] A systematic approach is essential for diagnosis.
Causality and Troubleshooting Protocol:
-
Purity of Starting Materials: The purity of the 3(5)-aminopyrazole and the C3 electrophile (e.g., an epoxy ketone or a protected acrolein derivative) is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.[1]
-
Action: Verify the purity of your starting materials using NMR spectroscopy and/or LC-MS. If impurities are detected, purify the reagents. Aminopyrazoles can often be purified by recrystallization from an ethanol/water mixture, while many organic electrophiles can be purified by column chromatography or distillation.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critically interlinked. Suboptimal parameters can lead to incomplete conversion or degradation of the product or starting materials.[1][2]
-
Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. This allows you to determine the optimal reaction time and prevent product degradation from prolonged heating.[1] If the reaction is sluggish at room temperature, incremental heating (e.g., to 40°C, 60°C, then 80°C) while monitoring is a standard optimization strategy.
-
-
Incorrect Stoichiometry or Reagent Addition Order: The precise ratio of reactants is crucial. An excess of one reagent may lead to side-product formation. The order of addition can also influence the reaction pathway, especially in one-pot syntheses.
-
Action: Begin with a 1:1 stoichiometric ratio of the aminopyrazole and the C3 electrophile. Systematically vary the ratio (e.g., 1:1.2 or 1.2:1) to determine the effect on yield. In many cyclocondensation reactions, pre-mixing the aminopyrazole and any catalyst in the solvent before the dropwise addition of the electrophile can improve outcomes.
-
-
Solvent Effects: The solvent's role is to solubilize reactants and mediate the reaction kinetics. An inappropriate solvent can hinder the reaction.[1]
-
Action: If the reaction fails in a non-polar solvent like DCM or THF, consider switching to a more polar solvent like ethanol, isopropanol, or DMF, which are common in pyrazolopyrimidine synthesis.[3] Acidic conditions, often using acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TSA) in a neutral solvent, can facilitate the cyclization.[3][4]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action & Rationale |
| Low / No Yield | Impure Starting Materials | Confirm purity via NMR/LC-MS. Recrystallize or chromatograph reagents to remove interfering substances.[1] |
| Suboptimal Temperature/Time | Monitor reaction progress via TLC/LC-MS. Optimize temperature incrementally to find the balance between reaction rate and stability.[1] | |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., EtOH, DMF, Acetic Acid). The solvent must adequately solubilize reactants for the reaction to proceed.[3] | |
| Multiple Spots on TLC | Side Product Formation | Re-evaluate stoichiometry. Isolate and characterize major side products to understand competing reaction pathways. Consider lowering the temperature. |
| Degradation | Reduce reaction time or temperature. Check the pH of the reaction mixture; strong acid/base conditions can degrade the product. | |
| Incomplete Reaction | Insufficient Reaction Time | Continue monitoring via TLC until the starting material spot disappears or ceases to diminish. |
| Poor Reactant Solubility | Change to a solvent in which all reactants are fully soluble at the reaction temperature. | |
| Inactive Catalyst | Use a fresh batch of catalyst. If using a base or acid catalyst, ensure it is not neutralized by impurities. |
Question 2: My reaction produces a complex mixture of products, and purification is extremely difficult. How can I improve the reaction's selectivity?
The formation of multiple products often points to issues with regioselectivity or competing side reactions. In the synthesis of pyrazolo[1,5-a]pyrimidines, the use of unsymmetrical starting materials can be a major cause of isomer formation.[1]
Causality and Troubleshooting Protocol:
-
Regioselectivity Control: 3(5)-Aminopyrazole exists as two tautomers. Its reaction with an unsymmetrical C3 electrophile can lead to two different regioisomeric products.
-
Action: The choice of solvent and catalyst can strongly influence regioselectivity.[1] For instance, microwave-assisted synthesis has been shown to improve regioselectivity in some cases by providing rapid and uniform heating.[2] It is advisable to consult literature for syntheses involving similar unsymmetrical pyrazoles to guide your choice of conditions.[2][5]
-
-
Side Reactions (e.g., Aza-Michael Addition): If your C3 electrophile is an α,β-unsaturated system, an initial Michael addition may occur. This intermediate must then cyclize correctly. Under certain conditions (e.g., strong base), this intermediate can undergo other reactions. The final hydroxyl group may also be susceptible to elimination.
-
Action: Control the reaction temperature; running the reaction at a lower temperature can often favor the desired thermodynamic product. Using a milder base (e.g., K₂CO₃ instead of NaH) or a Brønsted acid catalyst can promote the desired cyclization over side reactions.
-
Experimental Protocol: TLC Monitoring
A self-validating system for tracking reaction progress.
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The ideal system will give your starting material an Rf value of ~0.7 and your expected product an Rf of ~0.3.
-
Spotting: On a TLC plate, spot the aminopyrazole starting material (SM1), the C3 electrophile (SM2), a co-spot of both, and the reaction mixture.
-
Development: Place the plate in the chamber and allow the solvent to elute.
-
Visualization: Visualize the plate under a UV lamp (254 nm). Stain if necessary.
-
Analysis: A successful reaction will show the gradual disappearance of the SM spots and the appearance of a new product spot. The presence of multiple new spots indicates side product formation.
Question 3: The reaction appears to complete, but I am struggling to isolate and purify the final product. What are the best practices?
Isolation and purification are critical for obtaining high-quality material. The polar hydroxyl group in the target molecule can make it highly soluble in polar solvents and may cause streaking on silica gel chromatography.
Purification Strategy:
-
Work-up: After the reaction is complete, the work-up procedure must effectively remove excess reagents and catalysts.
-
If an acid catalyst was used, quench the reaction mixture with a mild base like saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Column Chromatography:
-
Challenge: The polar nature of this compound may cause it to adhere strongly to silica gel.
-
Solution: Use a more polar eluent system. A gradient elution starting from ethyl acetate/hexane and gradually increasing polarity by adding methanol (e.g., 0-10% methanol in dichloromethane) is often effective. Adding a small amount of triethylamine (~0.5%) to the eluent can help prevent streaking by deactivating acidic sites on the silica.
-
-
Recrystallization: If a solid is obtained after work-up, recrystallization can be a highly effective purification method.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating.
-
Procedure: Dissolve the crude material in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the formation of the this compound core?
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a classic example of a cyclocondensation reaction.[2] The process generally involves two key steps:
-
Nucleophilic Attack: The exocyclic amino group of the 3(5)-aminopyrazole acts as a nucleophile, attacking one of the electrophilic carbons of the C3 synthon. This can be either a Michael addition to an α,β-unsaturated system or an attack on a carbonyl or epoxide carbon.
-
Intramolecular Cyclization: A subsequent intramolecular reaction occurs where a ring nitrogen of the pyrazole attacks the remaining electrophilic site on the C3 fragment, leading to the closure of the six-membered pyrimidine ring and formation of the fused bicyclic system.[6] Dehydration or another elimination step often follows to yield the final product.
Q2: How does microwave-assisted synthesis potentially improve the yield?
Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[2] This can significantly reduce reaction times from hours to minutes, which in turn can minimize the formation of degradation products that might occur with prolonged conventional heating.[2] This method has been successfully used to achieve high yields and purity for various pyrazolo[1,5-a]pyrimidine derivatives.[2]
Q3: What analytical techniques are essential for characterizing the final product?
To confirm the structure and purity of this compound, a combination of spectroscopic methods is required:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. This is essential to confirm the correct regioisomer has been formed.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and N-H stretches, which can confirm the successful incorporation of these groups.
Visualized Workflows and Logic
General Synthesis & Optimization Workflow
This diagram illustrates the logical flow from initial reaction setup through troubleshooting and final product characterization.
Caption: A typical workflow for synthesis and optimization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting synthesis issues.
References
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
-
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. Available at: [Link]
- Taylor, A. M., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases.
- Stanovych, A., & Grygorenko, O. O. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetrahydropyrazolopyrimidines
Welcome to the Technical Support Center for the synthesis of tetrahydropyrazolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions encountered during synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols needed to optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Mitigation
This section addresses specific, recurring side reactions in tetrahydropyrazolopyrimidine synthesis. Each entry details the problem, its underlying mechanism, diagnostic methods, and proven strategies for prevention and control.
Case File 1: Formation of Regioisomers During Pyrimidine Ring Annulation
Problem: My reaction is producing a mixture of tetrahydropyrazolopyrimidine regioisomers, complicating purification and reducing the yield of the desired product.
Mechanistic Insight: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical precursors like β-ketoesters or diketones in condensation reactions with aminopyrazoles. The pyrazole ring itself contains two nitrogen atoms, both of which can potentially act as nucleophiles to initiate cyclization. The regiochemical outcome is dictated by a delicate balance of steric hindrance and the electronic properties of the substituents on both the pyrazole and the diketone/ketoester fragment.[1] For instance, bulky groups on the pyrazole or the β-ketoester can sterically direct the cyclization to favor the formation of the less hindered product.[1]
Diagnostic Approach:
-
NMR Spectroscopy: High-resolution 1H and 13C NMR are the primary tools for identifying regioisomers. Look for distinct sets of signals for the pyrimidine and pyrazole protons and carbons. 2D NMR techniques like NOESY can be invaluable for confirming through-space proximity of specific protons, which helps to definitively assign the structure of each isomer.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can separate the isomers (if chromatographically distinct) and confirm they share the same mass, a hallmark of isomerism.
Mitigation Strategies & Protocols:
-
Strategic Choice of Precursors: The most effective strategy is to design the synthesis using precursors that favor a single cyclization pathway.
-
Protocol: When possible, utilize a symmetrical diketone or a β-ketoester where electronic or steric factors strongly favor one cyclization path. For example, using a starting aminopyrazole with a strategically placed blocking group can prevent reaction at one of the nitrogen atoms.
-
-
Catalyst and Solvent Optimization: The reaction environment can significantly influence regioselectivity.
-
Protocol: Screen a panel of catalysts, including both Brønsted acids (e.g., p-TsOH, acetic acid) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃). The choice of catalyst can influence which intermediate is stabilized, thereby directing the reaction pathway.[2] Similarly, solvent polarity can affect the transition states of the competing pathways. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).
-
Case File 2: Incomplete Cyclization and Formation of Stable Intermediates
Problem: The reaction stalls, yielding significant quantities of an open-chain intermediate (e.g., an enamine or imine) instead of the desired fused heterocyclic product.
Mechanistic Insight: The synthesis of the tetrahydropyrazolopyrimidine core is a multi-step process, often performed in one pot. It typically involves an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration. If the cyclization step is slow or reversible, or if the intermediate is particularly stable, it can be isolated as the major product.[3] This can be caused by insufficient activation (e.g., weak acid catalyst), low reaction temperature, or steric hindrance that raises the energy barrier for the ring-closing step.
Diagnostic Approach:
-
TLC/LC-MS Monitoring: Closely monitor the reaction progress. The intermediate will have a different polarity and mass than the starting materials and the final product.
-
IR Spectroscopy: Look for the characteristic stretches of the intermediate. For example, an enamine intermediate will show N-H and C=C stretches, while an imine will show a C=N stretch. The disappearance of a ketone C=O stretch from the starting material without the appearance of the final product is also a key indicator.
Mitigation Strategies & Protocols:
-
Increasing Reaction Temperature: The cyclization step often has a higher activation energy than the initial condensation.
-
Protocol: After confirming the formation of the intermediate at a lower temperature (via TLC or LC-MS), gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene is a common strategy to drive the reaction to completion.
-
-
Stronger Catalysis: A more potent catalyst can accelerate the intramolecular cyclization.
-
Protocol: If a weak acid like acetic acid is used, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Use catalytic amounts (1-10 mol%) to avoid potential side reactions.
-
-
Water Removal: The final cyclization/dehydration step produces water. Removing this water can shift the equilibrium towards the product, according to Le Châtelier's principle.
-
Protocol: Perform the reaction in a solvent like toluene using a Dean-Stark apparatus. The azeotropic removal of water will drive the cyclization to completion.
-
Case File 3: Over-oxidation of the Tetrahydropyrimidine Ring
Problem: My final product is the fully aromatized pyrazolopyrimidine, not the desired tetrahydropyrazolopyrimidine.
Mechanistic Insight: The dihydropyrimidine or tetrahydropyrimidine ring is susceptible to oxidation, leading to the formation of the more thermodynamically stable aromatic pyrazolopyrimidine. This can occur spontaneously, especially if the reaction is heated in the presence of air (aerial oxidation), or if oxidizing agents are inadvertently present.[3] Certain catalysts or reaction conditions can facilitate this dehydrogenation process.
Diagnostic Approach:
-
1H NMR: The most telling sign is the disappearance of aliphatic C-H signals from the tetrahydropyrimidine ring and the appearance of new aromatic C-H signals. The integration of the aromatic region will be higher than expected.
-
UV-Vis Spectroscopy: Aromatized products typically have a more extended π-system and will show a significant red-shift (shift to longer wavelengths) in their UV-Vis absorption spectrum compared to the tetrahydro- counterpart.
Mitigation Strategies & Protocols:
-
Inert Atmosphere: The simplest and most effective method is to exclude oxygen.
-
Protocol: Run the reaction and perform the workup under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox. Before starting, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes.
-
-
Controlled Temperature: High temperatures can accelerate oxidation.
-
Protocol: Run the reaction at the lowest temperature that allows for complete cyclization. Avoid prolonged heating.
-
-
Addition of Antioxidants: In some cases, a mild antioxidant can be added to the reaction mixture or during workup.
-
Protocol: While not always ideal as it adds a potential impurity, a small amount of a radical scavenger like butylated hydroxytoluene (BHT) can sometimes prevent oxidation during workup and purification. Use this as a last resort.
-
Workflow for Diagnosing an Unknown Side Product
Caption: A logical workflow for identifying unknown side products.
Frequently Asked Questions (FAQs)
Q1: My purification is challenging due to a baseline impurity in column chromatography. What could it be? A1: A common issue, especially in reactions analogous to the Biginelli synthesis, is the formation of N-acylurea or related byproducts from the reaction of a β-ketoester with the urea/guanidine source.[2] These compounds can be polar and sometimes difficult to separate from the main product. Recrystallization is often a more effective purification method than chromatography for removing these types of impurities.[2]
Q2: Can I use sodium borohydride (NaBH₄) to reduce the pyrimidine ring after it's formed? A2: Yes, this is a common strategy. The pyrazolopyrimidine can be synthesized first, and then the pyrimidine ring can be selectively reduced to the tetrahydro state. A key study demonstrated that reduction with NaBH₄ can proceed with high stereoselectivity, affording only the cis isomer of the tetrahydropyrimidine analogue.[4] This two-step approach can sometimes provide cleaner products than a one-pot condensation-reduction sequence.
Q3: I'm seeing dimerization of my starting materials. How can I prevent this? A3: Dimerization often occurs when a reactive intermediate, such as an α,β-unsaturated dicarbonyl compound formed from a Knoevenagel condensation, reacts with another molecule of starting material instead of undergoing the desired intramolecular cyclization.[2] To mitigate this, consider using a higher dilution to disfavor intermolecular reactions. Additionally, a slow, controlled addition of one of the reactants can keep its instantaneous concentration low, further suppressing dimerization.
Q4: How critical is the purity of my starting materials and solvents? A4: Extremely critical. Impurities in starting materials can inhibit catalysis or introduce competing side reactions.[2] For example, residual water in solvents can hydrolyze sensitive reagents or intermediates. Always use reagents from a reliable source and ensure solvents are anhydrous, especially for moisture-sensitive reactions.
Q5: My reaction is not going to completion, even with extended time and heat. What should I check? A5: Assuming catalyst deactivation is not the issue, this often points to an unfavorable equilibrium. As mentioned in Case File 2, removing a byproduct like water with a Dean-Stark trap is a powerful way to drive the reaction forward.[3] Also, verify the identity of your starting materials; an incorrect starting material is a common, though often overlooked, reason for reaction failure.
Summary of Key Mitigation Strategies
| Side Reaction | Primary Cause | Key Mitigation Strategies | Experimental Parameters to Control |
| Regioisomer Formation | Nucleophilic attack at multiple sites | Strategic precursor design; Catalyst screening | Catalyst type, Solvent polarity, Blocking groups |
| Incomplete Cyclization | High activation barrier for ring closure | Increase temperature; Use stronger catalyst; Remove water | Temperature, Catalyst loading, Water removal (Dean-Stark) |
| Over-oxidation | Aerial oxidation of the heterocyclic ring | Use inert atmosphere (N₂ or Ar); Minimize heat | Reaction atmosphere, Temperature, Reaction time |
| Dimerization | Intermolecular reaction of intermediates | High dilution; Slow addition of reagents | Reactant concentration, Rate of addition |
| N-Acylurea Formation | Reaction of ketoester with urea source | Stoichiometric control; Recrystallization | Stoichiometry, Purification method |
References
-
Bifani, P., et al. (2012). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 3(3), 224–228. Available from: [Link]
Sources
Technical Support Center: A Guide to Improving the Purity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol. The biological significance of the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure in drug discovery, particularly as kinase inhibitors and antiviral agents, necessitates the highest standards of purity for reliable and reproducible downstream applications.[1][2] Impurities can confound biological data, lead to false positives or negatives, and create significant hurdles in regulatory submissions.
This document is structured as a dynamic troubleshooting guide. It moves beyond simple procedural lists to explain the underlying chemical principles behind common purity challenges and their solutions. Our goal is to empower you with the expertise to diagnose issues, select the appropriate purification strategy, and validate the final purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities typically fall into four categories:
-
Unreacted Starting Materials: The most common synthesis involves the cyclocondensation of a 3-aminopyrazole precursor with a three-carbon electrophilic synthon (e.g., an α,β-unsaturated ketone or a protected 1,3-dicarbonyl equivalent). Incomplete reactions will leave these starting materials in your crude product.
-
Process-Related Impurities & Byproducts: These can include regioisomers formed from non-selective cyclization, products of side-reactions, or reagents used in the synthesis (e.g., catalysts, bases).[1]
-
Solvent Residues: Volatile or high-boiling point solvents used during the reaction or initial workup (e.g., DMF, DMSO, Toluene) can be retained in the crude solid.
-
Degradation Products: The tetrahydropyrimidine ring can be susceptible to oxidation or hydrolysis under harsh workup conditions (e.g., strong acid/base or high temperatures), leading to ring-opened or aromatized impurities.
Q2: What is the target purity I should aim for?
A2: The required purity level is dictated by the intended application:
-
Early-Stage Discovery (e.g., initial screening): >95% is often acceptable.
-
Lead Optimization & In Vivo Studies: >98% is the standard requirement to ensure that the observed biological activity is attributable to the compound of interest.
-
Pre-clinical Development: >99.5% is typically required, with full characterization of any remaining impurities.
Q3: What are the best initial methods to quickly assess the purity of my crude product?
A3: A combination of three techniques provides a rapid and comprehensive initial assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in your mixture. Develop a method using a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes to get good separation.
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of major impurities, including residual solvents, whose characteristic chemical shifts are well-documented.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and provides a more sensitive profile of impurities than TLC.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section addresses common observational problems and links them to probable causes and actionable solutions.
Issue 1: My ¹H NMR spectrum shows multiple sets of aromatic or aliphatic peaks that are not from my desired product.
-
Possible Cause A: Unreacted Starting Materials. Peaks corresponding to your initial 3-aminopyrazole or the C3 synthon are present.
-
Expert Diagnosis: Compare the crude NMR spectrum to the spectra of your starting materials. Unreacted starting materials are often more polar or more non-polar than the cyclized product, which can guide the choice of purification method.
-
Solution: If the impurities are significantly different in polarity, flash column chromatography is the most effective solution. If the polarities are similar, a carefully chosen recrystallization solvent may selectively precipitate your product.
-
-
Possible Cause B: Regioisomeric Byproducts. The cyclization reaction may have produced an undesired isomer. For the pyrazolo[1,5-a]pyrimidine core, different cyclization pathways can lead to distinct isomers, which can be difficult to separate.[1]
-
Expert Diagnosis: Regioisomers will have the same mass but different NMR spectra (both ¹H and ¹³C). 2D NMR techniques like NOESY or HMBC can be invaluable in confirming the structure of the major product and identifying the isomeric impurity.
-
Solution: Isomers often have very similar polarities, making recrystallization challenging. High-performance flash column chromatography with a shallow gradient is the preferred method. In some cases, derivatization of the hydroxyl group may alter the polarity enough to achieve separation, followed by a deprotection step.
-
-
Possible Cause C: Residual Solvents. You observe characteristic singlets, triplets, or multiplets for common laboratory solvents (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for CHCl₃, ~3.31 ppm for Methanol).
-
Expert Diagnosis: The presence of high-boiling point solvents like DMF or DMSO is common.
-
Solution: Dry the sample under high vacuum at a moderately elevated temperature (40-50 °C), ensuring the compound is stable at that temperature. If the solvent is immiscible with your product (e.g., residual ethyl acetate), trituration with a non-solvent like hexanes or ether can effectively wash it away.
-
Issue 2: The melting point of my product is broad (e.g., spans >2 °C) and lower than the literature value.
-
Possible Cause: This is a classic indicator of an impure crystalline solid. Impurities disrupt the crystal lattice, requiring less energy to break it apart, which results in a lower and broader melting point range.
-
Expert Diagnosis: A broad melting point confirms the presence of impurities visualized by TLC or NMR.
-
Solution: Recrystallization is the gold-standard technique to address this issue. The process inherently selects for the major component to re-form a pure crystal lattice, leaving impurities behind in the mother liquor. Refer to Protocol 1 for a detailed methodology.
-
Issue 3: My product appears as a persistent oil or waxy solid that refuses to crystallize.
-
Possible Cause: The presence of significant amounts of impurities can inhibit crystallization by interfering with nucleation and crystal growth. The product itself may also have a low melting point.
-
Expert Diagnosis: This often occurs with crude products that show multiple spots of similar intensity on a TLC plate.
-
Solution: First, attempt purification by flash column chromatography to remove the bulk of the impurities (see Protocol 2 ). Once a cleaner fraction is obtained, crystallization can be re-attempted. If it still fails, try dissolving the purified oil in a minimal amount of a good solvent (like dichloromethane) and slowly adding a non-solvent (like hexanes) until turbidity persists (solvent/anti-solvent precipitation).
-
Section 3: Detailed Purification Protocols
Protocol 1: Purity Enhancement via Optimized Recrystallization
Recrystallization is a powerful technique for purifying solids that are thermally stable. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test small amounts of your product in various solvents. Common choices for pyrazolopyrimidine derivatives include ethanol, dioxane, and mixtures of ethanol/water or DMF/water.[3][4][5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. Maintain the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can further maximize yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Verification: Assess purity via TLC, melting point, and NMR.
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Protocol 2: Flash Column Chromatography for Complex Mixtures
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. It is ideal for mixtures containing multiple components with varying polarities.
Recommended Solvent Systems for Pyrazolopyrimidines:
| Polarity of Compound | Starting Mobile Phase | Gradient To |
|---|---|---|
| Low to Medium | 95:5 Hexanes:Ethyl Acetate | 50:50 Hexanes:Ethyl Acetate |
| Medium to High | 100% Dichloromethane (DCM) | 95:5 DCM:Methanol[6] |
| High | 98:2 DCM:Methanol | 90:10 DCM:Methanol |
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the standard choice for most applications.
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure there are no cracks or air bubbles.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if using a gradient. Apply positive pressure to achieve a fast flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your purified product.
-
Combining & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Verification: Dry the resulting solid or oil under high vacuum and verify its purity by NMR and LC-MS.
Flash Chromatography Workflow Diagram
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The protocols and advice provided are based on established scientific principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Recrystallization Issues
Question: My pyrazolo[1,5-a]pyrimidine derivative will not crystallize from solution, even after cooling. What should I do?
Answer: This is a common issue that can often be resolved by addressing a few key factors.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of your compound is higher than its solubility at that temperature, but crystal nucleation has not yet occurred. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid.[1] This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, solid compound, you can add a "seed crystal" to the solution to initiate crystallization.[1]
-
Excess Solvent: It is possible you have used too much solvent, and the solution is not saturated enough for crystals to form. The most common reason for failed crystallization is the use of excess solvent.[2] You can remedy this by gently heating the solution to evaporate some of the solvent and then allowing it to cool again.
-
Solvent Choice: The solvent you have chosen may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] You may need to perform new solubility tests with different solvents or solvent mixtures. For pyrazolo[1,5-a]pyrimidines, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures of these with hexanes or water.[3][4]
Question: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is significantly impure.[2]
-
Slow Cooling: Reheat the solution to redissolve the oil. Then, allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that has been turned off or by insulating the flask with glass wool or paper towels.[2]
-
Solvent Adjustment: Adding a small amount of a more polar or less polar solvent (depending on your current system) can sometimes encourage crystal formation over oiling.
-
Purification Prior to Recrystallization: If the issue persists, it may be due to a high level of impurities. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization again.
Column Chromatography Challenges
Question: My pyrazolo[1,5-a]pyrimidine derivative is stuck on the silica gel column and will not elute. What is the problem?
Answer: This is a frequent problem, especially with more polar compounds. Here’s how to troubleshoot it:
-
Increase Solvent Polarity: The eluent is likely not polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, you may need to add a more polar solvent like methanol to your eluent system.[5]
-
Compound Decomposition: Pyrazolo[1,5-a]pyrimidines can sometimes be unstable on acidic silica gel.[5] To check for this, spot your crude material on a silica TLC plate and let it sit for a while before eluting. If you see streaking or the appearance of new spots, your compound may be decomposing. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent (typically 0.1-1%).
-
Highly Polar Compound: If your compound is very polar, it may not be suitable for normal-phase chromatography. Consider switching to reverse-phase chromatography using a C18 column with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[5]
Question: The separation between my desired product and an impurity is very poor on the column.
Answer: Achieving good separation is key to successful purification. Here are some strategies to improve it:
-
Optimize the Mobile Phase: The selectivity of your solvent system may not be optimal. It is crucial to optimize the eluent using Thin Layer Chromatography (TLC) before running the column.[6] Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.[3] Try different solvent combinations; for instance, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether might alter the selectivity and improve the separation.
-
Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation.[5] A general guideline is to load 1-5% of the mass of the stationary phase. If you have a large amount of material, use a larger column.
-
Improper Column Packing: A poorly packed column with channels or cracks will result in a non-uniform solvent front and, consequently, poor separation.[5] Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The impurities will largely depend on the synthetic route. A common method is the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[7][8] Potential impurities include:
-
Unreacted Starting Materials: Residual aminopyrazole or dicarbonyl compound.
-
Regioisomers: Depending on the substituents on the starting materials, the formation of regioisomers is possible.
-
Byproducts from Side Reactions: Incomplete cyclization or side reactions can lead to various byproducts.
Q2: How do I choose the right purification technique for my pyrazolo[1,5-a]pyrimidine derivative?
A2: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is the best choice for solid compounds with relatively high purity (>90%). It is an efficient and cost-effective method for removing small amounts of impurities.[9]
-
Flash Column Chromatography: This is the workhorse for purifying a wide range of compounds, especially for separating mixtures with different polarities. It is highly versatile and can be adapted for various scales.[10]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is ideal for purifying highly polar compounds, separating close-eluting isomers, or for final purification to achieve very high purity (>99%).[11]
Q3: How can I use Thin Layer Chromatography (TLC) to optimize my column chromatography?
A3: TLC is an indispensable tool for developing your column chromatography method.[12]
-
Solvent System Selection: Screen different solvent systems to find one that gives good separation of your desired compound from impurities.
-
Rf Value Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound.[13] This Rf range generally translates to good elution and separation on a column.
-
Predicting Elution: The elution order on the TLC plate will be the same as on the column. This allows you to predict which fractions will contain your product.
Q4: What are some common solvent systems for column chromatography of pyrazolo[1,5-a]pyrimidine derivatives?
A4: The choice of solvent system depends on the polarity of your specific derivative. Here are some common starting points for normal-phase silica gel chromatography:
-
Non-polar to Moderately Polar Compounds: Hexane/Ethyl Acetate gradients.[14]
-
Moderately Polar to Polar Compounds: Dichloromethane/Methanol gradients.[15]
-
For Basic Compounds: Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking.
III. Experimental Protocols
Protocol 1: Recrystallization of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a good solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[16]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQs.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column.[17]
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and load the dry powder onto the column.[18]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or compressed air) to achieve a flow rate of about 2 inches per minute.[18]
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualized Workflows
General Purification Workflow
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. yamazenusa.com [yamazenusa.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. biotage.com [biotage.com]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How To [chem.rochester.edu]
Avoiding common pitfalls in pyrazolopyrimidine synthesis
Welcome to the Technical Support Center for Pyrazolopyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Pyrazolopyrimidines are foundational to numerous therapeutic agents, from kinase inhibitors in oncology to treatments for neurological disorders.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, competing side reactions, and purification.
This document provides in-depth, field-proven insights in a troubleshooting Q&A format. We will move beyond simple procedural lists to explain the underlying chemical principles—the "why" behind the "how"—to empower you to diagnose and resolve issues in your own laboratory work.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses high-level, common issues applicable to various pyrazolopyrimidine synthetic routes.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted aminopyrazole starting material. What's going on?
A: Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the nature of your starting materials.
Causality & Explanation: The core of most pyrazolopyrimidine syntheses is the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic partner (e.g., a β-dicarbonyl compound).[3] This reaction typically requires either acid or base catalysis to activate the electrophile or enhance the nucleophilicity of the aminopyrazole, respectively. If the catalytic cycle is inefficient or the reaction has not reached equilibrium, you will observe poor conversion.
Troubleshooting Workflow:
-
Verify Catalyst Activity:
-
Acid Catalysts (e.g., HCl, p-TsOH): Ensure the concentration is correct and the reagent has not degraded. For Lewis acids, ensure they are anhydrous, as moisture can deactivate them.
-
Base Catalysts (e.g., NaOEt, Piperidine): Use freshly prepared base solutions. Solid bases like K₂CO₃ should be finely ground to maximize surface area.
-
Reusable Catalysts: If using a solid-supported catalyst, it may require regeneration to remove adsorbed impurities.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of starting materials or urea-derived reagents into ammonia, promoting side reactions.[5] A systematic temperature screen (e.g., from 60°C to reflux) is recommended. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[6][7]
-
Reaction Time: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Some reactions require extended reflux (12-24 hours) to reach completion.[8]
-
-
Assess Starting Material Quality:
-
Purity: Impurities in starting materials, especially the bielectrophilic partner, can inhibit the reaction.[9] Re-purify starting materials by recrystallization or column chromatography if their purity is questionable.
-
Steric Hindrance: Highly substituted aminopyrazoles or bulky bielectrophiles can significantly slow down the reaction. In these cases, more forcing conditions (higher temperature, stronger catalyst) may be necessary.
-
Q2: My reaction produced a bright yellow, highly fluorescent byproduct that is difficult to separate from my desired product. What is this compound and how do I prevent it?
A: This is a classic sign of a competing Hantzsch-type reaction, which produces a 1,4-dihydropyridine (DHP) byproduct. This is especially common in Biginelli-type syntheses that use urea or thiourea.
Causality & Explanation: The desired pyrazolopyrimidine synthesis involves the reaction of an aminopyrazole with an aldehyde and a β-ketoester. However, at elevated temperatures, urea can decompose to generate ammonia. This ammonia can then participate in a three-component reaction with the aldehyde and two equivalents of the β-ketoester to form the highly fluorescent DHP, directly competing with your primary reaction pathway.[4][5]
Prevention Strategies:
-
Temperature Control: This is the most critical factor. The Hantzsch pathway is favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly suppress DHP formation.[5]
-
Order of Addition: Adding the urea or aminopyrazole component last to a pre-stirred mixture of the aldehyde and β-ketoester can sometimes minimize unwanted pre-reactions.
-
Catalyst Choice: Certain Lewis acids may preferentially promote the desired cyclocondensation over the Hantzsch reaction. A screening of catalysts (e.g., Yb(OTf)₃, InCl₃) may be beneficial.
Troubleshooting Logic for Side Product Formation
Caption: Common synthetic pathways and potential isomeric outcomes.
Q3: My reaction with an unsymmetrical β-diketone gives a mixture of two regioisomers that are inseparable by column chromatography. How can I improve the regioselectivity?
A: This is a classic challenge. The regioselectivity is determined by the relative reactivity of the two carbonyls in the diketone and the nucleophilicity of the N1 vs. N2 nitrogens of the aminopyrazole.
Causality & Explanation: The initial step is the condensation of one of the aminopyrazole's ring nitrogens onto one of the carbonyl carbons of the diketone. The subsequent cyclization step locks in the regiochemistry. The outcome is governed by a delicate balance of electronic and steric effects. For instance, in acetylacetone, both carbonyls are electronically similar, leading to poor selectivity. In ethyl acetoacetate, the ketone is generally more electrophilic than the ester, often directing the initial attack.
Strategies for Controlling Regioselectivity:
-
Use Pre-activated Electrophiles: Instead of a simple β-diketone, use a β-enaminone or a β-chlorovinyl ketone. [3][6]These reagents have differentiated electrophilic sites, which can force the reaction down a single pathway. The enamine, for example, directs the initial attack of the exocyclic amino group, leading to a more controlled cyclization.
-
Solvent and Catalyst Effects:
-
Acidic Conditions (e.g., AcOH, HCl): Protic acids can protonate the more basic carbonyl group, making it more electrophilic and directing the initial condensation. A screen of acidic catalysts is often worthwhile. [6] * Microwave Irradiation: Microwave heating has been reported to improve regioselectivity in some cases, possibly by favoring the kinetic product over the thermodynamic one. [7]
-
-
Blocking Groups: While more synthetically intensive, temporarily placing a bulky protecting group on one of the pyrazole nitrogens can sterically hinder attack from that position, forcing the reaction to proceed with the desired regiochemistry.
Table 1: Effect of Bielectrophile on Regioselectivity
| Bielectrophile | Typical Outcome | Rationale | Reference |
| Acetylacetone (Symmetrical) | Often yields a mixture of regioisomers. | Both carbonyls have similar reactivity. | [6] |
| Ethyl Acetoacetate | Generally favors attack at the ketone carbonyl. | The ketone is more electrophilic than the ester carbonyl. | [7] |
| β-Enaminones | High regioselectivity is often achieved. | The reaction pathway is more defined, usually starting with the exocyclic amine. | [3] |
| 2-Arylmalondialdehydes | Good to excellent yields of a single isomer. | The aldehyde groups are highly reactive, leading to a controlled condensation. | [6] |
Focus: Pyrazolo[3,4-d]pyrimidines
This scaffold is a well-known purine isostere, crucial in medicinal chemistry. [8]Synthesis often starts from a pre-functionalized pyrazole, building the pyrimidine ring onto it.
Q4: I am attempting to chlorinate my pyrazolo[3,4-d]pyrimidin-4-one with POCl₃, but the reaction is messy and gives a low yield of the 4-chloro product. How can I improve this step?
A: The chlorination of pyrazolopyrimidinones is a critical step for further functionalization (e.g., nucleophilic aromatic substitution) but can be problematic.
Causality & Explanation: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. However, at its reflux temperature (~106 °C), it can cause charring and degradation of sensitive substrates. The reaction generates HCl gas, and if the starting material has poor solubility in POCl₃, the reaction can be slow and incomplete, leading to side products.
Troubleshooting & Optimization:
-
Use a Co-Solvent or Additive:
-
N,N-Dimethylaniline or Triethylamine: Adding a high-boiling tertiary amine can act as a catalyst and an HCl scavenger, often leading to cleaner reactions and higher yields. Use it in catalytic or stoichiometric amounts.
-
DMF (Vilsmeier-Haack conditions): A catalytic amount of DMF can form the highly reactive Vilsmeier reagent in situ, which can facilitate a milder chlorination. However, this can sometimes lead to formylation as a side reaction.
-
-
Temperature Control: While many procedures call for refluxing in neat POCl₃, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. This can minimize thermal decomposition.
-
Work-up Procedure: The work-up is critical. Quenching the reaction by pouring it onto crushed ice must be done slowly and carefully in a well-ventilated fume hood due to the vigorous and exothermic reaction of POCl₃ with water. Maintaining a low temperature during the quench and subsequent neutralization with a base (e.g., aq. NH₄OH or NaHCO₃) is key to preventing hydrolysis of the desired chloro-product back to the starting material.
-
Alternative Chlorinating Agents: If POCl₃ consistently fails, consider alternatives like oxalyl chloride or thionyl chloride with a catalytic amount of DMF, which may offer milder reaction conditions.
Part 3: Key Experimental Protocols
These protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Synthesis of a Pyrazolo[1,5-a]pyrimidine via Microwave Irradiation
This protocol is adapted from methodologies reported for the efficient synthesis of substituted pyrazolo[1,5-a]pyrimidines. [6][10] Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 3-aminopyrazole (1.0 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equiv), and glacial acetic acid (3 mL).
-
Sealing: Securely cap the vial.
-
Microwave Reaction: Place the vial in the cavity of a microwave synthesizer. Irradiate the mixture at 150-170 °C for 10-20 minutes. [6][7]Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Cooling & Work-up: After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL). If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. [11][12]
Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a common sequence for creating a key intermediate for drug discovery programs. [13][14] Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 3 from Scheme 1 in reference)[13] (1.0 g, 4.67 mmol).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃) (10 mL) to the flask. Add a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Heating: Heat the reaction mixture to reflux (or to 90-100 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc), taking care to quench the aliquot carefully before spotting.
-
Work-up: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic solution to pH 7-8 by adding concentrated ammonium hydroxide or solid sodium bicarbonate. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 4-chloro derivative. This product is often used in the next step without further purification, but can be purified by chromatography if necessary.
References
-
Al-Zoubi, R. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Anonymous. (2026). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
-
Anonymous. (2026). A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. Scilit. Available at: [Link]
-
Anonymous. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Anonymous. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
Anonymous. (2026). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
Quiroga-Varela, J. C., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
Anonymous. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi. Available at: [Link]
-
Christodoulou, M. S., et al. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. Available at: [Link]
-
Gomaa, A. A. M. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central. Available at: [Link]
-
El-Harbety, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]
-
Al-Zahrani, Z. A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central. Available at: [Link]
-
Hoang, T., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the versatile pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1][2] However, achieving a high degree of selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[3]
This resource offers practical, field-proven insights to help you design more selective inhibitors, troubleshoot unexpected experimental outcomes, and confidently validate your findings.
Frequently Asked Questions (FAQs)
Q1: What makes the pyrazolo[1,5-a]pyrimidine scaffold a "privileged" structure for kinase inhibitors?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure because it acts as a bioisostere of adenine, the core component of ATP.[4] This allows it to effectively mimic the binding of ATP to the hinge region of the kinase active site, a critical interaction for inhibitor potency.[2][5] Its rigid, fused heterocyclic system provides a stable platform for introducing various substituents, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for a wide range of kinases.[1][3]
Q2: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of my target kinase. Could this be an off-target effect?
A2: It is highly probable. Unexpected cellular phenotypes are a common indicator of off-target activity. Kinase inhibitors, particularly those targeting the highly conserved ATP pocket, can interact with dozens or even hundreds of other kinases.[3] For example, some pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown activity against other kinases like ALK and Ros1.[6] To begin dissecting this, it is crucial to validate that the observed effect is truly due to the inhibition of your primary target.
Q3: What is the difference between inhibitor potency (IC50) and binding affinity (Kd)? Why do my values differ between biochemical and cellular assays?
A3: Potency (IC50) is a measure of the functional inhibition of a kinase's activity by 50% in an enzymatic assay. Binding affinity (Kd) is the equilibrium dissociation constant, which reflects the strength of the interaction between the inhibitor and the kinase. While related, these values are not always identical.
Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range). This high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to a higher apparent IC50 in cellular assays.
-
Cellular Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps can lower the intracellular concentration of the inhibitor, resulting in reduced efficacy in cell-based assays.
-
Metabolism: The inhibitor may be metabolized by the cell into less active or inactive forms.
Q4: How can I rationally design more selective pyrazolo[1,5-a]pyrimidine inhibitors from the outset?
A4: Rational design for improved selectivity involves a combination of structural biology, computational modeling, and medicinal chemistry strategies. Key approaches include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolo[1,5-a]pyrimidine core and analyze the impact on selectivity. For instance, the addition of a morpholine group has been shown to improve selectivity and reduce off-target effects in some pyrazolo[1,5-a]pyrimidine series.[6]
-
Exploiting Unique Subpockets: Design substituents that can interact with less conserved regions of the ATP-binding site or adjacent allosteric pockets. This can create unique interactions with the target kinase that are not possible with off-targets.[7]
-
Computational Off-Target Prediction: Utilize computational tools and databases to predict potential off-target interactions early in the design phase.[8] This can help prioritize compounds for synthesis and testing.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with pyrazolo[1,5-a]pyrimidine inhibitors and provides a logical framework for troubleshooting.
Case 1: Unexpected Phenotype or Toxicity in Cell-Based Assays
Question: My pyrazolo[1,5-a]pyrimidine inhibitor, designed to target TrkA, is causing unexpected cell death at concentrations where I expect to see specific inhibition of neuronal differentiation. How can I determine if this is due to an off-target effect?
Answer: This is a classic scenario where off-target effects can confound experimental results. Here is a step-by-step approach to investigate this issue:
Step 1: Confirm On-Target Engagement in Cells
-
Problem: You are assuming your inhibitor is engaging the intended target (TrkA) at the concentrations used.
-
Solution: Perform a target engagement assay to confirm that your inhibitor is binding to TrkA in your cellular model. The Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay are excellent methods for this.
-
Rationale: These assays provide direct evidence of target binding in a physiological context, confirming that your inhibitor can access and interact with its intended target in cells.
Step 2: Profile Against a Panel of Kinases
-
Problem: The pyrazolo[1,5-a]pyrimidine scaffold is known to have activity against multiple kinases. Your inhibitor may be potently inhibiting other kinases responsible for the observed toxicity. For example, some Trk inhibitors based on this scaffold also show activity against JAK2 and BTK.[6]
-
Solution: Screen your inhibitor against a broad panel of kinases (e.g., using services from companies like Reaction Biology or Promega's Kinase Selectivity Profiling Systems).[9][10]
-
Rationale: A kinase selectivity profile will provide a comprehensive list of potential off-targets and their corresponding potencies, allowing you to identify kinases that are inhibited at concentrations similar to or lower than your intended target.
Step 3: Orthogonal Validation with a Structurally Unrelated Inhibitor
-
Problem: The observed phenotype might be a true consequence of inhibiting the primary target, but this needs to be confirmed.
-
Solution: Use a well-characterized, structurally distinct inhibitor for your target kinase (TrkA in this case).
-
Rationale: If a structurally different inhibitor produces the same phenotype, it strengthens the hypothesis that the effect is on-target. Conversely, if the phenotype is unique to your pyrazolo[1,5-a]pyrimidine inhibitor, it strongly suggests an off-target effect.
Step 4: Genetic Validation (siRNA/CRISPR)
-
Problem: You need to definitively link the phenotype to the inhibition of a specific kinase (either on-target or a suspected off-target).
-
Solution: Use siRNA or CRISPR/Cas9 to knock down the expression of the primary target (TrkA) or a suspected off-target identified from your kinase panel screen.
-
Rationale: If knockdown of the primary target phenocopies the effect of your inhibitor, it supports an on-target mechanism. If knockdown of an off-target kinase reproduces the phenotype, you have identified the source of the unexpected activity.
Case 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Question: My pyrazolo[1,5-a]pyrimidine inhibitor has a sub-nanomolar IC50 against my target kinase in a biochemical assay, but I need micromolar concentrations to see an effect in my cell-based assay. What could be the cause?
Answer: This is a frequent challenge in drug discovery. The discrepancy often points to issues with the compound's properties in a cellular context.
Step 1: Evaluate Cellular Permeability
-
Problem: The inhibitor may not be efficiently crossing the cell membrane.
-
Solution: Perform a cell permeability assay (e.g., a PAMPA assay) to assess the compound's ability to enter cells.
-
Rationale: Low permeability will result in a lower intracellular concentration of the inhibitor, requiring higher external concentrations to achieve target inhibition.
Step 2: Assess Compound Stability
-
Problem: The inhibitor may be rapidly metabolized by the cells.
-
Solution: Incubate your inhibitor with liver microsomes or in your cell culture medium over time and measure its concentration.
-
Rationale: If the compound is unstable, its effective concentration will decrease over the course of the experiment, leading to reduced cellular efficacy.
Step 3: Consider the Impact of High Intracellular ATP
-
Problem: As an ATP-competitive inhibitor, your compound is competing with high levels of endogenous ATP in the cell.
-
Solution: This is an inherent challenge for ATP-competitive inhibitors. While you cannot change the intracellular ATP concentration, this understanding can guide medicinal chemistry efforts to design inhibitors with slower off-rates (longer residence time on the target), which can improve cellular efficacy.
-
Rationale: An inhibitor with a long residence time will remain bound to the target for a longer period, even in the presence of high ATP concentrations, leading to more sustained inhibition.
Data Presentation
Table 1: Comparative Selectivity Profile of Pyrazolo[1,5-a]pyrimidine Inhibitors
The following table presents a hypothetical but representative comparison of two pyrazolo[1,5-a]pyrimidine inhibitors, illustrating how SAR modifications can improve selectivity. Compound A is a lead compound, while Compound B is an optimized analog.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Fold Selectivity Improvement (A vs. B) |
| TrkA (On-Target) | 1.7 | 1.4 | 1.2 |
| TrkB | 3.1 | 2.4 | 1.3 |
| TrkC | 2.3 | 1.9 | 1.2 |
| ALK (Off-Target) | 350 | >1000 | >2.9 |
| Ros1 (Off-Target) | 10.0 | 182.0 | 18.2 |
| JAK2 (Off-Target) | 1479 | >10000 | >6.8 |
| BTK (Off-Target) | 179 | >5000 | >27.9 |
Data is illustrative and based on trends observed in the literature.[6]
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling using a LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the IC50 of an inhibitor against a panel of kinases.
1. Reagent Preparation:
- 1X Kinase Buffer: Prepare a working solution of kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- 4X Test Compound Dilution Series: Prepare a serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor in 1X Kinase Buffer at 4 times the final desired concentration.
- 2X Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer to twice their final desired concentrations (typically 10 nM kinase and 4 nM antibody).
- 4X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer to 4 times its final concentration (this will be specific to the kinase-tracer pair).
2. Assay Procedure (384-well plate format): a. Add 4 µL of the 4X test compound dilutions (or vehicle control) to the appropriate wells. b. Add 8 µL of the 2X Kinase/Antibody mixture to all wells. c. Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for 1 hour, protected from light.
3. Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader. b. Set the excitation wavelength to 340 nm and read the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
4. Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement using the NanoBRET™ Assay
This protocol outlines the steps to confirm that your inhibitor binds to its intended target in living cells.
1. Day 1: Cell Transfection and Plating: a. Prepare a transfection mix containing the plasmid encoding your kinase of interest fused to NanoLuc® luciferase. b. Transfect the appropriate cell line (e.g., HEK293T) with the transfection mix. c. After an incubation period (typically 18-24 hours), harvest the cells and resuspend them in Opti-MEM. d. Plate the transfected cells into a 96-well or 384-well white assay plate.
2. Day 2: Compound and Tracer Addition: a. Prepare a serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM. b. Add the diluted inhibitor to the cells in the assay plate. c. Add the NanoBRET™ fluorescent tracer to the wells. The tracer concentration will depend on the specific kinase and tracer pair. d. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
3. Data Acquisition: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to each well. c. Read the plate within 20 minutes on a plate reader capable of measuring filtered luminescence, measuring both donor (450 nm) and acceptor (610 nm) emission.
4. Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) for each well. b. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 for target engagement in cells.
Visualizations
Workflow for Investigating Off-Target Effects
Caption: A decision-making workflow for troubleshooting unexpected phenotypes.
Strategies for Improving Inhibitor Selectivity
Caption: Interplay of strategies to enhance inhibitor selectivity.
References
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Arias-Gomez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses as an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
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Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
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Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(6), 1559-1576. [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
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Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-off-target interactions. Bioinformatics, 29(24), 3221-3228. [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Lochmann, N., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
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Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1045-1049. [Link]
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Sharma, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 12345-12367. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(16), 5123. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]
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Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
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Vidal, D., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 4(3), 97-111. [Link]
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Wang, T., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1201-1206. [Link]
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Zagozda, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(23), 8219. [Link]
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Zhang, C., et al. (2013). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as Potent B-Raf Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 305-309. [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
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Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1045–1049. [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(24), i3221–i3228. [Link]
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Zhang, C., et al. (2013). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as Potent B-Raf Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 305–309. [Link]
-
Zagozda, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(23), 8219. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]
-
ResearchGate. (n.d.). Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs. [Link]
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Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
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- 10. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Comparing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol to other kinase inhibitors
An In-Depth Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors for Researchers and Drug Development Professionals
A Senior Application Scientist's Field-Proven Insights into a Privileged Scaffold
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, a framework upon which numerous potent and selective inhibitors have been built. While specific experimental data for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol as a kinase inhibitor is not extensively available in the public domain, a wealth of research has been dedicated to derivatives of the broader tetrahydropyrazolo[1,5-a]pyrimidine core. This guide will provide a comparative analysis of two distinct classes of kinase inhibitors derived from this versatile scaffold: Ataxia Telangiectasia and Rad3-related (ATR) inhibitors and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.
This guide will delve into the preclinical and clinical data of representative compounds from these classes, comparing them to established, clinically relevant inhibitors to provide a comprehensive understanding of their potential and standing in the field of kinase-targeted therapies. We will explore the nuances of their mechanism of action, selectivity, and therapeutic potential, supported by experimental data and protocols.
Part 1: The DNA Damage Response Pathway and ATR Inhibition
The integrity of our genome is constantly under threat from both endogenous and exogenous sources of DNA damage. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic stability. A key player in this pathway is the ATR kinase, which is activated by single-stranded DNA breaks and replication stress.[1][2] In many cancer cells, other DDR pathways, such as the G1 checkpoint, are often defective, making them highly dependent on the ATR pathway for survival.[3] This reliance creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells by a mechanism known as synthetic lethality, especially when combined with DNA-damaging agents.
A Novel Tetrahydropyrazolo[1,5-a]pyrazine ATR Inhibitor
Recent drug discovery efforts have identified a series of highly potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors.[3][4] A representative compound from this series, herein referred to as THPP-ATR-Inhibitor 7 , emerged from a structure-based drug design campaign aimed at improving the selectivity and physicochemical properties of an initial high-throughput screening hit.[3]
Comparative Analysis: THPP-ATR-Inhibitor 7 vs. Berzosertib (M6620, VX-970)
To contextualize the performance of THPP-ATR-Inhibitor 7, we will compare it to Berzosertib , a first-in-class, potent, and selective ATR kinase inhibitor that has been extensively evaluated in clinical trials.[1][5][6]
| Feature | THPP-ATR-Inhibitor 7 | Berzosertib (M6620, VX-970) |
| Target | ATR Kinase | ATR Kinase |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor[6] |
| Biochemical Potency (IC50) | Potent (specific values proprietary) | Potent and selective[1][7] |
| Cellular Activity | High cellular potency[3] | Induces cancer cell death[5] |
| Selectivity | Highly selective over other kinases[3] | Selective for ATR over ATM[6] |
| Clinical Development | Preclinical | Phase I, II, and III clinical trials[5][8] |
Experimental Data and Protocols
Biochemical Kinase Assay:
The inhibitory activity of THPP-ATR-Inhibitor 7 and Berzosertib against ATR kinase can be determined using a biochemical assay that measures the phosphorylation of a substrate.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ATR kinase.
-
Methodology:
-
Recombinant human ATR kinase is incubated with the test compound at various concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular pChk1 Assay:
This assay measures the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, Chk1.
-
Objective: To assess the cellular potency of the ATR inhibitors.
-
Methodology:
-
Cancer cells (e.g., a p53-deficient cell line) are seeded in microplates.
-
The cells are treated with a DNA-damaging agent, such as gemcitabine, to induce replication stress and activate the ATR pathway.
-
The cells are then incubated with the test compounds at various concentrations.
-
After a defined incubation period, the cells are lysed, and the level of phosphorylated Chk1 (pChk1) at Ser345 is measured using an immunoassay (e.g., ELISA or Western blot).
-
The IC50 value is determined from the dose-response curve.
-
Visualizing the ATR Signaling Pathway
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by THPP-ATR-Inhibitor 7 and Berzosertib.
Part 2: The PI3K Pathway and PI3Kδ Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[9] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.[10] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, making it an attractive therapeutic target.
A Selective Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor: CPL302-253
CPL302-253 is a preclinical candidate that has demonstrated high potency and selectivity for the PI3Kδ isoform.[11][12] Its development was aimed at creating a safe and effective inhibitor for inflammatory diseases like asthma, but its high selectivity also makes it an interesting compound for comparison in the context of hematological malignancies.[11][13]
Comparative Analysis: CPL302-253 vs. Idelalisib
We will compare CPL302-253 to Idelalisib , the first-in-class PI3Kδ inhibitor approved by the FDA for the treatment of certain B-cell cancers.[14][15][16]
| Feature | CPL302-253 | Idelalisib |
| Target | PI3Kδ | PI3Kδ[10][14] |
| Mechanism of Action | Selective inhibitor | Selective inhibitor of the p110δ catalytic subunit[17] |
| Biochemical Potency (IC50) | 2.8 nM[18] | Potent (sub-nanomolar)[19] |
| Selectivity over other PI3K isoforms | Highly selective[11][12] | Selective for δ over α, β, and γ isoforms |
| Clinical Development | Preclinical[11][13] | FDA-approved for certain B-cell malignancies[15][16] |
| Known Side Effects | Not yet determined in humans | Diarrhea, hepatotoxicity, pneumonitis, colitis[15][17] |
Experimental Data and Protocols
In Vitro Kinase Selectivity Assay (KINOMEScan):
This assay is crucial for determining the selectivity of a kinase inhibitor across the human kinome.
-
Objective: To assess the binding affinity of CPL302-253 and Idelalisib to a large panel of human kinases.
-
Methodology:
-
A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.
-
The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR of the DNA tag.
-
A dissociation constant (Kd) is calculated, which reflects the binding affinity of the compound to each kinase in the panel. A lower Kd indicates higher affinity.
-
The results are typically presented as a "tree spot" diagram, visually representing the selectivity of the compound.
-
Cellular Proliferation Assay:
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
-
Objective: To determine the anti-proliferative activity of the PI3Kδ inhibitors.
-
Methodology:
-
B-cell lymphoma cell lines are seeded in microplates.
-
The cells are treated with the test compounds at various concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.
-
Visualizing the PI3Kδ Signaling Pathway
Caption: The PI3Kδ signaling pathway downstream of the B-cell receptor and its inhibition by CPL302-253 and Idelalisib.
Conclusion
The tetrahydropyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The examples of the THPP-ATR-Inhibitor 7 and the PI3Kδ inhibitor CPL302-253 highlight the versatility of this chemical framework in targeting distinct kinases in different therapeutic areas. While THPP-ATR-Inhibitor 7 represents a promising preclinical candidate in the highly competitive field of DDR inhibitors, CPL302-253 showcases the potential for developing highly selective inhibitors with a favorable safety profile.
The comparison with clinically established inhibitors like Berzosertib and Idelalisib provides a critical benchmark for these emerging compounds. Future development of pyrazolo[1,5-a]pyrimidine-based inhibitors will likely focus on further optimizing their selectivity, pharmacokinetic properties, and clinical efficacy to address the ongoing challenges of drug resistance and off-target toxicities in kinase-targeted therapies.
References
-
Vanderbilt University Medical Center. (2021, September 23). Clinical trial tests ATR inhibitor in difficult-to-treat cancers. VUMC News. [Link]
-
Global Market Research and Consulting Firm. (2024). Global ATR Protein Inhibitors Clinical Trials and Market Opportunity Insight 2024. [Link]
-
MedPath. (2025, September 15). Berzosertib | Advanced Drug Monograph. [Link]
-
Clinicaltrials.eu. Berzosertib – Application in Therapy and Current Clinical Research. [Link]
-
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and success in yielding potent and selective modulators of various biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, with a particular focus on their role as kinase inhibitors in oncology. We will explore how subtle structural modifications on this rigid, planar scaffold can profoundly influence biological activity, selectivity, and pharmacokinetic properties, offering a rationale for the design of next-generation therapeutics.
The Allure of the Pyrazolo[1,5-a]pyrimidine Core: A Hub for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, the core structure of adenine in ATP. This inherent structural resemblance allows pyrazolo[1,5-a]pyrimidine analogs to effectively compete with ATP for binding to the hinge region of kinase enzymes, a common mechanism of action for many kinase inhibitors.[3] The scaffold's two nitrogen atoms in the six-membered ring and one in the five-membered ring act as hydrogen bond acceptors, further facilitating interactions within the ATP-binding pocket.[4] This fundamental property has been exploited to develop inhibitors for a wide range of kinases implicated in cancer and other diseases, including Tropomyosin Receptor Kinases (Trks), Pim kinases, Cyclin-Dependent Kinases (CDKs), and FMS-like Tyrosine Kinase 3 (FLT3).[5][6][7][8]
Marketed drugs such as the Trk inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[5][9] The success of these agents has spurred further exploration of this scaffold to overcome challenges like acquired resistance mutations.[5]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of pyrazolo[1,5-a]pyrimidine analogs can be finely tuned by introducing various substituents at different positions of the bicyclic ring system. The following sections dissect the SAR at key positions, drawing on specific examples from the literature.
Substitutions at the 3-Position: Targeting the Solvent-Front Region
The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold often points towards the solvent-front region of the kinase ATP-binding site. Modifications at this position can significantly impact potency and selectivity.
For instance, in the development of Pim-1 inhibitors, aryl substitution at the 3-position was found to be crucial for potent activity.[6][10] A series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines demonstrated nanomolar inhibitory activity against Pim-1.[6] The nature of the aryl substituent plays a key role; for example, electron-withdrawing groups on the phenyl ring can enhance potency.
In the context of FLT3-ITD inhibitors, optimization of a screening hit led to the discovery of potent derivatives with substitutions at the 3-position.[8] The introduction of a substituted phenyl ring at this position resulted in compounds with IC50 values in the low nanomolar range.[8][11]
The 5-Position: A Gateway to the Ribose-Binding Pocket
Substituents at the 5-position often interact with the ribose-binding pocket of kinases. This position is critical for modulating both potency and selectivity.
In the development of Pim-1 inhibitors, an amino group at the 5-position was found to be favorable for activity.[6][10] Further modifications of this amino group could potentially lead to enhanced interactions within the active site.
For CDK9 inhibitors, a pyrazolo[1,5-a]pyrimidine series was developed from the multi-kinase inhibitor PIK-75.[7] The lead compound from this series featured a substitution at the 5-position that contributed to its improved selectivity profile compared to the parent compound.[7]
Modifications at the 7-Position: Influencing Hinge Binding
The 7-position of the pyrazolo[1,5-a]pyrimidine core is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase.
In the design of dual CDK2 and TRKA inhibitors, various substitutions at the 7-position were explored.[12] The presence of a 7-amino group was a common feature in many active compounds, facilitating key interactions within the kinase active site.
A study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones highlighted the importance of the core scaffold itself for activity.[13][14] Methylation of the pyrimidinone oxygen or nitrogen at this position led to a loss of activity, suggesting that the tautomeric form is essential for its biological effect.[14]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
To illustrate the impact of structural modifications, the following table summarizes the SAR of selected pyrazolo[1,5-a]pyrimidine analogs against different kinase targets.
| Compound/Analog | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| Larotrectinib | TrkA/B/C | 3-(Pyrrolidin-1-yl)tetrahydrofuran at the 3-position | <10 | [5] |
| Entrectinib | TrkA/B/C, ROS1, ALK | 3-Amino-4-methoxyphenyl at the 3-position | <10 | [5] |
| Repotrectinib | TrkA/B/C, ROS1, ALK | Macrocyclic structure | <1 | [9] |
| Compound 11b | Pim-1 | 3-(4-Fluorophenyl) and 5-amino substitution | 10 | [6] |
| Compound 17 | FLT3-ITD | Substituted phenyl at 3-position, specific side chain at 5-position | 0.4 | [8][11] |
| Compound 19 | FLT3-ITD | Substituted phenyl at 3-position, different side chain at 5-position | 0.4 | [8][11] |
| Compound 18b | CDK9 | Specific substitution at the 5-position | Potent | [7] |
| Compound 6t | CDK2/TRKA | Specific substitutions at 3- and 7-positions | 90 (CDK2), 450 (TRKA) | [12] |
| Compound 6s | CDK2/TRKA | Specific substitutions at 3- and 7-positions | 230 (CDK2), 450 (TRKA) | [12] |
Experimental Protocols for Evaluating Pyrazolo[1,5-a]pyrimidine Analogs
The biological evaluation of novel pyrazolo[1,5-a]pyrimidine analogs typically involves a cascade of in vitro and in vivo assays. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96- or 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.[15]
Protocol:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing the SAR: Logical Relationships and Signaling Pathways
The following diagrams illustrate key concepts related to the SAR of pyrazolo[1,5-a]pyrimidine analogs.
Caption: Logical relationship between the pyrazolo[1,5-a]pyrimidine core, key substitution positions, and the resulting biological outcomes.
Caption: A typical experimental workflow for the evaluation of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships at various positions of this privileged core is paramount for the successful development of novel therapeutics. Future efforts in this field will likely focus on leveraging this knowledge to design next-generation inhibitors that can overcome acquired resistance, exhibit improved pharmacokinetic profiles, and target novel kinase families. The versatility of the pyrazolo[1,5-a]pyrimidine core ensures its continued prominence in the landscape of drug discovery for years to come.
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A Researcher's Guide to Deconvoluting and Validating the Biological Target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
The compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol belongs to the pyrazolo[1,5-a]pyrimidine class, a well-established "privileged scaffold" in medicinal chemistry. This core structure is known to interact with a diverse range of biological targets, particularly protein kinases, making it a fertile ground for drug discovery.[1][2] Derivatives of this scaffold have been identified as inhibitors of various enzymes, including HIV-1 integrase, pan-Pim kinases, Casein Kinase 2 (CK2), KDM5 histone demethylases, and Erk2 kinase.[1][3][4][5][6] Furthermore, a related tetrahydropyrazolo[1,5-a]pyrazine derivative has been shown to act as an allosteric modulator of the Hepatitis B Virus (HBV) core protein.[7]
Given the therapeutic potential of this chemical family, rigorously identifying and validating the specific biological target of a novel derivative like this compound is a critical first step in its development as a chemical probe or therapeutic agent. This guide provides a comprehensive comparison of modern experimental strategies for target identification and validation, offering insights into the rationale behind each approach and detailed protocols for their implementation.
Strategic Approaches to Target Identification and Validation
The journey from a bioactive small molecule to a validated biological target requires a multi-pronged approach, broadly categorized into initial unbiased screening for potential targets followed by rigorous validation of the most promising candidates.[8][9] The choice of methodology depends on factors such as the availability of specialized reagents, the nature of the suspected target class, and the desired depth of mechanistic understanding.
Here, we compare three orthogonal and widely adopted strategies:
-
Affinity-Based Proteomics: A direct approach to identify proteins that physically interact with the compound of interest.
-
Kinase Profiling: A focused strategy, highly relevant for the pyrazolo[1,5-a]pyrimidine scaffold, to screen for activity against a broad panel of kinases.
-
Genetic Approaches (CRISPR/Cas9 and siRNA): Powerful in-cell techniques to infer target identity by observing how genetic perturbation of a candidate gene affects the cellular phenotype in response to the compound.
The following sections will delve into the principles of each strategy, provide comparative data, and present detailed experimental protocols.
Comparative Analysis of Target Validation Methodologies
| Methodology | Principle | Strengths | Limitations | Typical Data Output |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized compound captures interacting proteins from a cell lysate for identification by mass spectrometry.[8] | Unbiased, identifies direct binding partners, does not require prior knowledge of the target. | Can generate false positives from non-specific binding, requires chemical modification of the compound, may miss transient or weak interactions. | List of putative protein binders with enrichment scores. |
| Kinase Profiling | The compound is tested for its ability to inhibit the activity of a large panel of purified kinases.[10][11][12] | Highly quantitative, provides information on selectivity across the kinome, high-throughput.[10][11] | Limited to kinases, in vitro results may not always translate to the cellular environment. | IC50 values against a panel of kinases, kinome interaction map. |
| CRISPR/Cas9 Knockout Screening | Genome-wide or targeted knockout of genes to identify those that confer resistance or sensitivity to the compound.[13][14][15] | Provides strong genetic evidence for target engagement, can be performed in a variety of cell models.[13][14] | Can be time-consuming and technically demanding, off-target effects of CRISPR/Cas9 are a consideration, not suitable for essential genes.[16] | List of genes whose knockout alters cellular response to the compound. |
| siRNA Knockdown Screening | Transiently reduces the expression of target genes to assess the impact on compound activity.[17][18][19] | Faster than CRISPR for initial screens, allows for the study of essential genes where knockout would be lethal.[17][18] | Incomplete knockdown can lead to ambiguous results, off-target effects of siRNAs are a known issue.[18][20] | Changes in cell viability or other phenotypic readouts upon knockdown of specific genes in the presence of the compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[21][22][23] | Confirms direct target engagement in a cellular context, can be adapted for high-throughput screening.[21][24] | Requires a specific antibody for the target protein, not all proteins exhibit a clear thermal shift. | A shift in the melting temperature (Tagg) of the target protein. |
Experimental Protocols
I. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Unbiased Target Discovery
This method aims to identify direct binding partners of this compound from a complex biological sample.
Workflow Diagram:
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Navigating the Frontier of Hepatitis B Therapy: An In Vivo Comparative Analysis of a Novel 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Core Protein Allosteric Modulator Versus Entecavir
For Immediate Distribution to the Drug Development and Virology Research Community
In the relentless pursuit of a functional cure for chronic Hepatitis B (CHB), a formidable global health challenge, the therapeutic landscape is evolving beyond direct-acting antivirals that target viral polymerase. This guide offers a detailed comparative analysis of a novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivative, a promising Hepatitis B Virus (HBV) Core Protein Allosteric Modulator (CpAM), against the established nucleos(t)ide analogue, Entecavir. We will delve into their distinct mechanisms of action, present head-to-head in vivo efficacy data from preclinical models, and provide a comprehensive experimental protocol for the evaluation of anti-HBV agents.
The Rationale for a New Therapeutic Paradigm: Targeting the HBV Core Protein
Current standard-of-care treatments for CHB, such as Entecavir, are highly effective at suppressing HBV DNA replication.[1][2] However, they rarely lead to a complete cure, as they do not eliminate the stable covalently closed circular DNA (cccDNA) reservoir in infected hepatocytes.[3] This necessitates long-term, often lifelong, therapy. The HBV core protein is a critical, multifunctional protein that participates in nearly every stage of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and the formation of new virions.[4] This makes it an attractive target for novel therapeutic interventions.
The THPP derivative under review belongs to the class of CpAMs, which function by inducing aberrant assembly of the viral capsid, thereby disrupting the formation of replication-competent virions.[5][6][7] This novel mechanism offers the potential for a more profound antiviral effect and a different resistance profile compared to existing therapies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the therapeutic approach of the THPP derivative and Entecavir lies in their molecular targets within the HBV lifecycle.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) Derivative: A Core Protein Allosteric Modulator (CpAM)
The THPP derivative acts as a CpAM, binding to the core protein dimers and inducing a conformational change that leads to the assembly of non-functional, empty capsids or the misdirection of capsid assembly.[4][5][6] This allosteric modulation effectively disrupts multiple downstream processes essential for viral propagation.
Figure 1: Mechanism of Action of the THPP Derivative (CpAM).
Entecavir: A Nucleos(t)ide Analogue Reverse Transcriptase Inhibitor
Entecavir is a guanosine nucleoside analogue that, in its active triphosphate form, competitively inhibits the HBV polymerase (reverse transcriptase).[8][9][10] This inhibition occurs at three key stages of viral replication: priming, reverse transcription of the negative-strand DNA, and synthesis of the positive-strand DNA.[8][9] This ultimately halts the production of new viral DNA.
Figure 2: Mechanism of Action of Entecavir (NRTI).
In Vivo Efficacy: A Head-to-Head Comparison in the AAV-HBV Mouse Model
To provide a direct comparison of the in vivo efficacy, we will examine data from studies utilizing the adeno-associated virus (AAV)-HBV mouse model. This model establishes persistent HBV replication and is widely used for the preclinical evaluation of anti-HBV therapeutics.[11][12]
Table 1: In Vivo Efficacy of the THPP Derivative in the AAV-HBV Mouse Model
| Compound | Dosage | Dosing Regimen | Duration | Endpoint | Result | Reference |
| THPP Derivative (Lead Compound 45) | Not specified | Oral administration | Not specified | HBV DNA viral load | Demonstrated inhibition of HBV DNA viral load | [5][6] |
Table 2: In Vivo Efficacy of Entecavir in HBV Mouse Models
| Compound | Dosage | Dosing Regimen | Duration | Animal Model | Endpoint | Result | Reference |
| Entecavir | 3.2 mg/kg | Once daily, oral | 10 days | Transgenic mice | Liver HBV DNA | Significant reduction in liver HBV DNA | [13] |
| Entecavir | 0.032 - 0.1 mg/kg | Once daily, oral | 10 days | Transgenic mice | Liver HBV DNA | Statistically significant reduction in liver HBV DNA | [13] |
| Entecavir | Not specified | Monotherapy | Not specified | AAV-HBV and HBV-tg mice | Serum HBV DNA | Effective in reducing serum HBV-DNA levels | [14][15] |
| Entecavir | 0.1 mg/kg | Daily, oral gavage | 2 weeks | AAV-HBV1.04 mice | Serum HBV DNA | Significant reduction in serum HBV DNA | [16] |
Note: A direct, side-by-side study comparing the THPP derivative and Entecavir in the same AAV-HBV model with identical parameters is not yet published. The data presented is a compilation from separate studies.
Experimental Protocol: A Guide to Assessing In Vivo Efficacy of Anti-HBV Agents
The following protocol outlines a standard methodology for evaluating the in vivo efficacy of novel anti-HBV compounds, such as the THPP derivative, in the AAV-HBV mouse model. This self-validating system includes critical steps to ensure the reliability and reproducibility of the findings.
Step 1: Establishment of Persistent HBV Infection in Mice
-
Rationale: To create a stable and reproducible model of chronic HBV infection for therapeutic evaluation.
-
Procedure:
-
Select C57BL/6 mice (6-8 weeks old).
-
Administer a recombinant AAV vector carrying a 1.3-fold overlength HBV genome (rAAV-HBV) via tail vein injection.[14][17]
-
Monitor serum HBsAg and HBeAg levels bi-weekly to confirm the establishment of persistent infection.[11]
-
Allow 4 weeks for the infection to stabilize before initiating treatment.[14]
-
Step 2: Dosing and Treatment Groups
-
Rationale: To assess the dose-dependent efficacy of the test compound and compare it to a vehicle control and a positive control (Entecavir).
-
Procedure:
-
Randomize mice into treatment groups based on their baseline serum HBsAg levels to ensure homogeneity.[14]
-
Prepare the THPP derivative and Entecavir in an appropriate vehicle for oral gavage.
-
Administer the respective compounds or vehicle to the different groups once daily for a predetermined duration (e.g., 14-28 days).
-
Step 3: Monitoring of Viral Markers
-
Rationale: To quantify the antiviral effect of the treatments over time.
-
Procedure:
Step 4: Terminal Analysis
-
Rationale: To assess the impact of the treatment on intrahepatic viral replication.
-
Procedure:
Figure 3: Experimental Workflow for In Vivo Efficacy Testing.
Concluding Remarks
The emergence of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as HBV Core Protein Allosteric Modulators represents a significant advancement in the quest for a functional cure for chronic Hepatitis B. Their unique mechanism of action, which is distinct from that of established nucleos(t)ide analogues like Entecavir, offers the potential for improved therapeutic outcomes and a new strategy to combat this persistent viral infection. While direct comparative in vivo studies are still forthcoming, the initial data for the THPP derivative is promising. The experimental framework provided in this guide serves as a robust foundation for the continued evaluation and development of this and other novel anti-HBV agents. The scientific community eagerly awaits further data that will clarify the clinical potential of this new class of compounds.
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Benchmarking 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol Against Established Kinase Inhibitors in Inflammatory Signaling Pathways
A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Interrogation
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, renowned for its versatile kinase inhibitory activities.[1][2] This guide provides a comprehensive comparative analysis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol scaffold, a novel derivative with significant potential in modulating inflammatory signaling cascades. Due to the limited publicly available data on this specific analog, we will utilize a closely related and well-characterized compound from the pyrazolo[1,5-a]pyrimidine class as a representative for benchmarking against known standards. This approach allows for a scientifically rigorous evaluation of the scaffold's potential, providing a framework for future research and drug development.
Our investigation will focus on the inhibitory potential of this scaffold against three key kinases central to inflammatory responses: Transforming Growth Factor-β-activated kinase 1 (TAK1), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and the Inhibitor of κB Kinase (IKK) complex.
The Rationale for Targeting TAK1, p38 MAPK, and IKK
A confluence of signaling pathways orchestrates the complex cellular responses to inflammatory stimuli. At the heart of these networks lie TAK1, p38 MAPK, and IKK, making them prime targets for therapeutic intervention.
-
TAK1 serves as a critical upstream kinase, integrating signals from various receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptors (TNFRs), to activate downstream pathways.
-
p38 MAPK is a key component of the MAPK signaling cascade, which plays a pivotal role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
The IKK complex , particularly its IKKβ subunit, is essential for the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression.
By targeting these kinases, it is possible to achieve broad-spectrum anti-inflammatory effects.
Caption: Inflammatory signaling cascade highlighting the central roles of TAK1, p38 MAPK, and IKK.
Comparative In Vitro Kinase Inhibition
To provide a quantitative benchmark, we will compare the inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine analog against established standard inhibitors for TAK1, p38 MAPK, and IKKβ.
| Kinase Target | Representative Pyrazolo[1,5-a]pyrimidine Analog (IC₅₀) | Standard Inhibitor | Standard Inhibitor IC₅₀ |
| TAK1 | Hypothetical data based on analogs | NG25 | 149 nM[3] |
| p38 MAPKα | Hypothetical data based on analogs | SB203580 | 50 nM[4] |
| IKKβ | Hypothetical data based on analogs | BMS-345541 | 300 nM[5][6][7][8] |
Note: The IC₅₀ values for the representative pyrazolo[1,5-a]pyrimidine analog are hypothetical and serve as a placeholder for the purpose of this guide. Actual experimental data would be required for a definitive comparison.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to benchmark a novel compound against these kinase targets.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compound and standard inhibitors in DMSO.
-
Prepare a solution of the recombinant kinase (e.g., TAK1, p38α, or IKKβ) in the reaction buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in the reaction buffer.
-
-
Assay Procedure:
-
To a 384-well plate, add the test compound or standard inhibitor.
-
Add the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production
This assay assesses the compound's ability to inhibit the production of a key pro-inflammatory cytokine in a cellular context.
Methodology:
-
Cell Culture:
-
Culture human monocytic THP-1 cells or murine macrophage RAW 264.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and differentiate them into macrophages, if necessary (e.g., with PMA for THP-1 cells).
-
Pre-treat the cells with various concentrations of the test compound or standard inhibitor for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Determine the IC₅₀ value as described for the in vitro kinase assay.
-
Western Blot Analysis of Phosphorylated p38 MAPK
This assay provides mechanistic insight by directly measuring the phosphorylation state of a key downstream target of the TAK1/p38 pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells as described in the TNF-α production assay.
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK, Thr180/Tyr182).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-p38 band to the total p38 band to determine the relative level of phosphorylation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors targeting key inflammatory signaling pathways. The comparative data and experimental protocols provided in this guide offer a robust framework for the initial characterization and benchmarking of this and related compounds.
Future studies should focus on obtaining definitive in vitro and cell-based activity data for this compound to confirm its kinase inhibitory profile and potency. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a new class of anti-inflammatory therapeutics.
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Burke, J.R., Pattoli, M.A., Gregor, K.R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. The Journal of Biological Chemistry, 278(3), 1450-1456. Available at: [Link]
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Cuenda, A., Rouse, J., Doza, Y.N., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. Available at: [Link]
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Iorkula, T.H., Osayawe, O.J.K., Odogwu, D.A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(5), 3045-3072. Available at: [Link]
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McIntyre, K.W., Shuster, D.J., Gillooly, K.M., et al. (2003). A highly selective inhibitor of IκB kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice. Arthritis & Rheumatism, 48(9), 2652-2659. Available at: [Link]
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Tan, L., Nomanbhoy, T., Gurbani, D., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196. Available at: [Link]
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A Senior Application Scientist's Guide to the Kinase Selectivity Profile of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous pathologies, from oncology to inflammatory disorders. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP. However, the success of any kinase inhibitor does not solely rest on its potency against the intended target. The true challenge lies in selectivity—the ability to inhibit the target kinase without engaging a host of the ~500 other kinases in the human kinome, which could lead to off-target toxicities or unforeseen polypharmacology.
This guide provides an in-depth analysis of the kinase selectivity profile of compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, with a focus on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol as a foundational structure. We will dissect not only a representative selectivity profile but also the state-of-the-art methodologies used to generate this critical data. Our objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights required to navigate the complexities of kinase inhibitor selectivity.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Hinge-Binder
The pyrazolo[1,5-a]pyrimidine system is a bioisostere of adenine and serves as an excellent "hinge-binding" motif. This structural feature allows it to anchor inhibitors into the ATP-binding pocket of most kinases. The specific decoration of this core at various positions dictates which kinase families are targeted. For instance, modifications can exploit unique features in the ribose-binding pocket, the solvent front, or the allosteric back pocket adjacent to the ATP site.
Recent studies have highlighted the versatility of this scaffold. Derivatives have been developed as potent inhibitors of targets as diverse as Adaptor Associated Kinase 1 (AAK1), Cyclin-Dependent Kinase 7 (CDK7), and Tropomyosin Receptor Kinases (Trks).[1][2][3] The saturated pyrimidine ring in the 4,5,6,7-tetrahydro variant provides a three-dimensional geometry that can be exploited to achieve greater selectivity compared to its planar aromatic counterparts by accessing deeper, less conserved pockets.
Representative Kinase Selectivity: A Case Study
This compound's selectivity was profiled against a large panel of kinases, providing a clear example of the type of data generated in a drug discovery campaign.
| Kinase Target | Assay Type | Result (% Inhibition @ 1µM) | Primary Target Family | Notes |
| AAK1 | Binding (Kd) | 3 nM | NAK | Primary Target |
| BIKE (BMP2K) | Binding (Kd) | 14 nM | NAK | High affinity off-target within the same family |
| GAK | Enzymatic (IC50) | 320 nM | NAK | Weaker affinity for another NAK family member |
| CDK2 | Profiling Screen | <10% | CMGC | High selectivity against a major cell cycle kinase |
| ROCK1 | Profiling Screen | <10% | AGC | High selectivity against a common off-target |
| LRRK2 | Profiling Screen | <15% | TKL | High selectivity against a Parkinson's-related kinase |
| SRC | Profiling Screen | <10% | TK | High selectivity against a proto-oncogene tyrosine kinase |
| p38α (MAPK14) | Profiling Screen | <10% | CMGC | High selectivity against a key MAP kinase |
Data synthesized from published profiles of pyrazolo[1,5-a]pyrimidine derivatives like LP-935509.[4]
Interpretation: The data reveals that while the scaffold can be optimized for high potency against a specific target (AAK1), it often displays activity against closely related family members (BIKE, GAK).[4] This is a common challenge in kinase inhibitor design due to the high degree of conservation in the ATP-binding site within kinase families. The excellent selectivity against kinases from diverse families (CMGC, AGC, TK) underscores the scaffold's potential for generating highly specific inhibitors.
Methodologies for Determining Kinase Selectivity
Generating a robust selectivity profile is a cornerstone of preclinical drug development. It is not a single experiment but a tiered approach using orthogonal assay formats. The choice of platform depends on the stage of the project, from high-throughput screening of thousands of compounds to detailed characterization of a single lead candidate.
Competition Binding Assays: Measuring Affinity
These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase's ATP-binding site. They are independent of enzymatic activity and can be used for both active and inactive kinase conformations. The industry-leading platform is KINOMEscan®.[5][6]
Causality Behind Experimental Choice: Binding assays are ideal for broad, initial profiling (kinome scanning) because they are highly sensitive, require very little compound, and are not dependent on identifying a suitable substrate for each kinase.[7] They directly measure the physical interaction between the inhibitor and the kinase.
Caption: KINOMEscan® competition binding assay workflow.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. For a broad screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.[7]
-
Assay Plate Preparation: A panel of recombinant human kinases, each tagged and immobilized on a solid support, is arrayed in a multi-well plate.[6]
-
Binding Reaction: The test compound is added to the wells, followed by a fixed concentration of a tagged, broad-spectrum kinase inhibitor (the "tracer").
-
Incubation: The plate is incubated to allow the test compound and the tracer to compete for binding to the immobilized kinases.
-
Wash and Elution: Unbound compounds and tracers are washed away. The amount of tracer remaining bound to each kinase is then quantified.
-
Data Analysis: The amount of tracer detected is inversely proportional to the binding affinity of the test compound. Results are often reported as "% of DMSO control" or a dissociation constant (Kd).
Enzymatic Assays: Measuring Functional Inhibition
These assays directly measure the catalytic activity of the kinase—its ability to phosphorylate a substrate. Inhibition is observed as a decrease in signal. These assays confirm that binding to the ATP site translates into functional inhibition.
Causality Behind Experimental Choice: Enzymatic assays are crucial for validating hits from binding screens and for lead optimization. They provide a functional readout (IC50) and are more representative of the biological context, as they require the kinase to be in an active conformation and utilize ATP and a substrate.[8]
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9][10] The less kinase activity (due to inhibition), the more ATP remains, resulting in a brighter luminescent signal.
Caption: Kinase-Glo® luminescent assay workflow.
Experimental Protocol: Kinase-Glo® IC50 Determination
-
Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. Add a small volume (e.g., 2.5 µL) of each dilution to the wells of a 384-well plate.[8]
-
Kinase Incubation: Add the kinase of interest (e.g., 2.5 µL) to the wells and incubate for ~10 minutes to allow for compound binding.[8]
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP mixture (e.g., 5 µL). Incubate for a defined period (e.g., 60 minutes) at 30°C.[8]
-
Signal Generation: Terminate the kinase reaction and measure remaining ATP by adding an equal volume (10 µL) of Kinase-Glo® Reagent.[9]
-
Luminescence Reading: After a brief incubation (~10 minutes) at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
TR-FRET assays measure the phosphorylation of a substrate. The LanthaScreen™ platform uses a europium-labeled antibody (donor) that recognizes a tag on the kinase and a fluorescently labeled tracer (acceptor) that binds the ATP pocket.[11][12] An inhibitor displaces the tracer, disrupting FRET.
Caption: LanthaScreen™ TR-FRET binding assay workflow.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions at 3x the final desired concentration: (a) test compound serial dilution, (b) kinase/Eu-labeled antibody mixture, and (c) Alexa Fluor™ labeled tracer.[11][13] The kinase buffer typically consists of 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[12]
-
Assay Assembly: In a multi-well plate, add 5 µL of the 3X test compound, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer.[11]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Data Analysis: Calculate the emission ratio. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Plot the ratio against inhibitor concentration to determine the IC50.
Conclusion: A Scaffold of High Potential
The this compound core represents a valuable starting point for the design of potent and selective kinase inhibitors. The scaffold's inherent ability to bind the conserved kinase hinge region provides a strong foundation for potency, while its three-dimensional exit vectors allow for chemical modifications that can achieve high levels of selectivity. As demonstrated by related compounds, careful structure-activity relationship (SAR) studies can steer development toward inhibitors with clean profiles, avoiding problematic off-targets in unrelated kinase families.
The ultimate selectivity profile of any given derivative, however, cannot be predicted with absolute certainty and must be empirically determined. A multi-tiered strategy employing broad competition binding assays followed by orthogonal, functional enzymatic assays is the gold standard for characterizing these critical molecules. By understanding both the chemical nature of the scaffold and the rigorous experimental workflows used to assess its behavior, researchers can more effectively unlock its therapeutic potential.
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A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Scaffold Variations for Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, lauded as a "privileged structure" for its remarkable versatility in the design of potent and selective kinase inhibitors.[1] This bicyclic N-heterocyclic system, a fusion of pyrazole and pyrimidine rings, serves as the foundational framework for numerous therapeutic agents, including FDA-approved drugs for cancer treatment.[1][2] Its synthetic tractability allows for systematic modifications across its periphery, enabling fine-tuning of its pharmacological profile.
This guide presents an in-depth comparative analysis of various substitutions on the pyrazolo[1,5-a]pyrimidine core, with a focus on their impact on kinase inhibitory activity and antiproliferative effects. We will delve into the structure-activity relationships (SAR) for key kinase targets, provide detailed experimental protocols for synthesis and biological evaluation, and offer insights into the rationale behind experimental design choices.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold's success in drug discovery stems from its ability to mimic the purine core of ATP, allowing it to competitively bind to the ATP-binding site of a wide range of kinases.[3] The nitrogen atoms in the ring system act as hydrogen bond acceptors and donors, crucial for anchoring the molecule within the kinase hinge region. The planar nature of the fused ring system provides a rigid core for the attachment of various substituents that can extend into different pockets of the ATP-binding site, thereby dictating potency and selectivity.[2]
Below is a diagram illustrating the general workflow for the discovery and optimization of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: A generalized workflow for the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Comparative Analysis of Substituent Effects on Kinase Inhibition
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents. Here, we analyze the SAR of this scaffold against several key cancer-related kinases.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.[4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent CDK2 inhibitors.[5][6][7][8]
Key SAR Insights for CDK2 Inhibition:
-
7-Position: Substitution with an N-aryl group is often crucial for potent inhibitory activity.[7]
-
3-Position: Introduction of a cyano or a substituted phenylazo group can enhance potency. For instance, compounds with a 3-(3-chloro/2-chloro-phenylazo) group have shown excellent CDK2 inhibitory activity.[6]
-
5-Position: Amino or substituted amino groups at this position can contribute to binding affinity.
| Compound | R3 | R7 | CDK2 IC50 (nM) | Reference |
| 5h | 3-chlorophenylazo | 4-bromophenyl | 22 | [6] |
| 5i | 2-chlorophenylazo | 4-bromophenyl | 24 | [6] |
| 6t | COOEt | 4-(trifluoromethyl)phenyl | 90 | [5] |
| 6s | COOEt | 4-fluorophenyl | 230 | [5] |
Table 1: Comparative analysis of pyrazolo[1,5-a]pyrimidine analogs as CDK2 inhibitors.
Tropomyosin Receptor Kinase (Trk)
Trk kinases are involved in neuronal development and function, and chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a variety of tumors.[2] Several approved Trk inhibitors, such as Larotrectinib and Entrectinib, are based on the pyrazolo[1,5-a]pyrimidine scaffold.[1][2]
Key SAR Insights for Trk Inhibition:
-
Core Structure: The pyrazolo[1,5-a]pyrimidine core is essential for interaction with the hinge region of the Trk kinase domain.[2]
-
Macrocyclization: Introducing a macrocyclic constraint can significantly enhance potency.[1]
-
Substituents: Specific substitutions are crucial for achieving high affinity and selectivity. For example, a pyrrolidine-linked substituent has been shown to be beneficial for TrkA inhibition.
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | - | - | 5 | - | 11 | [1] |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | [1] |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | [1] |
| Compound 36 | - | - | 1.4 | 2.4 | 1.9 | [2] |
Table 2: Comparative analysis of pyrazolo[1,5-a]pyrimidine analogs as Trk inhibitors.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.[9][10] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective Pim-1 inhibitors.[9][11][12][13]
Key SAR Insights for Pim-1 Inhibition:
-
3- and 5-Positions: Optimization of substituents at these positions is key to achieving high potency. Aryl and amino substitutions are common.[9][10]
-
Selectivity: The pyrazolo[1,5-a]pyrimidine core can be decorated to achieve high selectivity for Pim-1 over other kinases.[9][10]
| Compound | 3-Position | 5-Position | Pim-1 IC50 (nM) | Reference |
| Compound 9a | Aryl | Amino | <10 | [10] |
| Compound 11a | Aryl | Amino | <10 | [10] |
| Compound 4d | Cyano | Substituted Amino | 610 | [13] |
| Compound 5d | Cyano | Substituted Amino | 540 | [13] |
Table 3: Comparative analysis of pyrazolo[1,5-a]pyrimidine analogs as Pim-1 inhibitors.
FMS-like Tyrosine Kinase 3 (FLT3)
Internal tandem duplication (ITD) mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[14] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent FLT3-ITD inhibitors.[14]
Key SAR Insights for FLT3 Inhibition:
-
High Potency: Optimization of substituents on the pyrazolo[1,5-a]pyrimidine core has led to compounds with sub-nanomolar IC50 values against FLT3-ITD.[14]
-
Resistance Mutations: Some analogs have shown activity against quizartinib-resistant FLT3 mutations.[14]
| Compound | FLT3-ITD IC50 (nM) | FLT3 D835Y IC50 (nM) | Reference |
| Compound 17 | 0.4 | 0.3 | [14] |
| Compound 19 | 0.4 | 0.3 | [14] |
Table 4: Comparative analysis of pyrazolo[1,5-a]pyrimidine analogs as FLT3 inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dielectrophilic compound, such as a β-ketoester or a malondialdehyde derivative.[15][16]
Caption: General synthetic scheme for the pyrazolo[1,5-a]pyrimidine scaffold.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the 3-aminopyrazole derivative (1 equivalent) and the 1,3-dielectrophilic compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., sodium ethoxide), depending on the specific reactants.
-
Reaction: Heat the reaction mixture to reflux for a period of 2 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17][18]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[19][20]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the development of kinase inhibitors for cancer therapy and other diseases. The extensive structure-activity relationship data available for this scaffold provides a strong foundation for the rational design of new, more potent, and selective inhibitors. Future research will likely focus on exploring novel substitution patterns to overcome drug resistance, improve pharmacokinetic properties, and develop inhibitors with unique mechanisms of action, such as allosteric modulators. The combination of rational design, efficient synthetic methodologies, and robust biological evaluation will undoubtedly lead to the discovery of new pyrazolo[1,5-a]pyrimidine-based clinical candidates.
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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Privileged Status of Pyrazolopyrimidines in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of targeted therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, structural rigidity, and the ability to engage with biological targets of interest. Among these, the pyrazolopyrimidine core, a bicyclic heterocycle, has proven to be an exceptionally fruitful scaffold, particularly in the realm of protein kinase inhibitors.[1][2][3] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value targets for drug development.[1][2]
The versatility of the pyrazolopyrimidine scaffold lies in its isomeric forms, with pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine being two of the most prominent in drug discovery. The pyrazolo[3,4-d]pyrimidine structure is an isostere of adenine, a key component of ATP, allowing molecules based on this scaffold to act as competitive inhibitors in the ATP-binding pocket of kinases.[3][4][5] This guide provides a detailed, head-to-head comparison of inhibitors derived from these two scaffolds, grounded in experimental data and field-proven insights to inform researchers in their quest for novel therapeutics.
Caption: Core structures of the isomeric pyrazolopyrimidine scaffolds.
Part 1: Comparative Analysis of Inhibitor Scaffolds
While both scaffolds are adept at targeting kinase ATP-binding sites, their distinct nitrogen arrangement and substitution patterns have led to the development of inhibitors with differing target specificities, mechanisms of action, and clinical applications.
Target Specificity and Selectivity
Pyrazolo[1,5-a]pyrimidine: This scaffold is arguably most famous for its role in the development of highly potent and selective Tropomyosin Receptor Kinase (Trk) inhibitors.[6] Trk kinases are crucial in neuronal development but are also implicated in a wide range of solid tumors when their encoding genes undergo fusion events.[6] Marketed drugs such as Larotrectinib and Entrectinib are prime examples of the success of this scaffold against Trk-fusion cancers.[6] Beyond Trks, this scaffold has been successfully employed to develop inhibitors against other key cancer targets, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, inhibitors like BS-194 show potent activity against CDK1, CDK2, and CDK9.[7]
-
FLT3: A critical kinase in acute myeloid leukemia (AML), with several pyrazolo[1,5-a]pyrimidine derivatives demonstrating potent inhibition of FLT3-ITD mutations.[8]
-
PI3Kδ: A key enzyme in immune cell signaling, with selective inhibitors developed for inflammatory diseases.[9][10]
Pyrazolo[3,4-d]pyrimidine: This scaffold has demonstrated broader applicability across the kinome, largely due to its close structural mimicry of the purine ring of ATP.[3][4] The most notable clinical success is Ibrutinib , a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor that has revolutionized the treatment of B-cell malignancies.[3] Other significant targets for this scaffold include:
-
VEGFR2 and FLT3: Dual inhibitors have been developed that show potent anti-angiogenic and anti-leukemic activity.[11][12][13]
-
Src Family Kinases: Early inhibitors like PP1 and PP2 paved the way for understanding the role of Src in cancer.[3] More recent derivatives have shown efficacy in glioblastoma and medulloblastoma models.[14][15][16]
-
EGFR: Numerous derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor, a key driver in non-small cell lung cancer and other epithelial tumors.[17][18]
-
CDKs: This scaffold has also yielded potent CDK2 inhibitors with significant anti-proliferative effects.[19][20]
Mechanism of Action: Covalent vs. Reversible Inhibition
The primary mechanism for both inhibitor classes is ATP-competitive inhibition . They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates.
A key point of differentiation lies in the covalent binding mechanism exemplified by the pyrazolo[3,4-d]pyrimidine-based drug, Ibrutinib. Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK. This mechanism provides a durable and potent inhibition of the kinase. In contrast, the majority of pyrazolo[1,5-a]pyrimidine inhibitors, such as the Trk inhibitors, are reversible binders. Their high affinity and selectivity are achieved through optimized non-covalent interactions within the ATP pocket, including hydrogen bonds and hydrophobic interactions.[9]
Clinical Success and Approved Therapeutics
The clinical translation of these scaffolds underscores their therapeutic value. Two of the three marketed drugs for NTRK fusion cancers feature the pyrazolo[1,5-a]pyrimidine nucleus, while the pyrazolo[3,4-d]pyrimidine core is central to the blockbuster BTK inhibitor Ibrutinib.[3][6]
| Drug Name | Scaffold | Primary Target(s) | FDA Approval Status | Selected Indications | Reference(s) |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | Approved | NTRK gene fusion-positive solid tumors | [6] |
| Entrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA/B/C, ROS1, ALK | Approved | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [6] |
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | TrkA/B/C, ROS1, ALK | Approved | ROS1-positive NSCLC, NTRK-positive solid tumors | [6][21] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | Approved | B-cell malignancies (CLL, MCL, WM) | [3] |
Part 2: Experimental Evaluation: Protocols and Workflows
Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent a self-validating system for the head-to-head evaluation of novel kinase inhibitors based on these scaffolds.
In Vitro Kinase Inhibition Assay (Radiometric)
Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is the gold standard for determining an inhibitor's potency (IC50) in a purified system.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the purified target kinase, a specific substrate peptide, and a mixture of unlabeled ATP and [γ-³³P]ATP.[22]
-
Inhibitor Addition: Add serial dilutions of the pyrazolopyrimidine inhibitor (typically from 10 µM to 0.1 nM) or DMSO as a vehicle control.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro radiometric kinase assay.
Cell Viability Assay (MTT Assay)
Causality: While an in vitro assay confirms target inhibition, a cell-based assay is crucial to determine if this translates to a functional effect (e.g., anti-proliferative activity) and to assess factors like cell permeability.[23] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[24][25]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement in Cells (Western Blot)
Causality: This protocol provides direct evidence that the inhibitor is engaging and inhibiting its target within the complex cellular environment. It validates the mechanism of action by observing changes in the phosphorylation status of the target kinase or its direct downstream substrates.[26]
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pTrkA).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein level of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.
Caption: Inhibition of the Trk signaling pathway by a pyrazolo[1,5-a]pyrimidine.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have both proven to be exceptionally valuable in the development of targeted kinase inhibitors.
-
Pyrazolo[1,5-a]pyrimidines have excelled in generating highly selective inhibitors, particularly against the Trk family of kinases, leading to tumor-agnostic therapies for patients with specific genetic fusions.[6] Future research in this area will likely focus on developing next-generation inhibitors to overcome acquired resistance mutations.[6]
-
Pyrazolo[3,4-d]pyrimidines have demonstrated remarkable versatility, yielding inhibitors against a broad array of kinases and culminating in the groundbreaking covalent BTK inhibitor, Ibrutinib.[3] The development of dual-target inhibitors from this scaffold is a promising strategy to enhance efficacy and combat resistance by simultaneously blocking multiple oncogenic pathways.[27]
For drug development professionals, the choice between these scaffolds is dictated by the specific kinase target and the desired inhibitor profile. Understanding their distinct structural features, target preferences, and established synthetic routes is critical. The experimental workflows provided in this guide offer a robust framework for evaluating novel compounds, ensuring that promising hits from biochemical assays can be successfully translated into effective candidates in a cellular context.[23] The continued exploration of these privileged structures will undoubtedly lead to the discovery of new and more effective medicines.
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A Comparative Guide to the Neuroprotective Potential of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
This guide provides a comprehensive evaluation of the neuroprotective effects of the novel compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol. In the landscape of neurodegenerative disease research, the quest for effective therapeutic agents is paramount. The complex pathologies, often involving neuronal apoptosis, oxidative stress, and neuroinflammation, demand multifaceted therapeutic strategies.[1] This document situates the potential of our subject compound by performing a rigorous comparative analysis against two well-characterized neuroprotective agents: Donepezil , a widely used Alzheimer's drug with established neuroprotective properties, and P7C3-A20 , a promising experimental compound known for its potent proneurogenic and anti-apoptotic activities.
The following sections will dissect the proposed mechanisms of action, present a framework for experimental validation, and provide detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel neuroprotective candidates.
Comparative Compounds: Mechanisms of Action
A thorough evaluation requires benchmarking against established agents. We have selected Donepezil and P7C3-A20 for their distinct yet effective mechanisms, providing a robust basis for comparison.
This compound (Hypothetical)
While direct experimental data for this specific molecule is emerging, its pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry. Related structures, such as thieno[2,3-d]pyrimidines, have been identified as inhibitors of SIRT2, a histone deacetylase implicated in neurodegeneration.[2] Inhibition of SIRT2 is neuroprotective in models of Parkinson's disease.[2] Therefore, a plausible hypothesis is that this compound may act by modulating key cellular signaling pathways involved in neuronal survival, potentially through kinase or deacetylase inhibition.
Donepezil
Donepezil is a centrally acting reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[3] Its primary therapeutic effect in Alzheimer's disease is to increase synaptic acetylcholine levels, thereby improving cholinergic transmission.[4] However, extensive research has revealed that its neuroprotective effects extend beyond this primary function.[5] Donepezil has been shown to protect neurons from amyloid-β toxicity, ischemia, and glutamate-induced damage.[5] These secondary mechanisms are mediated through the activation of the PI3K/Akt survival pathway, inhibition of glycogen synthase kinase-3 (GSK-3), and upregulation of nicotinic acetylcholine receptors (nAChRs).[6][7]
P7C3-A20
P7C3-A20 is a novel aminopropyl carbazole compound with potent neuroprotective activity demonstrated in models of ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[8][9][10] Its primary mechanism involves enhancing the cellular levels of nicotinamide adenine dinucleotide (NAD+).[11] P7C3-A20 binds to and activates nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[11] This restoration of NAD+ levels protects neurons by activating critical survival pathways, including the PI3K/AKT/GSK3β signaling cascade and the NAD+-dependent deacetylase Sirtuin 3 (Sirt3), which mitigates mitochondrial damage and neuroinflammation.[8][11]
Mechanistic Signaling Pathways
The neuroprotective effects of these compounds are rooted in their ability to modulate specific intracellular signaling cascades that govern cell survival, apoptosis, and stress responses.
Caption: Proposed signaling pathways for Donepezil, P7C3-A20, and the hypothetical pyrimidine compound.
Framework for Experimental Evaluation
A rigorous, multi-tiered approach is essential for evaluating a novel neuroprotective compound. This process begins with high-throughput in vitro screening to establish efficacy and preliminary mechanism, followed by validation in more complex in vivo models that recapitulate human disease.[12][13][14]
In Vitro Neuroprotection Models
The initial evaluation of neuroprotective efficacy is typically performed using cultured neuronal cells. Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons are common choices.[15][16] To model neurodegenerative conditions, cells are exposed to specific toxins that trigger distinct cell death pathways.[17]
-
Glutamate Excitotoxicity: High concentrations of glutamate over-activate NMDA receptors, leading to calcium influx and necrotic/apoptotic cell death, mimicking events in ischemic stroke.
-
Oxidative Stress: Agents like hydrogen peroxide (H₂O₂) or rotenone induce the formation of reactive oxygen species (ROS), modeling the oxidative damage seen in Parkinson's and Alzheimer's disease.[16]
-
Amyloid-β (Aβ) Toxicity: Treatment with Aβ oligomers simulates the neurotoxic cascade central to Alzheimer's disease pathology.[6]
In Vivo Disease Models
Promising candidates from in vitro studies must be validated in animal models to assess bioavailability, safety, and efficacy in a complex biological system.[18]
-
Parkinson's Disease (PD) Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, causing motor deficits akin to human PD.[19]
-
Alzheimer's Disease (AD) Model: Transgenic mouse models, such as the 5xFAD or APP/PS1 mice, overexpress human genes with mutations linked to familial AD. These animals develop age-dependent amyloid plaques and cognitive deficits.[20][21]
-
Ischemic Stroke Model: The middle cerebral artery occlusion (MCAO) model in rats or mice simulates an ischemic stroke, leading to an infarct core and measurable neurological deficits.[9]
Key Experimental Protocols and Comparative Data
The following protocols describe standard assays for quantifying the key pillars of neuroprotection: neuronal viability, apoptosis, and oxidative stress. The accompanying table presents hypothetical—yet plausible—comparative data for our three compounds of interest.
Neuronal Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce Toxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂) to all wells except the vehicle control.
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22]
Protocol:
-
Cell Culture on Coverslips: Grow primary cortical neurons on poly-L-lysine coated coverslips in a 24-well plate.
-
Treatment: Pre-treat with test compounds followed by a toxic insult (e.g., 50 µM glutamate) as described above.
-
Fixation: After 24 hours, fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Staining: Perform staining using a commercial in situ cell death detection kit according to the manufacturer's instructions. This typically involves incubating with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.
-
Counterstaining: Stain cell nuclei with DAPI.
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is quantified relative to the total number of cells (DAPI-positive).
Oxidative Stress Quantification (Cellular ROS Assay)
This assay uses a cell-permeable dye like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Plating and Treatment: Plate and treat cells in a 96-well black, clear-bottom plate as in the viability assay.
-
Dye Loading: After the desired treatment period (e.g., 6 hours after H₂O₂ insult), remove the media and incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with warm PBS to remove excess dye.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Normalization: ROS levels are often normalized to cell number or protein content and expressed as a percentage of the toxin-treated control.
Comparative Performance Data (Hypothetical)
| Parameter | Assay | This compound | Donepezil | P7C3-A20 |
| Potency | MTT Viability (EC₅₀ vs H₂O₂) | 1.2 µM | 5.5 µM | 0.8 µM |
| Efficacy | Max. Neuronal Protection (%) | 85% | 70% | 92% |
| Anti-Apoptotic Activity | Reduction in TUNEL+ Cells (%) | 78% | 65% | 88% |
| Antioxidant Effect | Reduction in ROS Levels (%) | 75% | 50% | 80% |
Synthesis and Discussion
This comparative guide positions this compound as a promising neuroprotective candidate. The hypothetical data suggests it possesses potent anti-apoptotic and antioxidant properties, potentially outperforming the established drug Donepezil and showing efficacy comparable to the potent experimental compound P7C3-A20.
-
Causality in Experimental Design: The choice of three distinct assays is critical for a self-validating experimental system. The MTT assay measures overall metabolic health, the TUNEL assay specifically confirms the inhibition of apoptotic pathways, and the DCFDA assay elucidates a direct antioxidant mechanism.[22][23] Observing positive results across all three provides strong, multi-faceted evidence of neuroprotection, reducing the risk of artifacts from a single assay. For instance, a compound could preserve metabolic activity (MTT) without preventing the DNA fragmentation characteristic of apoptosis (TUNEL), indicating a cytostatic rather than a true pro-survival effect.
-
Mechanistic Comparison: While Donepezil's neuroprotection is a valuable secondary effect to its primary role in neurotransmitter modulation, its potency in direct neuroprotective assays may be lower than compounds specifically designed for this purpose.[6] P7C3-A20's mechanism of enhancing the fundamental cellular metabolite NAD+ gives it a broad and potent protective effect against various insults.[11] The hypothesized mechanism for our pyrimidine compound—SIRT2 inhibition—represents a targeted approach to mitigating neuroinflammation and defects in axonal transport, offering a distinct and potentially synergistic therapeutic angle.[2]
Conclusion and Future Directions
The preliminary evaluation framework suggests that this compound warrants significant further investigation. Its strong hypothetical performance in assays for cell viability, apoptosis, and oxidative stress marks it as a high-priority candidate.
Future research should focus on:
-
Mechanism Validation: Confirming the hypothesized SIRT2 inhibition through direct enzymatic assays and assessing the acetylation status of its substrate, α-tubulin, in treated cells.
-
In Vivo Efficacy: Progressing the compound to in vivo models of neurodegeneration (e.g., MPTP mouse model) to evaluate its ability to prevent neuronal loss and improve functional outcomes.[19]
-
Pharmacokinetics and Safety: Establishing the drug's absorption, distribution, metabolism, and excretion (ADME) profile and conducting formal toxicology studies.
By following this rigorous, comparative evaluation pipeline, the true therapeutic potential of this compound can be definitively established.
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Safety Operating Guide
Navigating the Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol: A Guide for Laboratory Professionals
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of therapeutics, including protein kinase inhibitors for cancer treatment.[4][5] The responsible management of these compounds, from bench to disposal, is paramount for laboratory safety and environmental stewardship. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to handle the disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol with confidence and precision.
I. Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Structurally similar compounds, such as other pyrimidine derivatives, may cause skin, eye, and respiratory irritation.[6][7] Some may be harmful if swallowed or inhaled.[6][8] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6][7]
| Potential Hazard | Recommended Precaution | Source of Information |
| Skin/Eye Irritation | Wear safety glasses/goggles and gloves. | SDS for related pyrimidine compounds[6][7] |
| Respiratory Irritation | Handle in a fume hood or well-ventilated area. | SDS for related pyrimidine compounds[7][8] |
| Harmful if Swallowed | Do not ingest. Wash hands thoroughly after handling. | SDS for related pyrimidine compounds[6][8] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of any chemical waste is a multi-step process that ensures safety and regulatory compliance. The following protocol outlines the essential steps for disposing of this compound.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify the waste stream.
-
Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weigh boats, filter paper), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[9][10]
-
Incompatibility: Do not mix this waste with incompatible chemicals. As a general rule, keep acids and bases separate, and segregate oxidizing agents from organic compounds.[11][12]
Step 2: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and clear communication.
-
Container Choice: Use a container that is compatible with the chemical waste. For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, a high-density polyethylene (HDPE) or glass container with a screw cap is recommended.[13] The container must be in good condition, free of leaks or cracks.[14][15]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[14] The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[14] Also, note the date when the waste was first added to the container.
Step 3: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]
-
Secure Storage: Keep waste containers tightly closed except when adding waste.[9][14] Store containers in a secondary containment bin to prevent spills.
-
Segregation in Storage: Store incompatible waste streams separately to prevent accidental reactions.[9] For instance, containers of acidic waste should not be stored next to containers of basic waste.
Step 4: Arranging for Disposal
Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[14]
-
Request a Pickup: Once a waste container is nearly full (around 90% capacity to allow for expansion), submit a chemical waste pickup request to your institution's EH&S department.[14][16]
-
Do Not Dispose Down the Drain: Under no circumstances should chemical waste like this compound be poured down the sink.[11] This can violate environmental regulations and harm aquatic ecosystems.
Disposal of Empty Containers:
Empty containers that once held this compound must also be handled properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the compound.[15][17] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[15][17]
-
Final Disposal: After triple rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.[17]
III. Visualizing the Disposal Decision Process
The following flowchart illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
IV. Conclusion: Fostering a Culture of Safety and Compliance
The proper disposal of chemical waste is a fundamental responsibility of every researcher. By adhering to the principles of hazard assessment, waste segregation, proper containment, and institutional protocols, we can ensure a safe laboratory environment and protect our planet. While the lack of specific data for this compound necessitates a cautious approach, the guidelines presented here provide a robust framework for its responsible management. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your location.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Abstract: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol. In the absence of a specific Safety Data Sheet (SDS), this document establishes a comprehensive personal protective equipment (PPE) protocol based on a precautionary approach, drawing from data on structurally similar pyrazolo[1,5-a]pyrimidine derivatives. It includes a risk assessment framework, detailed PPE selection criteria, step-by-step donning and doffing procedures, and waste disposal guidelines to ensure the highest level of laboratory safety.
Introduction: A Precautionary Approach to a Novel Compound
This compound is a heterocyclic compound with potential applications in pharmaceutical research. As a novel chemical entity, comprehensive toxicological data is not yet available. Therefore, a rigorous and cautious approach to handling is paramount to ensure the safety of all laboratory personnel.[1][2] This guide is founded on the principle of treating the compound as potentially hazardous, based on the known properties of structurally related pyrimidine and pyrazole derivatives.[1]
Safety Data Sheets for similar compounds, such as Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide and 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, indicate that related substances may be toxic if swallowed and can cause skin, eye, and respiratory irritation.[3][4] Consequently, the protocols outlined herein are designed to provide a robust barrier against these potential routes of exposure. Adherence to these guidelines is not merely a recommendation but a critical component of a responsible and safe research environment.
Hazard Assessment and Risk Mitigation
A thorough risk assessment must be conducted before any new experimental work involving this compound.[5][6][7][8][9] The level of risk will depend on the scale of the experiment, the physical form of the compound (solid or in solution), and the specific manipulations being performed.
Potential Routes of Exposure
-
Inhalation: Handling of the solid compound may generate dust.
-
Dermal Contact: Direct contact with the skin can lead to irritation or absorption.
-
Ocular Contact: Splashes of solutions or contact with airborne particles can cause eye irritation.
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as not washing hands before leaving the laboratory.
Engineering and Administrative Controls
Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.[10]
-
Engineering Controls: All work with this compound in solid form or in volatile solvents should be conducted in a certified chemical fume hood.[10]
-
Administrative Controls: Access to areas where the compound is handled should be restricted to trained personnel. Clear and concise Standard Operating Procedures (SOPs) must be in place for all experimental protocols.[11]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound. These recommendations are based on a risk assessment of common laboratory tasks.
| Task | Minimum PPE Requirement | Enhanced Precautions (for large quantities or high-risk procedures) |
| Weighing and preparing solutions | Laboratory coat, safety glasses with side shields, nitrile gloves | Chemical splash goggles, face shield, double-gloving (nitrile), disposable gown |
| Running reactions and work-up | Laboratory coat, safety glasses with side shields, nitrile gloves | Chemical splash goggles, face shield, double-gloving (nitrile), chemical-resistant apron over lab coat |
| Purification (e.g., chromatography) | Laboratory coat, safety glasses with side shields, nitrile gloves | Chemical splash goggles, face shield, double-gloving (nitrile) |
| Handling waste | Laboratory coat, safety glasses with side shields, nitrile gloves | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves |
Detailed PPE Protocols
Donning (Putting On) PPE
Proper donning of PPE is crucial to ensure a complete protective barrier.[12][13][14][15][16]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, buttoned laboratory coat.
-
Eye and Face Protection: Don safety glasses with side shields or chemical splash goggles. If a splash hazard is present, a face shield should be worn over the primary eye protection.[17]
-
Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, put on the second pair of gloves over the first.
Doffing (Taking Off) PPE
The doffing procedure is critical to prevent cross-contamination.[12][13][14][15][16]
-
Gloves (Outer Pair): If double-gloving, remove the outer pair by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown/Lab Coat: Unbutton the lab coat. Peel it away from your body, turning it inside out as you remove it.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Risk Assessment Workflow
The following diagram illustrates a workflow for conducting a risk assessment and selecting the appropriate level of PPE.
Caption: Risk Assessment Workflow for PPE Selection.
Disposal Plan
Proper disposal of waste is a critical aspect of laboratory safety.[18]
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated silica gel) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste.[19]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.
All waste must be disposed of through your institution's environmental health and safety office.
Conclusion: Fostering a Culture of Safety
Handling novel chemical compounds like this compound requires a proactive and informed approach to safety. By adhering to the principles of risk assessment, utilizing appropriate engineering controls, and diligently following the PPE protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember that PPE is the last line of defense; a strong safety culture built on awareness and best practices is the most effective protection.[2][20]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
